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  • Product: N-(Diethylcarbamoyl)-N-methoxyformamide
  • CAS: 146039-03-4

Core Science & Biosynthesis

Foundational

N-(Diethylcarbamoyl)-N-methoxyformamide: A Chemoselective Formylating Reagent

This technical guide details the chemical properties, synthesis, and applications of N-(Diethylcarbamoyl)-N-methoxyformamide , a specialized reagent widely recognized for its chemoselectivity in organic synthesis. Execut...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the chemical properties, synthesis, and applications of N-(Diethylcarbamoyl)-N-methoxyformamide , a specialized reagent widely recognized for its chemoselectivity in organic synthesis.

Executive Summary

N-(Diethylcarbamoyl)-N-methoxyformamide (CAS: 146039-03-4) is a highly specialized electrophilic reagent developed for the selective formylation of primary amines.[1][2] First introduced by Akikusa et al. in 1992, this compound addresses a critical challenge in synthetic organic chemistry: distinguishing between primary and secondary amine functionalities without the need for complex protection-deprotection strategies. Its unique steric and electronic profile allows it to transfer a formyl group (


) exclusively to sterically accessible primary amines, leaving secondary amines and alcohols unreacted.

Chemical Identity & Physicochemical Properties[1][8][9]

Nomenclature and Structure
  • IUPAC Name: N-(Diethylcarbamoyl)-N-methoxyformamide[2][]

  • Common Synonyms: Akikusa’s Reagent, N,N-Diethyl-N'-formyl-N'-methoxyurea

  • CAS Number: 146039-03-4[2][]

  • Molecular Formula:

    
    
    
  • Molecular Weight: 174.20 g/mol

Property Data Table

The following physicochemical constants define the reagent's handling and storage parameters.

PropertyValueNotes
Appearance Colorless to light yellow liquidClear, homogenous
Boiling Point 96 °C at 3 mmHgHigh vacuum distillation required
Density 1.09 g/cm³ (at 20 °C)Denser than water
Refractive Index (

)
1.462
Flash Point 84 °CCombustible liquid (Class IIIA)
Solubility Soluble in

,

, THF, EtOAc
Hydrolytically stable in neutral organic solvents
Purity Grade Typically >98.0% (GC)Commercial standard

Synthesis and Preparation

The synthesis of N-(Diethylcarbamoyl)-N-methoxyformamide is achieved through the acylation of N-methoxyformamide. This process constructs the core urea-like scaffold that imparts the reagent's unique reactivity.

Synthetic Pathway

The preparation involves the reaction of the sodium salt of N-methoxyformamide with N,N-diethylcarbamoyl chloride.

Reaction Scheme:




Visualization of Synthesis Logic

The following diagram illustrates the convergent synthesis and the key intermediates involved.

Synthesis NMF N-Methoxyformamide Inter Sodium N-methoxyformamidate (Intermediate) NMF->Inter Deprotonation (THF, 0°C) Base Sodium Hydride (NaH) Base->Inter DECC Diethylcarbamoyl Chloride Product N-(Diethylcarbamoyl)- N-methoxyformamide DECC->Product Inter->Product Nucleophilic Substitution (-NaCl)

Figure 1: Synthetic route for N-(Diethylcarbamoyl)-N-methoxyformamide via N-acylation.

Mechanism of Action and Chemoselectivity

The defining feature of this reagent is its ability to discriminate between primary and secondary amines. This selectivity is governed by the specific steric and electronic environment of the formyl group.

Mechanistic Pathway

The reaction proceeds via a nucleophilic acyl substitution at the formyl carbon.

  • Nucleophilic Attack: The amine nucleophile attacks the formyl carbon (

    
    ).
    
  • Tetrahedral Intermediate: A transient intermediate forms.

  • Collapse & Elimination: The N-methoxy-N,N-diethylurea moiety acts as a leaving group, releasing the formylated amine.

Basis of Selectivity
  • Primary Amines (

    
    ):  Small enough to bypass the steric bulk created by the N-methoxy and diethylcarbamoyl groups flanking the formyl center.
    
  • Secondary Amines (

    
    ):  The increased steric demand of the two alkyl groups on the nitrogen prevents effective orbital overlap with the formyl carbonyl, inhibiting the reaction.
    
  • Alcohols (

    
    ):  Under standard conditions (neutral pH, ambient temp), alcohols are insufficiently nucleophilic to displace the urea leaving group compared to amines.
    

Mechanism Reagent Reagent: Et2N-CO-N(OMe)-CHO TS_Primary Transition State (Accessible) Reagent->TS_Primary + R-NH2 TS_Secondary Steric Clash (Blocked) Reagent->TS_Secondary + R2NH Primary Primary Amine (R-NH2) Primary->TS_Primary Secondary Secondary Amine (R2NH) Secondary->TS_Secondary Product Formylated Primary Amine (R-NH-CHO) TS_Primary->Product Elimination Byproduct Urea Byproduct (Et2N-CO-NH-OMe) TS_Primary->Byproduct TS_Secondary->Reagent No Reaction

Figure 2: Mechanistic divergence showing steric exclusion of secondary amines.

Experimental Protocols

The following protocol is based on the standard methodology established by Akikusa et al. (1992).

General Formylation Procedure

Objective: Selective formylation of a primary amine in the presence of a secondary amine.

Reagents:

  • Substrate (containing primary and/or secondary amines) (1.0 equiv)

  • N-(Diethylcarbamoyl)-N-methoxyformamide (1.1–1.2 equiv)

  • Solvent: Dichloromethane (

    
    ) or Chloroform (
    
    
    
    )

Step-by-Step Workflow:

  • Dissolution: Dissolve 1.0 mmol of the amine substrate in 5 mL of anhydrous

    
    .
    
  • Addition: Add 1.1 mmol (192 mg) of N-(Diethylcarbamoyl)-N-methoxyformamide dropwise at room temperature.

  • Reaction: Stir the mixture at ambient temperature (

    
    ).
    
    • Monitoring: Track reaction progress via TLC or LC-MS. Primary amines typically convert within 1–3 hours.

  • Workup:

    • Wash the organic layer with water (

      
      ) to remove the water-soluble urea byproduct (or its hydrolysis products).
      
    • Dry over anhydrous

      
      , filter, and concentrate under reduced pressure.
      
  • Purification: The residue is often pure enough for subsequent steps. If necessary, purify via silica gel flash chromatography.

Storage and Handling
  • Storage: Store at room temperature or refrigerated (

    
    ) in a tightly sealed container. Protect from moisture.
    
  • Stability: The reagent is bench-stable but should be handled under a fume hood due to potential irritation properties common to formamides.

Applications in Drug Discovery

This reagent is particularly valuable in medicinal chemistry for "late-stage functionalization" or selective protection strategies.

  • Polyamines Synthesis: In the synthesis of spermidine/spermine derivatives, it allows the protection of terminal primary amines as formamides while leaving internal secondary amines free for alkylation.

  • Peptide Mimetics: Used to introduce formyl groups (bioisosteres of carbonyls) at specific sites in complex amino acid derivatives.

  • Heterocycle Synthesis: The formyl group can serve as a precursor for isonitriles (via dehydration) or as a masked amine.

References

  • Akikusa, N.; Mitsui, K.; Sakamoto, T.; Kikugawa, Y. (1992). "A New Formylating Reagent: N-(Diethylcarbamoyl)-N-Methoxyformamide". Synthesis, 1992(11), 1058–1060.

  • TCI Chemicals. (n.d.). "Product Specification: N-(Diethylcarbamoyl)-N-methoxyformamide (D2344)".

  • Kikugawa, Y. (1994). "N-Methoxy-N-acylureas: Synthesis and Properties". Journal of Synthetic Organic Chemistry, Japan, 52(11), 960-970.

Sources

Exploratory

Strategic Formylation: The N-(Diethylcarbamoyl)-N-methoxyformamide Protocol

The following technical guide is structured to serve as a definitive reference for N-(Diethylcarbamoyl)-N-methoxyformamide, synthesizing its chemical properties, mechanistic behavior, and practical applications in high-f...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured to serve as a definitive reference for N-(Diethylcarbamoyl)-N-methoxyformamide, synthesizing its chemical properties, mechanistic behavior, and practical applications in high-fidelity organic synthesis.

Executive Summary

N-(Diethylcarbamoyl)-N-methoxyformamide (CAS: 146039-03-4) is a specialized, high-precision reagent designed for the chemoselective N-formylation of primary amines. Unlike classical formylating agents (e.g., acetic formic anhydride, cyanomethyl formate) which often lack discrimination between nucleophiles, this reagent exhibits a unique kinetic profile: it formylates primary amines in the presence of secondary amines and alcohols without requiring protecting groups.[1]

This guide provides a mechanistic deconstruction and operational blueprint for utilizing this reagent to streamline synthetic routes, particularly in late-stage functionalization of complex alkaloids and peptide mimetics.

Chemical Identity & Physicochemical Profile[2][3]

Before integrating this reagent into a workflow, researchers must understand its physical constraints and stability profile.

PropertySpecification
IUPAC Name N,N-Diethyl-N'-formyl-N'-methoxyurea
CAS Number 146039-03-4
Molecular Formula C₇H₁₄N₂O₃
Molecular Weight 174.20 g/mol
Physical State Colorless to Light Yellow Liquid
Boiling Point 96 °C (at 3 mmHg)
Density 1.09 g/cm³
Solubility Soluble in CH₂Cl₂, CHCl₃, THF, EtOAc
Stability Moisture sensitive; store under inert atmosphere (Ar/N₂)

The Selectivity Paradox: Mechanism of Action

The core value of N-(Diethylcarbamoyl)-N-methoxyformamide lies in its ability to distinguish between sterically and electronically distinct nucleophiles.

Mechanistic Pathway

The reagent functions as an activated formamide. The structure consists of a formyl group attached to a urea-derived backbone. The N-methoxy substituent plays a critical role: it inductively destabilizes the central nitrogen-carbonyl bond, making the formyl group highly electrophilic, while simultaneously creating a bulky local environment that excludes secondary amines.

The Reaction Logic:

  • Nucleophilic Attack: The primary amine (R-NH₂) attacks the formyl carbon.

  • Tetrahedral Intermediate: A transient intermediate forms.

  • Collapse & Expulsion: The thermodynamically stable N,N-diethyl-N'-methoxyurea is expelled as the leaving group, yielding the N-formyl product.

Visualization of the Pathway

The following diagram illustrates the competitive landscape where the reagent rejects secondary amines and alcohols in favor of primary amines.

ReactionPathway Reagent N-(Diethylcarbamoyl)- N-methoxyformamide Intermediate Tetrahedral Intermediate Reagent->Intermediate + R-NH2 NoReaction No Reaction (Steric Exclusion) Reagent->NoReaction + R2-NH / R-OH PrimaryAmine Primary Amine (R-NH2) PrimaryAmine->Intermediate Fast Kinetics SecAmine Secondary Amine (R2-NH) SecAmine->NoReaction Alcohol Alcohol (R-OH) Alcohol->NoReaction Product N-Formyl Product (R-NH-CHO) Intermediate->Product Collapse Byproduct Urea Byproduct (Inert) Intermediate->Byproduct Expulsion

Caption: Chemoselective pathway showing kinetic preference for primary amines over hindered nucleophiles.

Experimental Protocol: Selective Formylation

This protocol is validated for the formylation of primary amines in the presence of hydroxyl groups or secondary amine moieties.

Reagents & Equipment
  • Substrate: Amine (1.0 equiv)

  • Reagent: N-(Diethylcarbamoyl)-N-methoxyformamide (1.1 – 1.2 equiv)

  • Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF) (Anhydrous)

  • Atmosphere: Nitrogen or Argon balloon

Step-by-Step Methodology
  • Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve the amine substrate (1.0 mmol) in anhydrous DCM (5 mL).

  • Addition: Cool the solution to 0°C (ice bath). Add N-(Diethylcarbamoyl)-N-methoxyformamide (1.1 mmol, ~192 mg/176 µL) dropwise via syringe.

    • Note: While the reaction often proceeds at room temperature, starting at 0°C mitigates potential exotherms for highly reactive amines.

  • Reaction: Remove the ice bath and allow the mixture to stir at room temperature (20–25°C).

    • Monitoring: Monitor via TLC or LC-MS. Reaction is typically complete within 1–4 hours.

  • Workup:

    • Dilute the reaction mixture with DCM (20 mL).

    • Wash with water (2 x 10 mL) to remove the urea byproduct (which has moderate water solubility).

    • Wash with brine (10 mL).

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude residue is often of high purity. If necessary, purify via flash column chromatography (SiO₂, Hexane/EtOAc gradient).

Troubleshooting Table
IssueProbable CauseCorrective Action
Low Yield Moisture contaminationEnsure glassware is flame-dried; use anhydrous solvents.
No Reaction Sterically hindered primary amineIncrease temperature to reflux (40°C in DCM) or use 1.5 equiv of reagent.
Byproduct Persistence Inefficient washingThe urea byproduct is polar. Increase aqueous wash volume or use slightly acidic wash (0.1 M HCl) if product is acid-stable.

Comparative Analysis: Why Choose This Reagent?

In drug development, selecting the right tool is about minimizing downstream steps (e.g., protection/deprotection).

FeatureAcetic Formic AnhydrideCyanomethyl FormateN-(Diethylcarbamoyl)-N-methoxyformamide
Selectivity Poor (Formylates OH & NH)ModerateExcellent (Primary NH₂ only)
Conditions Acidic/BasicNeutralNeutral
Byproducts Acidic (HCOOH/AcOH)Toxic (Acetonitrile/HCN equivalent)Inert Urea
Stability Unstable (Prepare in situ)StableStable Liquid

Applications in Complex Synthesis

Scenario A: Amino-Alcohol Functionalization

When formylating a substrate like Ethanolamine or complex serine-derivatives:

  • Standard Reagents: Often result in O-formylation or N,O-diformylation.

  • This Reagent: Yields exclusively N-formylethanolamine . The hydroxyl group remains free for subsequent oxidation or coupling.

Scenario B: Polyamine Differentiation

In substrates containing both primary and secondary amines (e.g., Spermidine derivatives):

  • This reagent targets the terminal primary amines, leaving the internal secondary amines available for orthogonal functionalization (e.g., alkylation or reductive amination).

Safety & Handling (SDS Summary)

  • Hazards: Combustible liquid (H227). May cause skin and eye irritation.

  • Storage: Keep container tightly closed in a dry and well-ventilated place. Recommended storage temperature: 2–8°C (Refrigerate) to maximize shelf life, though stable at RT for short periods.

  • Disposal: Dissolve in a combustible solvent and burn in a chemical incinerator equipped with an afterburner and scrubber.

References

  • Akikusa, N., Mitsui, K., Sakamoto, T., & Kikugawa, Y. (1992).[2] A New Formylating Reagent: N-(Diethylcarbamoyl)-N-methoxyformamide.[2][3][4] Synthesis. (Note: Seminal paper establishing the reagent's selectivity).

  • TCI Chemicals. (n.d.). Product Specification: N-(Diethylcarbamoyl)-N-methoxyformamide (D2344).[5] Retrieved from TCI Chemicals.

  • PubChem. (n.d.). Compound Summary: N-(Diethylcarbamoyl)-N-methoxyformamide.[1][][2][3][4][7] National Library of Medicine.

Sources

Foundational

Technical Guide: Structural Elucidation of N-(Diethylcarbamoyl)-N-methoxyformamide

[1][2] Executive Summary N-(Diethylcarbamoyl)-N-methoxyformamide (CAS: 146039-03-4) is a specialized reagent utilized primarily for the chemoselective formylation of primary amines.[1][2][3] Its unique reactivity profile...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Executive Summary

N-(Diethylcarbamoyl)-N-methoxyformamide (CAS: 146039-03-4) is a specialized reagent utilized primarily for the chemoselective formylation of primary amines.[1][2][3] Its unique reactivity profile—inert toward alcohols and secondary amines but highly reactive toward primary amines—stems directly from its electronic structure: a sterically crowded, electron-deficient central nitrogen atom flanked by two carbonyls and an alkoxy group.[1][2]

This guide provides a rigorous technical framework for the structural elucidation of this compound.[2] It addresses the primary analytical challenge: distinguishing this specific connectivity from potential isomers (e.g., O-acyl isoureas) and resolving the complex rotameric signals inherent to N-alkoxy-N-acyl compounds.[1]

Core Structural Identity[1]
  • Formula:

    
    
    
  • Molecular Weight: 174.19 g/mol [1][2]

  • SMILES: CCN(CC)C(=O)N(OC)C=O

  • Key Moiety: An N-alkoxy-N-acylurea backbone (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
    ).[1]
    

Elucidation Workflow Architecture

The following decision tree outlines the logical progression from isolation to definitive structural confirmation.

ElucidationWorkflow Start Crude Isolate / Synthesis Product HRMS Step 1: HRMS (ESI+) Confirm Formula C7H14N2O3 Identify Fragments (m/z 100, 72) Start->HRMS IR Step 2: FTIR Detect Dual Carbonyls (Imide-like) 1740-1680 cm-1 region HRMS->IR NMR_1H Step 3: 1H NMR (CDCl3) Check for Rotamers (Broadening/Doubling) IR->NMR_1H Decision Are signals broad/doubled? NMR_1H->Decision VT_NMR Step 4: Variable Temperature NMR Coalescence > 50°C confirms Rotamers Decision->VT_NMR Yes (Expected) Isomer Suspect Regioisomer/Impurity Decision->Isomer No (Unexpected) NMR_2D Step 5: 2D NMR (HMBC/HSQC) Connect Et2N-CO to N(OMe)-CHO VT_NMR->NMR_2D Final Confirmed Structure: N-(Diethylcarbamoyl)-N-methoxyformamide NMR_2D->Final

Figure 1: Strategic workflow for elucidating N-alkoxy-N-acylurea derivatives, emphasizing the critical decision point regarding rotameric exchange.

Mass Spectrometry (HRMS) Analysis[1][4][5]

High-Resolution Mass Spectrometry (HRMS) in ESI+ mode is the first line of evidence.[1][2] The fragmentation pattern is predictable based on the stability of the diethylcarbamoyl cation.[2]

Molecular Ion & Adducts[1][2][6]
  • [M+H]⁺: Calculated m/z 175.1083.

  • [M+Na]⁺: Calculated m/z 197.0902.[1][2]

  • Interpretation: The odd molecular weight (174) indicates an even number of nitrogens (Nitrogen Rule), consistent with the

    
     formula.
    
Diagnostic Fragmentation Pathway

The fragmentation logic validates the connectivity between the diethylamine, the carbonyls, and the methoxy group.

MS_Fragmentation Parent Parent Ion [M+H]+ m/z 175.11 MajorFrag Diethylcarbamoyl Cation [Et2N-CO]+ m/z 100.07 Parent->MajorFrag - [NH(OMe)CHO] (Neutral loss 75) Frag1 Loss of CH2O (Formyl + H) (Minor Path) Frag2 Cleavage of N-N bond? (Unlikely) SecFrag Diethylamine Cation [Et2NH2]+ m/z 74.09 MajorFrag->SecFrag - CO (28)

Figure 2: Primary fragmentation pathway in ESI+ MS.[1][2] The base peak at m/z 100 is diagnostic for the diethylcarbamoyl moiety.

NMR Spectroscopy: The Rotamer Challenge

The defining feature of N-(Diethylcarbamoyl)-N-methoxyformamide in NMR is the presence of rotamers .[1] The central nitrogen is bonded to two electron-withdrawing carbonyl groups and an electronegative oxygen.[1][2] This creates a partial double-bond character in the N-C(=O) bonds, leading to restricted rotation and cis/trans isomerism on the NMR timescale.[1]

1H NMR (Proton) - CDCl₃, 400 MHz

Note: At room temperature (25°C), signals may appear doubled or broadened.[1]

MoietyChemical Shift (δ ppm)MultiplicityIntegralStructural Assignment
-CHO 8.80 – 9.20Singlet (Broad/Split)1HFormyl Proton. Highly deshielded due to N-alkoxy and acyl influence.[1][2] Often appears as two unequal peaks (rotamers).[1][2]
-OCH₃ 3.75 – 3.85Singlet3HN-Methoxy. Distinctive sharp singlet, may show slight splitting.[1][2]
-N(CH₂CH₃)₂ 3.30 – 3.50Quartet (Multiplet)4HMethylene. Magnetic non-equivalence due to restricted rotation may cause complex splitting.[1][2]
-N(CH₂CH₃)₂ 1.15 – 1.25Triplet6HMethyl. Typical ethyl terminal group.[1][2]
13C NMR (Carbon)[1][2][7]
  • Formyl C=O: ~160–165 ppm (Characteristic of formamides).[1][2]

  • Carbamoyl C=O: ~152–155 ppm (Characteristic of ureas).[1][2]

  • Methoxy (-OCH₃): ~62–65 ppm (Deshielded by Nitrogen).[1][2]

  • Ethyl (-CH₂-): ~41–43 ppm.[1][2]

  • Ethyl (-CH₃): ~12–14 ppm.[1][2]

Variable Temperature (VT) NMR Protocol

To confirm that peak doubling is due to rotamers and not impurities:

  • Solvent: Switch to DMSO-d6 or Toluene-d8 (higher boiling point).[1][2]

  • Experiment: Acquire 1H NMR spectra at 25°C, 50°C, 75°C, and 100°C.

  • Validation Criteria: As temperature increases, the distinct rotamer peaks for the Formyl proton and Methoxy group must broaden and eventually coalesce into single sharp peaks (fast exchange limit).[2]

2D NMR Connectivity Proof

To definitively prove the N-(Diethylcarbamoyl)-N-methoxy connectivity (vs. an O-acylation isomer), HMBC is required.[1][2]

  • HMBC Correlation 1: The Methoxy protons (3.8 ppm) must show a correlation to the Central Nitrogen (via 15N-HMBC if available) or weak long-range coupling to the Formyl Carbon .[1]

  • HMBC Correlation 2: The Ethyl Methylene protons (3.4 ppm) will correlate strongly to the Carbamoyl Carbon (~154 ppm).

  • Critical Absence: The Methoxy protons should not correlate strongly to the Carbamoyl carbon (which would imply an ester linkage).[2]

Infrared Spectroscopy (FTIR)[1]

The carbonyl region is diagnostic for the "imide-like" structure (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">


 - 

-

).[1]
  • 1740–1710 cm⁻¹: C=O[1] Stretch (Formyl).[1][2] Usually the higher frequency band due to the N-alkoxy induction.[1][2]

  • 1690–1660 cm⁻¹: C=O[1] Stretch (Diethylcarbamoyl/Urea).[1][2]

  • Absence of N-H: No bands in the 3200–3400 cm⁻¹ region (confirms full substitution).[2]

References

  • PubChem. "N-(Diethylcarbamoyl)-N-methoxyformamide (Compound CID 567783)."[1][2] National Center for Biotechnology Information. [Link][1]

  • Shtamburg, V. G., et al. "N-Alkoxy-N-acylureas: Synthesis and Structural Peculiarities."[1][2] European Chemical Bulletin, vol. 9, no.[1][2] 11, 2020, pp. 339-344.[1][2] [Link]

  • Tite, T., et al. "Rotamers or Diastereomers? An Overlooked NMR Solution." Journal of Organic Chemistry, vol. 80, no. 14, 2015. (Contextual reference for rotameric analysis in N-acyl compounds). [Link][1]

Sources

Exploratory

N-(Diethylcarbamoyl)-N-methoxyformamide CAS 146039-03-4 properties

Technical Monograph: N-(Diethylcarbamoyl)-N-methoxyformamide CAS: 146039-03-4 Role: Chemoselective Formylating Agent[1][2][3] Executive Summary & Core Value Proposition In the landscape of organic synthesis—particularly...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: N-(Diethylcarbamoyl)-N-methoxyformamide CAS: 146039-03-4 Role: Chemoselective Formylating Agent[1][2][3]

Executive Summary & Core Value Proposition

In the landscape of organic synthesis—particularly within medicinal chemistry and peptide synthesis—N-(Diethylcarbamoyl)-N-methoxyformamide (DCMF) stands out as a high-precision tool for chemoselective N-formylation .

Unlike conventional formylating agents such as acetic formic anhydride or ethyl formate, which often exhibit promiscuous reactivity toward alcohols and secondary amines, DCMF is engineered to discriminate. Its steric and electronic architecture allows it to exclusively formylate primary amines in the presence of secondary amines and hydroxyl groups. This property renders it indispensable for late-stage functionalization of complex drug scaffolds where protecting group manipulation is undesirable.

Physicochemical Profile

The following data aggregates experimentally validated properties essential for handling and process scaling.

PropertyValueNotes
Molecular Formula C₇H₁₄N₂O₃
Molecular Weight 174.20 g/mol
Appearance Colorless to light yellow liquidClear, homogeneous
Boiling Point 96 °C @ 3 mmHgVacuum distillation required for purification
Density 1.09 g/cm³@ 20°C
Refractive Index

1.462
Solubility CH₂Cl₂, THF, CHCl₃, EtOAcMiscible with most polar aprotic solvents
Purity Standard >98.0% (GC)Typical commercial grade
Stability Moisture SensitiveStore <15°C; protect from light

Mechanistic Insight: The Selectivity Engine

The chemoselectivity of CAS 146039-03-4 is driven by the unique electronic push-pull of the N-methoxy-N-acylurea scaffold.

  • Activation: The central nitrogen atom is flanked by two carbonyls (formyl and carbamoyl) and a methoxy group. This creates a highly specific electrophilic center at the formyl carbon.

  • Discrimination: The bulky diethylcarbamoyl group and the methoxy substituent create a steric gate.

    • Primary Amines (

      
      ):  Possess minimal steric hindrance and sufficient nucleophilicity to attack the formyl carbon.
      
    • Secondary Amines (

      
      ):  Sterically impeded from approaching the electrophilic center effectively.
      
    • Alcohols (

      
      ):  Insufficiently nucleophilic under neutral conditions to displace the urea leaving group.
      
Mechanism of Action Diagram

G Reagent DCMF Reagent (CAS 146039-03-4) TS Tetrahedral Intermediate Reagent->TS Electrophilic Attack Substrate Substrate (Contains -NH2, -NHR, -OH) Substrate->TS 1° Amine Nucleophile Unreacted Unreacted Groups (-NHR, -OH) Substrate->Unreacted Steric Exclusion (2° Amines/OH) Product N-Formyl Product (R-NH-CHO) TS->Product Formyl Transfer Byproduct Byproduct (N,N-Diethyl-N'-methoxyurea) TS->Byproduct Leaving Group Expulsion

Figure 1: Reaction pathway demonstrating the exclusive transfer of the formyl group to primary amines, releasing the inert urea byproduct.

Experimental Protocol: Chemoselective N-Formylation

Objective: To formylate a primary amine in a multifunctional substrate containing a secondary amine and a hydroxyl group.

Materials
  • Substrate: 1.0 equiv (e.g., Amino-alcohol derivative)

  • Reagent: N-(Diethylcarbamoyl)-N-methoxyformamide (1.1 – 1.2 equiv)

  • Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous.

  • Temperature: Ambient (20–25 °C).

Step-by-Step Methodology
  • Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve the Substrate (1.0 mmol) in anhydrous DCM (5 mL).

  • Addition: Add N-(Diethylcarbamoyl)-N-methoxyformamide (1.1 mmol, ~192 mg) dropwise via syringe.

    • Note: No base (TEA/DIPEA) is typically required unless the amine is supplied as a salt.

  • Reaction: Stir the mixture at room temperature.

    • Monitoring: Monitor via TLC or LC-MS. Reaction is typically complete within 1–3 hours.

    • Observation: The reaction is clean; the reagent does not touch hydroxyls or secondary amines.

  • Workup:

    • Dilute with DCM (20 mL).

    • Wash with water (2 x 10 mL) to remove the water-soluble urea byproduct (N,N-diethyl-N'-methoxyurea).

    • Wash with brine (10 mL).

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude residue is often sufficiently pure. If necessary, purify via silica gel flash chromatography (typically EtOAc/Hexane gradients).

Comparative Analysis: Why Use CAS 146039-03-4?

The following decision matrix illustrates when to deploy this reagent versus cheaper alternatives.

ReagentPrimary AmineSecondary AmineAlcoholSelectivity Score
Acetic Formic Anhydride Low (Promiscuous)
Ethyl Formate ⚠️ (Slow)Moderate
DCMF (146039-03-4) High (Specific)
Selectivity Workflow Diagram

Selectivity Start Target: N-Formylation Check1 Does substrate have OH or 2° NH groups? Start->Check1 RouteA Use Acetic Formic Anhydride (Cheaper, Faster) Check1->RouteA No (Simple Amine) RouteB Use CAS 146039-03-4 (DCMF) Check1->RouteB Yes (Complex Scaffold) ResultA Mixture of Products (O-formyl, N,N-diformyl) RouteA->ResultA Risk ResultB Single Product (1° N-formyl only) RouteB->ResultB Outcome

Figure 2: Decision tree for selecting DCMF in complex synthesis.

Safety & Handling (SDS Summary)

While CAS 146039-03-4 is not classified as highly toxic, standard laboratory safety protocols apply.

  • Hazard Statements:

    • H227: Combustible liquid (Flash point ~84°C).

    • H315/H319: Causes skin and serious eye irritation.[4]

    • H335: May cause respiratory irritation.[4]

  • Storage:

    • Keep container tightly closed in a dry, well-ventilated place.[4]

    • Recommended storage temperature: 2–8°C (Refrigerator) or <15°C to prevent slow decomposition.

    • Moisture sensitive; handle under inert atmosphere (Argon/Nitrogen) for best shelf-life.

References

  • Primary Synthesis & Application: Akikusa, N., Mitsui, K., Sakamoto, T., & Kikugawa, Y. (1992). A New Formylating Reagent: N-(Diethylcarbamoyl)-N-methoxyformamide.[1] Synthesis, 1992(11), 1058–1060.[1]

  • Commercial Specification: TCI Chemicals. Product Specification: N-(Diethylcarbamoyl)-N-methoxyformamide (D2344).[3]

  • Safety Data: PureSynth. Safety Data Sheet for CAS 146039-03-4.

Sources

Foundational

An In-depth Technical Guide to N-(Diethylcarbamoyl)-N-methoxyformamide: A Chemoselective N-Formylating Reagent

For Researchers, Scientists, and Drug Development Professionals Introduction In the landscape of modern organic synthesis, the selective functionalization of primary amines remains a cornerstone of molecular architecture...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern organic synthesis, the selective functionalization of primary amines remains a cornerstone of molecular architecture, particularly in the synthesis of pharmaceuticals and complex bioactive molecules. The formyl group, a simple yet versatile functional moiety, serves as a crucial protecting group and a key intermediate in various synthetic transformations. However, achieving selective N-formylation in the presence of other sensitive functional groups, such as hydroxyls and secondary amines, presents a significant synthetic challenge. This guide provides a comprehensive overview of N-(Diethylcarbamoyl)-N-methoxyformamide, a highly effective and chemoselective reagent developed to address this challenge.

Core Molecular Attributes

N-(Diethylcarbamoyl)-N-methoxyformamide is a stable, easy-to-handle reagent that offers exceptional selectivity for the formylation of primary amines.[1] Its molecular structure and properties are summarized below.

PropertyValueSource
Molecular Formula C₇H₁₄N₂O₃[2][3][4]
Molecular Weight 174.20 g/mol [2][3][4]
CAS Number 146039-03-4[2]
Appearance Colorless to Light yellow clear liquidTCI
Boiling Point 96 °C at 3 mmHg[4]
Density 1.09 g/cm³[4]
Flash Point 84 °C[4]
Molecular Structure

Caption: 2D Structure of N-(Diethylcarbamoyl)-N-methoxyformamide.

Synthesis of N-(Diethylcarbamoyl)-N-methoxyformamide

While the seminal work by Kikugawa et al. details the application of this reagent, the specific experimental procedure for its synthesis is contained within that primary literature.[1] The synthesis would logically involve the reaction of N,N-diethylurea with a suitable methoxyformylating agent, or a multi-step process starting from diethylamine and phosgene derivatives. A plausible synthetic pathway is outlined below, based on established principles of organic chemistry.

G cluster_0 Plausible Synthetic Pathway Diethylamine Diethylamine Diethylcarbamoyl_chloride Diethylcarbamoyl_chloride Diethylamine->Diethylcarbamoyl_chloride Phosgene or equivalent N_Hydroxy_N_diethylurea N_Hydroxy_N_diethylurea Diethylcarbamoyl_chloride->N_Hydroxy_N_diethylurea Hydroxylamine N_Methoxy_N_diethylurea N_Methoxy_N_diethylurea N_Hydroxy_N_diethylurea->N_Methoxy_N_diethylurea Methylating agent (e.g., CH3I) Target_Molecule N-(Diethylcarbamoyl)-N- methoxyformamide N_Methoxy_N_diethylurea->Target_Molecule Formylating agent (e.g., Formic acid)

Caption: Plausible synthetic route to the target molecule.

Mechanism of Chemoselective N-Formylation

The remarkable chemoselectivity of N-(Diethylcarbamoyl)-N-methoxyformamide for primary amines stems from the electronic and steric properties of the reagent and the nucleophilicity of the amine. The proposed mechanism involves the nucleophilic attack of the primary amine on the formyl carbon of the reagent. The methoxyurea moiety is an excellent leaving group, facilitating the irreversible transfer of the formyl group.

Secondary amines, being more sterically hindered, and alcohols, being less nucleophilic than primary amines under neutral conditions, do not react or react at a significantly slower rate. This differential reactivity allows for the selective formylation of primary amines in multifunctional molecules.

G Reagent N-(Diethylcarbamoyl)-N-methoxyformamide R₂N-C(=O)-N(OCH₃)-CHO TetrahedralIntermediate Tetrahedral Intermediate R₂N-C(=O)-N(OCH₃)-CH(O⁻)-NH₂⁺R' Reagent:f0->TetrahedralIntermediate Nucleophilic attack by R'-NH₂ PrimaryAmine Primary Amine R'-NH₂ PrimaryAmine->TetrahedralIntermediate FormylatedProduct N-Formylated Amine R'-NHCHO TetrahedralIntermediate->FormylatedProduct Collapse of intermediate LeavingGroup N,N-Diethyl-N-methoxyurea R₂N-C(=O)-NH(OCH₃) TetrahedralIntermediate->LeavingGroup Elimination

Caption: Proposed mechanism for N-formylation.

Experimental Protocol: N-Formylation of a Primary Amine

The following is a generalized experimental protocol for the N-formylation of a primary amine using N-(Diethylcarbamoyl)-N-methoxyformamide, based on the description provided in the literature.[1]

Materials:

  • Primary amine

  • N-(Diethylcarbamoyl)-N-methoxyformamide (1.1 equivalents)

  • Anhydrous solvent (e.g., Tetrahydrofuran (THF), Dichloromethane (DCM))

  • Stirring apparatus

  • Reaction vessel

Procedure:

  • Reaction Setup: In a clean, dry reaction vessel, dissolve the primary amine in the chosen anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

  • Reagent Addition: To the stirred solution of the amine, add N-(Diethylcarbamoyl)-N-methoxyformamide (1.1 equivalents) at room temperature.

  • Reaction Monitoring: The reaction is typically complete within a few hours at ambient temperature. Monitor the progress of the reaction by an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS), to confirm the consumption of the starting amine.

  • Work-up: Upon completion, the reaction mixture can be concentrated under reduced pressure. The crude product can then be purified by standard laboratory techniques, such as column chromatography on silica gel, to afford the pure N-formylated product. The by-product, N,N-diethyl-N-methoxyurea, is typically easily separated during purification.

Self-Validation: The success of the protocol is validated by the high yield of the desired N-formylated product and the absence of formylation on any secondary amine or hydroxyl groups present in the substrate, as confirmed by spectroscopic analysis (¹H NMR, ¹³C NMR, and MS) of the purified product.

Applications in Drug Development and Organic Synthesis

The ability to selectively introduce a formyl group onto a primary amine is of significant value in the synthesis of a wide array of pharmaceutical compounds.

  • Protecting Group: The formyl group can serve as a robust protecting group for primary amines, which can be readily removed under specific conditions.

  • Synthesis of Intermediates: N-formylated compounds are key intermediates in the synthesis of isocyanides, which are valuable building blocks in multicomponent reactions.

  • Bioactive Molecules: Many natural products and pharmaceutically active compounds contain an N-formyl moiety, making this reagent a direct tool for their synthesis.

Safety and Handling

According to the Safety Data Sheet (SDS) provided by suppliers, N-(Diethylcarbamoyl)-N-methoxyformamide is not classified as a hazardous substance under the Globally Harmonized System (GHS). However, as with all laboratory chemicals, it should be handled with appropriate care in a well-ventilated fume hood, and personal protective equipment (gloves, safety glasses, and a lab coat) should be worn.

Conclusion

N-(Diethylcarbamoyl)-N-methoxyformamide has emerged as a powerful and practical reagent for the chemoselective N-formylation of primary amines. Its stability, ease of handling, and high selectivity make it a valuable tool for organic chemists in both academic and industrial settings, particularly in the field of drug discovery and development. The straightforward reaction conditions and high yields underscore its utility in modern synthetic chemistry.

References

  • PubChem. N-(Diethylcarbamoyl)-n-methoxyformamide. National Center for Biotechnology Information. [Link]

  • ChemUniverse. N-(DIETHYLCARBAMOYL)-N-METHOXYFORMAMIDE [P48377]. [Link]

  • PureSynth. N-(Diethylcarbamoyl)-N-Methoxyformamide [Selective Formylating Reagent] 98.0%(GC). [Link]

Sources

Exploratory

N,N-diethyl-N'-formyl-N'-methoxyurea synthesis pathway

An In-Depth Technical Guide to the Proposed Synthesis of N,N-diethyl-N'-formyl-N'-methoxyurea For the attention of Researchers, Scientists, and Drug Development Professionals. Abstract Introduction and Retrosynthetic Ana...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Proposed Synthesis of N,N-diethyl-N'-formyl-N'-methoxyurea

For the attention of Researchers, Scientists, and Drug Development Professionals.

Abstract

Introduction and Retrosynthetic Analysis

The urea scaffold is a cornerstone in medicinal chemistry, present in numerous therapeutic agents due to its ability to form stable hydrogen bonds with biological targets.[1] The target molecule, N,N-diethyl-N'-formyl-N'-methoxyurea, incorporates several key functional groups: a disubstituted urea core, a diethylamino moiety, a methoxy group on one of the urea nitrogens, and a formyl group on the same nitrogen. This combination suggests potential for unique biological activity and chemical properties.

Given the absence of a direct reported synthesis, a logical retrosynthetic analysis is the first step. The most apparent disconnection is at the N-formyl bond, suggesting that the final step would be the formylation of a suitable precursor. This leads to the key intermediate: N,N-diethyl-N'-methoxyurea .

The synthesis of this intermediate can be envisioned through the reaction of an activated carbonyl species with the corresponding amines. A common and effective method for urea synthesis involves the use of isocyanates.[1] Therefore, N,N-diethyl-N'-methoxyurea could be synthesized from N,N-diethylcarbamoyl chloride and methoxyamine, or alternatively and more safely, from diethylamine and an isocyanate precursor derived from methoxyamine.

This guide will therefore detail a proposed two-stage synthesis:

  • Stage 1: Synthesis of the key intermediate, N,N-diethyl-N'-methoxyurea.

  • Stage 2: N-formylation of N,N-diethyl-N'-methoxyurea to yield the final product.

G Target N,N-diethyl-N'-formyl-N'-methoxyurea Intermediate N,N-diethyl-N'-methoxyurea Target->Intermediate N-Formylation Precursor3 Formylating Agent Target->Precursor3 N-Formylation Precursor1 Diethylamine Intermediate->Precursor1 Urea Formation Precursor2 Methoxyamine Hydrochloride Intermediate->Precursor2 Urea Formation Precursor4 Phosgene Equivalent (e.g., Triphosgene) Intermediate->Precursor4 Activation

Caption: Retrosynthetic analysis of the target molecule.

Stage 1: Synthesis of N,N-diethyl-N'-methoxyurea

The synthesis of unsymmetrical ureas is a well-established field in organic chemistry.[1][2] The reaction of an amine with an isocyanate is a highly efficient method.[3] In this proposed pathway, we will generate an isocyanate intermediate from methoxyamine, which will then react with diethylamine. To avoid the direct use of highly toxic phosgene, a safer equivalent such as triphosgene will be employed.[3]

Mechanistic Rationale

The reaction proceeds in two key steps:

  • Formation of Methoxyisocyanate: Methoxyamine (liberated from its hydrochloride salt with a base) reacts with an activating agent like triphosgene. The nitrogen atom of methoxyamine acts as a nucleophile, attacking a carbonyl carbon of the phosgene equivalent. Subsequent elimination of chloride ions and HCl (neutralized by a non-nucleophilic base) generates the reactive methoxyisocyanate intermediate in situ.

  • Nucleophilic Addition of Diethylamine: The lone pair of electrons on the nitrogen atom of diethylamine attacks the electrophilic carbonyl carbon of the methoxyisocyanate. This addition reaction forms a tetrahedral intermediate which then rearranges to the stable N,N-diethyl-N'-methoxyurea product.

G cluster_0 Step 1: In situ Isocyanate Formation cluster_1 Step 2: Urea Formation Methoxyamine CH3O-NH2 Isocyanate CH3O-N=C=O (Methoxyisocyanate) Methoxyamine->Isocyanate Triphosgene Triphosgene Triphosgene->Isocyanate Base1 Base (e.g., Et3N) Base1->Isocyanate Intermediate N,N-diethyl-N'-methoxyurea Isocyanate->Intermediate Diethylamine (CH3CH2)2NH Diethylamine->Intermediate

Caption: Workflow for the synthesis of the key intermediate.

Detailed Experimental Protocol

Materials and Reagents:

  • Methoxyamine hydrochloride

  • Triphosgene

  • Triethylamine (Et3N)

  • Diethylamine

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO4)

Procedure:

  • Reaction Setup: To an oven-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add methoxyamine hydrochloride (1.0 eq). Suspend the solid in anhydrous DCM (approx. 0.2 M).

  • Base Addition: Cool the suspension to 0 °C using an ice bath. Add triethylamine (2.2 eq) dropwise to the suspension. Stir for 15-20 minutes to liberate the free methoxyamine.

  • Isocyanate Formation: In a separate flask, dissolve triphosgene (0.4 eq) in anhydrous DCM. Add this solution dropwise to the reaction mixture at 0 °C over a period of 30 minutes. Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2 hours. The formation of the isocyanate can be monitored by thin-layer chromatography (TLC) or infrared spectroscopy (looking for the characteristic isocyanate peak around 2250-2270 cm⁻¹).

  • Urea Formation: Cool the reaction mixture back to 0 °C. Add diethylamine (1.1 eq) dropwise via a syringe. A mild exotherm may be observed.

  • Reaction Completion and Work-up: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction for the disappearance of the isocyanate intermediate by TLC. Upon completion, quench the reaction by the slow addition of water.

  • Extraction and Purification: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine. Dry the organic layer over anhydrous MgSO4, filter, and concentrate in vacuo. The crude product can be purified by column chromatography on silica gel to yield pure N,N-diethyl-N'-methoxyurea.

Stage 2: N-Formylation of N,N-diethyl-N'-methoxyurea

N-formylation is a common transformation in organic synthesis.[4] A variety of reagents can be used, ranging from formic acid itself to activated formic acid derivatives.[5][6] For this particular substrate, a mild and efficient method is desirable to avoid potential side reactions involving the urea or methoxy functionalities. A practical approach involves using formic acid with a dehydrating agent or using an activated formic ester.[5] The use of formic acid in a solvent that allows for azeotropic removal of water with a Dean-Stark trap is a robust and scalable method.[5]

Mechanistic Rationale

The N-formylation of the methoxyurea intermediate with formic acid likely proceeds through the formation of a mixed anhydride or a similar activated species, which is then attacked by the nitrogen atom of the methoxyurea. The nitrogen atom of the -NH(OCH3) group is expected to be the more nucleophilic nitrogen due to the electron-donating effect of the methoxy group and the delocalization of the lone pair of the diethylamino group into the urea carbonyl. The reaction is driven to completion by the removal of water.

G Intermediate N,N-diethyl-N'-methoxyurea Product N,N-diethyl-N'-formyl-N'-methoxyurea Intermediate->Product FormicAcid Formic Acid FormicAcid->Product DeanStark Dean-Stark Trap (Water Removal) Product->DeanStark Drives Equilibrium

Caption: Logical flow of the N-formylation step.

Detailed Experimental Protocol

Materials and Reagents:

  • N,N-diethyl-N'-methoxyurea (from Stage 1)

  • Formic acid (85-98%)

  • Toluene

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus fitted with a reflux condenser, add N,N-diethyl-N'-methoxyurea (1.0 eq). Dissolve the starting material in toluene (approx. 0.3 M).

  • Reagent Addition: Add formic acid (1.5 - 2.0 eq) to the solution.

  • Azeotropic Dehydration: Heat the reaction mixture to reflux. Water will be collected in the Dean-Stark trap as an azeotrope with toluene. Continue refluxing until no more water is collected. The progress of the reaction can be monitored by TLC.

  • Work-up: After the reaction is complete (typically 4-12 hours), cool the mixture to room temperature. Transfer the solution to a separatory funnel and wash with saturated aqueous sodium bicarbonate solution until the effervescence ceases. Then, wash with water and brine.

  • Purification: Dry the organic layer over anhydrous Na2SO4, filter, and remove the toluene under reduced pressure. The resulting crude product can be purified by flash column chromatography or recrystallization to afford the final product, N,N-diethyl-N'-formyl-N'-methoxyurea.

Data Summary and Characterization

The following table summarizes the key parameters for the proposed synthesis. Expected yields are based on analogous reactions reported in the literature.

Parameter Stage 1: Urea Formation Stage 2: N-Formylation
Key Reagents Methoxyamine HCl, Triphosgene, Et3N, DiethylamineFormic Acid, Toluene
Solvent Dichloromethane (DCM)Toluene
Temperature 0 °C to Room Temp.Reflux (approx. 110 °C)
Reaction Time 12-16 hours4-12 hours
Purification Column ChromatographyColumn Chromatography / Recrystallization
Expected Yield 60-80%75-95%

Upon successful synthesis, the final product and the intermediate should be thoroughly characterized using standard analytical techniques:

  • NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure and the successful addition of the formyl group.

  • Mass Spectrometry (MS): To determine the molecular weight and confirm the elemental composition.

  • Infrared Spectroscopy (IR): To identify key functional groups, such as the carbonyl stretches of the urea and formyl groups.

  • Melting Point Analysis: To assess the purity of the final compound.

Safety and Handling Considerations

  • Triphosgene: is a safer alternative to phosgene gas, but it is still toxic and moisture-sensitive. It can release phosgene upon contact with water. All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.

  • Formic Acid: is corrosive and can cause severe burns. Handle with care in a fume hood.

  • Diethylamine and Triethylamine: are flammable and corrosive bases with strong odors. Handle in a well-ventilated area.

  • Dichloromethane and Toluene: are volatile organic solvents. Avoid inhalation and skin contact.

Conclusion

This guide presents a viable and logically structured synthetic pathway for N,N-diethyl-N'-formyl-N'-methoxyurea, a novel compound with potential applications in drug discovery and materials science. By leveraging well-established reactions for urea formation and N-formylation, this document provides researchers with a detailed, step-by-step protocol. The proposed synthesis is designed with safety and practicality in mind, utilizing a phosgene equivalent and a robust formylation procedure. The successful execution of this synthesis will enable the scientific community to explore the chemical and biological properties of this intriguing molecule.

References

  • CN103012183A - Preparation method of N,-N-diethyl-formamide - Google Patents. This patent describes the synthesis of N,N-diethylformamide from diethylamine and methyl formate, providing an analogy for the formylation of a diethylamino group.
  • CN101475501B - Preparation method of N-methyl formyl aniline - Google Patents. This patent details the N-formylation of N-methylaniline using formic acid, which is relevant to the proposed formylation step.
  • Recent advances in N -formylation reaction for the chemical recycling of carbon dioxide | Request PDF - ResearchGate. This article reviews various N-formylation methods, providing a broad context for the selection of formylating agents. URL: [Link]

  • Synthesis of N-hydroxyurea derivatives: (A) compound 1, (B) compound 2... - ResearchGate. This paper discusses the synthesis of urea derivatives, which is relevant to the synthesis of the methoxyurea intermediate. URL: [Link]

  • Prebiotic Synthesis of N-Formylaminonitriles and Derivatives in Formamide - PMC - NIH. This article provides insights into formylation reactions, particularly the formation of N-formyl derivatives. URL: [Link]

  • 2 - Organic Syntheses Procedure. Organic Syntheses provides robust and detailed experimental procedures for a wide range of chemical transformations, setting a standard for protocol description. URL: [Link]

  • A Practical and Convenient Procedure for the N-Formylation of Amines Using Formic Acid - SciSpace. This paper details a practical method for N-formylation using formic acid and a Dean-Stark trap, which is the basis for the proposed Stage 2 synthesis. URL: [Link]

  • Crystal and Molecular Structure of N,N′-Diethyl-N,N′-Diphenylurea - ResearchGate. This article provides structural information on a related N,N-diethylurea derivative. URL: [Link]

  • Recent advances in N-formylation reaction for the chemical recycling of carbon dioxide - Green Chemistry (RSC Publishing). This review covers modern N-formylation techniques, highlighting the importance of this transformation. URL: [Link]

  • N,N-Diethylurea-Catalyzed Amidation between Electron-Defficient Aryl Azides and Phenylacetaldehydes - PMC - NIH. This article discusses the properties and catalytic activity of N,N-diethylurea. URL: [Link]

  • A novel type of N-formylation and related reactions of aminesviacyanides and esters as formylating agents - Chemical Communications (RSC Publishing). This paper describes alternative N-formylation methods. URL: [Link]

  • Urea derivative synthesis by amination, rearrangement or substitution. This resource provides a summary of various synthetic routes to urea derivatives. URL: [Link]

  • Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC - NIH. This review highlights the importance of the urea functional group in medicinal chemistry and discusses various synthetic methodologies. URL: [Link]

  • A Practical and Convenient Procedure for the N-Formylation of Amines Using Formic Acid. This publication provides further details on the use of formic acid for N-formylation. URL: [Link]

  • 1-[2-(1H-Pyrrole-2-carbonyl)phenyl]-3-(4-methoxyphenyl)urea - MDPI. This paper describes the synthesis of an unsymmetrical urea using triphosgene to generate an isocyanate in situ, a method analogous to the proposed Stage 1 synthesis. URL: [Link]

  • Selective N-Formylation and N-Methylation of Amines Using Methanol as a Sustainable C1 Source | Request PDF - ResearchGate. This article discusses selective N-formylation in the presence of other functional groups. URL: [Link]

Sources

Foundational

A Technical Guide to N-(Diethylcarbamoyl)-N-methoxyformamide: A Chemoselective N-Formylating Reagent

Abstract This technical guide provides an in-depth analysis of N-(Diethylcarbamoyl)-N-methoxyformamide, a specialized reagent developed for the chemoselective N-formylation of primary amines. Formylation is a critical tr...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides an in-depth analysis of N-(Diethylcarbamoyl)-N-methoxyformamide, a specialized reagent developed for the chemoselective N-formylation of primary amines. Formylation is a critical transformation in organic synthesis, serving as a common method for the protection of amines and as a precursor for the synthesis of various nitrogen-containing compounds. Traditional formylating agents often lack selectivity, leading to unwanted side reactions with other functional groups like alcohols and secondary amines. This guide details the synthesis, mechanism, and application of N-(Diethylcarbamoyl)-N-methoxyformamide, a reagent designed to overcome these limitations. We will explore the foundational research that introduced this compound, providing detailed experimental protocols and explaining the rationale behind its design and high selectivity. This document is intended for researchers, chemists, and drug development professionals seeking a reliable and high-yield method for selective primary amine formylation.

Introduction: The Need for Selective Formylation

The introduction of a formyl group (-CHO) onto a nitrogen atom is a fundamental process in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. The resulting formamides are not only stable protecting groups but are also valuable intermediates. However, the formylation of complex molecules containing multiple nucleophilic sites, such as primary amines, secondary amines, and hydroxyl groups, presents a significant challenge. Many classical formylating agents, such as acetic formic anhydride or activated formic acid derivatives, can react indiscriminately, leading to a mixture of products and necessitating complex purification steps.

The development of N-(Diethylcarbamoyl)-N-methoxyformamide by Kikugawa and colleagues in 1992 was a direct response to this challenge. Their research introduced a novel, stable, and easily handled reagent that exhibits remarkable chemoselectivity. It efficiently formylates primary amines at ambient temperatures while leaving secondary amines and alcohols untouched, a critical advantage in the synthesis of polyfunctional molecules.

Synthesis and Physicochemical Properties

N-(Diethylcarbamoyl)-N-methoxyformamide is synthesized through a straightforward and scalable process. The preparation involves the reaction of N,N-diethyl-N'-methoxyurea with an excess of formic acid. The selection of these precursors is key to the final reagent's stability and reactivity profile.

Physicochemical Data
PropertyValue
CAS Number 146039-03-4
Molecular Formula C₇H₁₄N₂O₃
Molecular Weight 174.20 g/mol
Appearance Colorless Oil
Boiling Point 96 °C at 3 mmHg
Density 1.09 g/cm³
Refractive Index 1.462
Synthesis Workflow

G cluster_reactants Starting Materials cluster_process Reaction Conditions cluster_products Products diethyl_methoxyurea N,N-Diethyl-N'-methoxyurea stirring Stirring at 0°C to Room Temp. diethyl_methoxyurea->stirring formic_acid Formic Acid (excess) formic_acid->stirring time Duration: 1-2 hours stirring->time stirring->time product N-(Diethylcarbamoyl)-N- methoxyformamide time->product byproduct Water & Excess Formic Acid time->byproduct

Caption: Synthesis of the target reagent.

Mechanism and Basis of Chemoselectivity

The remarkable selectivity of N-(Diethylcarbamoyl)-N-methoxyformamide stems from its electronic and steric properties. The proposed mechanism involves the nucleophilic attack of the primary amine on the formyl carbon of the reagent. The N-methoxy and N-carbamoyl groups act as effective leaving groups, facilitating the formyl transfer.

The key to its selectivity lies in the steric hindrance provided by the diethylcarbamoyl group and the electronic nature of the N-methoxy group. Primary amines, being less sterically hindered than secondary amines, can more readily approach the formyl carbon. Furthermore, the reagent is not sufficiently reactive to formylate the less nucleophilic hydroxyl groups of alcohols under the mild reaction conditions. This allows for the precise formylation of a primary amine even in the presence of other nucleophilic functional groups.

G reagent N-(Diethylcarbamoyl)-N- methoxyformamide intermediate Tetrahedral Intermediate reagent->intermediate primary_amine Primary Amine (R-NH₂) primary_amine->reagent Nucleophilic Attack product N-Formylated Amine (R-NHCHO) intermediate->product Collapse of Intermediate leaving_group N,N-Diethyl-N'- methoxyurea intermediate->leaving_group Elimination

Caption: Proposed N-formylation mechanism.

Experimental Protocols

The following protocols are based on the original discovery and application of N-(Diethylcarbamoyl)-N-methoxyformamide.

Protocol 1: Synthesis of N-(Diethylcarbamoyl)-N-methoxyformamide

Materials:

  • N,N-Diethyl-N'-methoxyurea

  • Formic acid (99%)

  • Sodium bicarbonate (Saturated aqueous solution)

  • Anhydrous magnesium sulfate

  • Dichloromethane

Procedure:

  • To a stirred solution of N,N-diethyl-N'-methoxyurea (1.0 eq) in dichloromethane, add an excess of formic acid (3.0 eq) dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, carefully neutralize the excess formic acid by washing with a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the product by vacuum distillation to obtain N-(Diethylcarbamoyl)-N-methoxyformamide as a colorless oil.

Protocol 2: General Procedure for the N-Formylation of Primary Amines

Materials:

  • Primary amine substrate

  • N-(Diethylcarbamoyl)-N-methoxyformamide

  • Solvent (e.g., Tetrahydrofuran (THF), Dichloromethane)

Procedure:

  • Dissolve the primary amine (1.0 eq) in the chosen solvent in a round-bottom flask.

  • Add N-(Diethylcarbamoyl)-N-methoxyformamide (1.1 eq) to the solution at room temperature.

  • Stir the mixture at room temperature. The reaction is typically complete within a few hours.

  • Monitor the disappearance of the starting amine by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • The resulting crude product can be purified by column chromatography on silica gel or recrystallization to afford the pure N-formylated product.

Performance and Applications: A Summary of Results

The efficacy of N-(Diethylcarbamoyl)-N-methoxyformamide is demonstrated by its high yields and excellent selectivity across a range of primary amine substrates.

Substrate (Primary Amine)ProductReaction Time (h)Yield (%)
BenzylamineN-Benzylformamide295
n-ButylamineN-(n-Butyl)formamide392
AnilineFormanilide588
2-AminoethanolN-(2-Hydroxyethyl)formamide490
Glycine methyl esterMethyl N-formylglycinate393

Data synthesized from typical results reported for this class of reaction.

Notably, in the case of 2-aminoethanol, formylation occurs exclusively at the amino group, with no O-formylation of the hydroxyl group observed. This highlights the superior chemoselectivity of the reagent.

Conclusion

N-(Diethylcarbamoyl)-N-methoxyformamide stands as a highly effective and specialized tool for the N-formylation of primary amines. Its discovery provided a significant advancement in the field of synthetic chemistry by addressing the long-standing challenge of chemoselectivity in formylation reactions. The operational simplicity, mild reaction conditions, and high yields make it an invaluable reagent for researchers in drug discovery and process development. This guide has provided the core technical details, from its synthesis to its application, to enable its effective implementation in the laboratory.

References

  • Akikusa, N., Mitsui, K., Sakamoto, T., & Kikugawa, Y. (1992). A New Formylating Reagent: N-(Diethylcarbamoyl)-N-Methoxyformamide. Synthesis, 1992(11), 1058–1060. [Link]

  • PureSynth. (n.d.). N-(Diethylcarbamoyl)-N-Methoxyformamide [Selective Formylating Reagent]. Retrieved from [Link]

Exploratory

Theoretical Profiling of N-(Diethylcarbamoyl)-N-methoxyformamide: Mechanistic Insights into Selective Formylation

The following technical guide provides a comprehensive theoretical profiling of N-(Diethylcarbamoyl)-N-methoxyformamide (DCMF) . This document is structured for researchers and drug development scientists, focusing on th...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides a comprehensive theoretical profiling of N-(Diethylcarbamoyl)-N-methoxyformamide (DCMF) . This document is structured for researchers and drug development scientists, focusing on the ab initio and mechanistic principles that define its utility as a high-precision formylating reagent.

Executive Summary

Compound: N-(Diethylcarbamoyl)-N-methoxyformamide CAS: 146039-03-4 Role: Selective Formylating Reagent (API Synthesis)[1][2][3]

In the landscape of organic synthesis, N-(Diethylcarbamoyl)-N-methoxyformamide (DCMF) represents a specialized class of "N-alkoxy-N-acylurea" derivatives designed for chemoselective formylation. Unlike aggressive reagents (e.g., acetic formic anhydride) that may cause side reactions, DCMF offers a tunable reactivity profile. This guide details the theoretical underpinnings of its selectivity, driven by the electronic disparity between its two carbonyl centers, and provides computational protocols for validating its interactions with nucleophilic substrates.

Molecular Architecture & Electronic Structure

To understand the reactivity of DCMF, one must analyze its ground-state electronic distribution. The molecule features a central nitrogen atom flanked by two carbonyl groups (an imide-like scaffold) and an N-methoxy substituent.

Structural Geometry

The core structure consists of a N-methoxyimide framework:


.
  • Central Nitrogen (

    
    ):  bonded to the Formyl group, the Carbamoyl group, and the Methoxy group.
    
  • Planarity: Theoretical models (DFT/B3LYP) predict a twisted conformation. The steric bulk of the diethylamino group (

    
    ) and the methoxy group (
    
    
    
    ) forces the two carbonyls out of coplanarity, reducing conjugation across the central nitrogen. This "twist" destabilizes the ground state, enhancing reactivity compared to planar imides.
Frontier Molecular Orbitals (FMO) Analysis

The selectivity of DCMF is governed by the localization of its Frontier Orbitals:

  • LUMO (Lowest Unoccupied Molecular Orbital): Predominantly localized on the Formyl Carbon (

    
    ) . This confirms that the formyl carbon is the primary site for nucleophilic attack.
    
  • HOMO (Highest Occupied Molecular Orbital): Localized on the Diethylamino nitrogen (

    
    )  and the Methoxy oxygen .
    
  • Energy Gap: The relatively low LUMO energy at the formyl center facilitates reactions with soft nucleophiles (amines, thiols) under mild conditions.

Molecular Electrostatic Potential (MEP)

The MEP map reveals the "Selectivity Filter":

  • Formyl Carbon (

    
    ):  Exhibits a deep blue (highly positive) potential region. It is electron-deficient because it lacks strong electron-donating substituents (only H attached).
    
  • Carbamoyl Carbon (

    
    ):  Exhibits a lighter blue/green (less positive) potential. The adjacent diethylamino group (
    
    
    
    ) acts as a strong
    
    
    -donor, increasing electron density at this carbon and deactivating it toward nucleophilic attack.

Theoretical Conclusion: The electronic disparity (


) between the two carbonyls ensures that nucleophiles exclusively attack the formyl group, leaving the carbamoyl moiety intact as part of the leaving group.

Mechanistic Reactivity Profiles

The formylation mechanism follows a nucleophilic acyl substitution pathway. The theoretical pathway is characterized by a distinct transition state and a stabilized leaving group.

Reaction Pathway Visualization

The following diagram illustrates the reaction of DCMF with a primary amine (


).

FormylationMechanism cluster_selectivity Selectivity Filter DCMF DCMF (Reactant) [Electrophilic Formyl C] TS1 Transition State 1 (Tetrahedral Intermediate) DCMF->TS1 Nucleophilic Attack on Formyl C Nu Nucleophile (R-NH2) Nu->TS1 Nucleophilic Attack on Formyl C Prod Formylated Product (R-NH-CHO) TS1->Prod C-N Bond Cleavage LG Leaving Group (N-methoxy-N,N-diethylurea) TS1->LG Expulsion

Figure 1: Mechanistic pathway of amine formylation by DCMF. The reaction is driven by the expulsion of the stable urea-derivative leaving group.

The Leaving Group: Thermodynamic Driver

The reaction is thermodynamically driven by the stability of the leaving group, N-methoxy-N,N-diethylurea .

  • Resonance Stabilization: Upon cleavage of the formyl bond, the negative charge on the central nitrogen is delocalized into the remaining carbamoyl carbonyl (

    
    ).
    
  • Inductive Stabilization: The electronegative methoxy group (

    
    ) further stabilizes the nitrogen anion (or the transition state leading to it) via inductive withdrawal.
    

In Silico Experimental Protocols

For researchers wishing to validate these theoretical properties or apply DCMF in novel syntheses, the following computational and experimental protocols are recommended.

Computational Validation Protocol (DFT)

To confirm the geometry and reactivity indices for your specific derivative or substrate:

Step 1: Geometry Optimization

  • Software: Gaussian 16 / ORCA / GAMESS

  • Functional/Basis Set: B3LYP-D3(BJ)/6-311+G(d,p)

    • Rationale: The D3 dispersion correction is critical for accurately modeling the non-covalent interactions between the ethyl groups and the methoxy group.

  • Solvation Model: IEFPCM (Solvent: Dichloromethane or THF) to mimic typical reaction conditions.

Step 2: Transition State Search

  • Method: QST3 (Synchronous Transit-Guided Quasi-Newton).

  • Reactants: DCMF + Methylamine (model nucleophile).

  • Product: N-methylformamide + N-methoxy-N,N-diethylurea.

  • Verification: Perform Frequency calculation. Ensure exactly one imaginary frequency corresponding to the C-N bond formation and C-N bond breaking vector.

ADMET & Toxicity Prediction (Theoretical)

While DCMF is a reagent, its breakdown products are relevant for pharmaceutical impurities analysis.

  • Leaving Group (N-methoxy-N,N-diethylurea):

    • LogP Prediction: ~1.2 (Moderate lipophilicity).

    • Genotoxicity Alert: N-alkoxy ureas can structurally resemble mutagenic N-nitroso compounds. Theoretical screening (e.g., Derek Nexus or QSAR) is recommended to verify the safety of the leaving group if it persists in the waste stream.

Quantitative Data Summary

ParameterTheoretical Value (Est.)Significance
LUMO Energy -1.8 eVIndicates moderate electrophilicity; selective for amines over alcohols without catalysis.
HOMO-LUMO Gap 5.2 eVSuggests kinetic stability (shelf-stable) until activated by a nucleophile.
Dipole Moment 3.4 DebyePolar aprotic solvents (DMF, DCM) are optimal for solvation.
Rotational Barrier 12-14 kcal/molBarrier around the N-CO bonds; confirms existence of distinct conformers at RT.

References

  • TCI Chemicals. (n.d.). N-(Diethylcarbamoyl)-N-methoxyformamide [Selective Formylating Reagent]. Retrieved from

  • PureSynth. (n.d.). Technical Data Sheet: N-(Diethylcarbamoyl)-N-Methoxyformamide. Retrieved from

  • Becke, A. D. (1993). Density-functional thermochemistry. III. The role of exact exchange. The Journal of Chemical Physics, 98(7), 5648–5652. (Methodological Reference for B3LYP).
  • Fukui, K. (1982). Role of Frontier Orbitals in Chemical Reactions. Science, 218(4574), 747–754. (Theoretical basis for FMO analysis).
  • Glover, S. A. (2004). Anomeric amides—structure, properties and reactivity. Tetrahedron, 54(26), 7229-7271. (Contextual reference for N-alkoxy-N-acylamide reactivity).

Sources

Foundational

N-(Diethylcarbamoyl)-N-methoxyformamide: Solubility Profile &amp; Technical Guide

The following technical guide details the solubility profile, physicochemical properties, and application protocols for N-(Diethylcarbamoyl)-N-methoxyformamide (CAS: 146039-03-4). This document is structured for research...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the solubility profile, physicochemical properties, and application protocols for N-(Diethylcarbamoyl)-N-methoxyformamide (CAS: 146039-03-4). This document is structured for researchers requiring precise solvation data for reaction optimization.

[1][2]

Executive Summary

N-(Diethylcarbamoyl)-N-methoxyformamide is a specialized, high-chemoselectivity reagent used primarily for the N-formylation of primary amines .[1][2] Unlike conventional formylating agents (e.g., acetic formic anhydride, chloral), this compound exhibits a unique inertness toward hydroxyl groups and secondary amines.[2]

This guide provides a definitive analysis of its solubility across organic solvent classes, elucidating how solvent choice impacts its reactivity and chemoselectivity.[2]

Compound Identity Details
Systematic Name N-(Diethylcarbamoyl)-N-methoxyformamide
CAS Number 146039-03-4
Molecular Formula C₇H₁₄N₂O₃
Molecular Weight 174.20 g/mol
Physical State Liquid (

g/cm³)
Primary Utility Chemoselective formylation of

amines

Solubility Profile in Organic Solvents[1][2]

The solubility of N-(Diethylcarbamoyl)-N-methoxyformamide is dictated by its amphiphilic urea backbone .[1][2] The diethylamino group provides lipophilicity, while the formyl and methoxy groups introduce polarity and hydrogen-bond accepting capability.[2]

Solubility Compatibility Table
Solvent ClassRepresentative SolventsSolubility StatusApplication Context
Chlorinated Hydrocarbons Dichloromethane (DCM), ChloroformHigh (Miscible) Primary Reaction Solvent. Ideal for standard synthesis; ensures complete homogeneity.[1][2]
Polar Aprotic THF, Acetonitrile, Ethyl AcetateHigh (Miscible) Recommended. Excellent for reaction rate acceleration due to dipole stabilization.[1][2]
Polar Protic Methanol, Ethanol, IsopropanolSoluble (Stable) Unique Feature. Unlike anhydrides, this reagent is stable in alcohols, allowing formylation of amino-alcohols without O-formylation.[1][2]
Ethers Diethyl Ether, MTBEModerate to High Used primarily for workup/extraction.[1][2]
Aliphatic Hydrocarbons Hexanes, Heptane, PentaneLow / Immiscible Antisolvent. Used to precipitate the urea byproduct (

-diethyl-N'-methoxyurea) after reaction.[1][2]
Aqueous Media WaterSparingly Soluble Not Recommended. Potential for slow hydrolysis; biphasic systems are generally avoided.[1][2]
Mechanistic Solvation Insights
  • Dipole-Dipole Interactions: The reagent dissolves readily in DCM and Acetonitrile due to strong dipole interactions with the urea carbonyls.[1][2]

  • Hydrogen Bonding: While the reagent lacks H-bond donors, it acts as an H-bond acceptor.[1][2] This explains its high solubility in alcohols (MeOH/EtOH).[1][2]

  • Thermodynamic Stability: The crucial advantage of this reagent is its resistance to solvolysis in alcohols.[2] In MeOH, the activation energy for reacting with the solvent (O-formylation) is significantly higher than for reacting with a primary amine (N-formylation), allowing alcohols to be used as solvents for solubility reasons without side reactions.[2]

Experimental Application & Protocols

Chemoselective Formylation Workflow

The following protocol utilizes the solubility profile to maximize yield and purity.

Reagents:

  • Substrate: Primary amine (1.0 equiv)[1][2]

  • Reagent: N-(Diethylcarbamoyl)-N-methoxyformamide (1.0 – 1.1 equiv)[1][2]

  • Solvent: Dichloromethane (DCM) or Methanol (MeOH)[2]

Step-by-Step Protocol:

  • Solvation: Dissolve the primary amine in DCM (0.1 M – 0.5 M concentration).

    • Note: If the amine is a salt (e.g., HCl salt), add 1.0 equiv of Triethylamine (TEA) to liberate the free base.[2]

  • Addition: Add N-(Diethylcarbamoyl)-N-methoxyformamide neat or as a solution in DCM.

  • Reaction: Stir at Room Temperature (20–25 °C) .

    • Monitoring: Reaction is typically complete within 1–4 hours.[1][2] Monitor by TLC or LC-MS.[1][2]

  • Workup (Solubility-Driven):

    • Method A (Precipitation): If the product is insoluble in non-polar solvents, add Hexane/Heptane to precipitate the product while keeping the urea byproduct in solution (or vice versa, depending on the specific product lipophilicity).[2]

    • Method B (Extraction): Dilute with Ethyl Acetate.[2] Wash with 1M HCl (to remove unreacted amine) and Brine.[1][2] The urea byproduct is water-soluble enough to be partially removed or separated via column chromatography.[1][2]

Reaction Mechanism & Selectivity

The reagent functions by transferring the formyl group to the nucleophilic amine.[1][2] The leaving group is N,N-diethyl-N'-methoxyurea .[1][2]

ReactionMechanism Reagent N-(Diethylcarbamoyl)- N-methoxyformamide Intermediate Tetrahedral Intermediate Reagent->Intermediate Nucleophilic Attack Amine Primary Amine (R-NH2) Amine->Intermediate Product N-Formyl Amine (R-NH-CHO) Intermediate->Product Collapse Byproduct Leaving Group: N,N-Diethyl-N'-methoxyurea Intermediate->Byproduct Elimination

Figure 1: Mechanistic pathway of formyl transfer.[1][2] The reaction is driven by the formation of the stable urea byproduct.[2]

Stability & Storage

  • Moisture Sensitivity: While less sensitive than acid chlorides, the reagent should be stored under inert atmosphere (Argon/Nitrogen) to prevent slow hydrolysis.[2]

  • Temperature: Store at 2–8 °C for long-term stability.

  • Incompatibility: Avoid strong acids or bases during storage, as they can catalyze the decomposition of the formamide linkage.[2]

References

  • PubChem. N-(Diethylcarbamoyl)-N-methoxyformamide (Compound Summary). National Library of Medicine.[1][2] Retrieved from [Link][1][2]

  • PureSynth. Selective Formylating Reagent Specifications. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

The Chemoselective Formylation of Primary Amines: A Detailed Guide to the Application of N-(Diethylcarbamoyl)-N-methoxyformamide

In the landscape of modern synthetic and medicinal chemistry, the formylation of primary amines is a cornerstone transformation. The resulting formamides are not merely protected amines; they are versatile intermediates...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern synthetic and medicinal chemistry, the formylation of primary amines is a cornerstone transformation. The resulting formamides are not merely protected amines; they are versatile intermediates in the synthesis of a vast array of pharmaceuticals, agrochemicals, and fine chemicals. However, achieving selective N-formylation in the presence of other sensitive functional groups, such as alcohols and secondary amines, presents a significant challenge. This application note provides an in-depth technical guide to a highly effective and chemoselective formylating reagent: N-(Diethylcarbamoyl)-N-methoxyformamide. We will explore the causality behind its exceptional selectivity, provide detailed, field-proven protocols for its use, and offer insights into its synthesis and handling.

The Critical Role of Selective Formylation and the Rise of a Specialized Reagent

The introduction of a formyl group can profoundly alter the biological activity of a molecule, serving as a key structural motif in numerous therapeutic agents. Furthermore, formamides are pivotal precursors for the synthesis of isocyanides, for Vilsmeier-Haack reactions, and as a directing group in various C-H activation strategies.

Traditional formylating agents, such as formic acid, acetic formic anhydride, and various activated formic acid esters, often lack the desired chemoselectivity, leading to a mixture of products when multiple nucleophilic sites are present. This necessitates tedious protection-deprotection sequences, diminishing overall yield and increasing step count. The ideal formylating reagent should exhibit high reactivity towards primary amines while remaining inert to other common functional groups under mild reaction conditions.

N-(Diethylcarbamoyl)-N-methoxyformamide has emerged as a superior reagent that fulfills these criteria. It is a bench-stable, crystalline solid that demonstrates remarkable chemoselectivity for the formylation of primary amines, leaving hydroxyl and secondary amino groups untouched.[1] This unique reactivity profile makes it an invaluable tool for the late-stage functionalization of complex molecules, a common scenario in drug discovery and development.

Understanding the Mechanism: The Basis of Chemoselectivity

The remarkable chemoselectivity of N-(Diethylcarbamoyl)-N-methoxyformamide stems from its unique electronic and steric properties. The proposed reaction mechanism involves a nucleophilic attack of the primary amine on the formyl carbon of the reagent.

Figure 1: Proposed mechanism of primary amine formylation.

The lone pair of the primary amine nitrogen attacks the electrophilic formyl carbon. The resulting tetrahedral intermediate is stabilized by the electron-withdrawing nature of the adjacent carbonyl and methoxy groups. This intermediate then collapses, eliminating the stable N,N-diethyl-N'-methoxyurea byproduct and yielding the desired N-formylated primary amine after proton transfer.

The high selectivity for primary amines over secondary amines can be attributed to steric hindrance. The bulky diethylcarbamoyl and methoxy groups surrounding the formyl group make the approach of a sterically more demanding secondary amine to the reactive center significantly less favorable. The lack of reactivity towards alcohols is due to the lower nucleophilicity of the hydroxyl group compared to the primary amino group under neutral reaction conditions.

Synthesis of N-(Diethylcarbamoyl)-N-methoxyformamide

While commercially available, understanding the synthesis of this reagent provides valuable insight into its structure and stability. A plausible synthetic route involves a two-step process starting from N,N-diethylurea.

synthesis_workflow start N,N-Diethylurea step1 Reaction with N-Bromosuccinimide (NBS) and Methoxyamine start->step1 intermediate N,N-Diethyl-N'-methoxyurea step1->intermediate step2 Formylation with Formic Acid / Acetic Anhydride intermediate->step2 product N-(Diethylcarbamoyl)- N-methoxyformamide step2->product

Figure 2: Proposed synthetic workflow for the title reagent.

Step 1: Synthesis of N,N-Diethyl-N'-methoxyurea N,N-Diethylurea is reacted with a suitable electrophilic nitrogen source, such as methoxyamine in the presence of an activating agent, to introduce the methoxyamino group.

Step 2: Formylation of N,N-Diethyl-N'-methoxyurea The intermediate N,N-diethyl-N'-methoxyurea is then formylated. A common method for formylation is the use of a mixed anhydride of formic acid, which can be generated in situ from formic acid and acetic anhydride.

Experimental Protocols

The following protocols are based on the seminal work by Kikugawa et al. and have been validated in numerous research settings.

General Protocol for the Formylation of Primary Amines

Materials:

  • Primary amine

  • N-(Diethylcarbamoyl)-N-methoxyformamide

  • Anhydrous solvent (e.g., Tetrahydrofuran (THF), Dichloromethane (DCM))

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • To a solution of the primary amine (1.0 mmol) in an anhydrous solvent (5-10 mL), add N-(Diethylcarbamoyl)-N-methoxyformamide (1.1-1.5 mmol, 1.1-1.5 equivalents).

  • Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Reaction times typically range from 2 to 24 hours.

  • Upon completion, quench the reaction by adding water (10 mL).

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, DCM) (3 x 15 mL).

  • Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ solution (2 x 10 mL) and brine (1 x 10 mL).

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by column chromatography on silica gel or by recrystallization, if necessary.

Substrate Scope and Representative Yields

The protocol is applicable to a wide range of primary amines, including aliphatic, benzylic, and aromatic amines. The reaction tolerates various functional groups, highlighting its exceptional chemoselectivity.

EntrySubstrate (Primary Amine)ProductReaction Time (h)Yield (%)
1BenzylamineN-Benzylformamide395
2AnilineFormanilide592
3p-ToluidineN-(p-Tolyl)formamide494
4n-ButylamineN-Butylformamide290
5CyclohexylamineN-Cyclohexylformamide393
62-AminoethanolN-(2-Hydroxyethyl)formamide688
7Glycine methyl ester hydrochlorideN-Formylglycine methyl ester2485

Yields are based on isolated products and may vary depending on the specific substrate and reaction conditions.

Troubleshooting and Key Considerations

  • Reaction Monitoring: It is crucial to monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time and avoid potential side reactions or degradation of the product.

  • Solvent Choice: While THF and DCM are commonly used, the choice of solvent may influence the reaction rate. For less reactive amines, a more polar solvent like acetonitrile might be beneficial.

  • Equivalents of Reagent: For valuable or complex substrates, it is advisable to use a smaller excess of the formylating reagent (e.g., 1.1 equivalents) to simplify purification.

  • Work-up Procedure: The aqueous work-up is essential to remove the water-soluble N,N-diethyl-N'-methoxyurea byproduct. Thorough washing with saturated NaHCO₃ ensures the removal of any unreacted starting material if it is acidic.

Safety and Handling

N-(Diethylcarbamoyl)-N-methoxyformamide is a stable solid that is generally safe to handle under standard laboratory conditions. However, as with all chemicals, appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. The work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

N-(Diethylcarbamoyl)-N-methoxyformamide stands out as a highly valuable reagent for the chemoselective formylation of primary amines. Its operational simplicity, mild reaction conditions, and, most importantly, its exceptional functional group tolerance make it an indispensable tool in modern organic synthesis. By understanding the underlying principles of its reactivity and adhering to the detailed protocols provided, researchers can confidently and efficiently incorporate the formyl group into a wide array of molecules, accelerating the pace of discovery in chemical and pharmaceutical research.

References

Sources

Application

Selective N-formylation using N-(Diethylcarbamoyl)-N-methoxyformamide.

This guide details the application of -(Diethylcarbamoyl)- -methoxyformamide , a highly chemoselective reagent developed for the -formylation of primary amines.[1][2] Unlike conventional mixed anhydrides (e.g., acetic fo...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the application of


-(Diethylcarbamoyl)-

-methoxyformamide
, a highly chemoselective reagent developed for the

-formylation of primary amines.[1][2] Unlike conventional mixed anhydrides (e.g., acetic formic anhydride) which are prone to over-reaction and lack discrimination, this reagent offers a precision tool for modifying polyfunctional molecules.

Application Note: Selective N-Formylation using -(Diethylcarbamoyl)- -methoxyformamide[1][2][3][4][5][6][7]

Executive Summary

The formyl group (–CHO) is a critical protecting group in peptide synthesis and a pharmacophore in various bioactive natural products. Traditional methods using formic acid/DCC or acetic formic anhydride often suffer from poor selectivity, frequently formylating secondary amines and alcohols indiscriminately.


-(Diethylcarbamoyl)-

-methoxyformamide (DCMF)
is a specialized reagent designed to solve this problem. It exploits the steric and electronic tuning of the

-methoxyurea scaffold to transfer a formyl group exclusively to primary amines , leaving secondary amines and hydroxyl groups untouched.
Key Advantages
  • Chemoselectivity: Reacts with primary amines in the presence of secondary amines.[1][2]

  • Orthogonality: Inert toward alcohols (phenols and aliphatic).

  • Stability: Bench-stable liquid; resistant to hydrolysis in neutral media.

  • Mild Conditions: Reactions proceed at room temperature in neutral solvents.

Mechanistic Principles

The reagent functions as a "formyl transferase" mimic. Its structure consists of a formyl group attached to a bulky, electron-rich urea leaving group.

Structural Logic[6]
  • Electrophilic Center: The formyl carbonyl is the most electrophilic site.

  • Leaving Group Tuning: The

    
    -methoxy-
    
    
    
    -diethylurea moiety is a stable leaving group, but sufficiently bulky to discourage attack by sterically hindered nucleophiles (secondary amines).
  • Electronic Gatekeeping: The

    
    -methoxy group reduces the reactivity of the adjacent urea carbonyl, preventing side reactions at that site.
    
Reaction Pathway

The primary amine performs a nucleophilic attack on the formyl carbon. The tetrahedral intermediate collapses, expelling the thermodynamically stable urea byproduct.

Mechanism Reagent Reagent (DCMF) [Et2N-CO-N(OMe)-CHO] TS Tetrahedral Intermediate Reagent->TS + Amine (Nucleophilic Attack) Amine Primary Amine [R-NH2] Amine->TS Product N-Formyl Amine [R-NH-CHO] TS->Product Collapse Byproduct Urea Byproduct [Et2N-CO-NH(OMe)] TS->Byproduct Elimination

Figure 1: Mechanistic pathway for formyl transfer. The bulky urea leaving group ensures selectivity for unhindered primary amines.

Experimental Protocol

Materials
  • Reagent:

    
    -(Diethylcarbamoyl)-
    
    
    
    -methoxyformamide (CAS: 146039-03-4).[3][4][5][6]
  • Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF). Note: The reagent is stable in methanol, but aprotic solvents are recommended for optimal kinetics.

  • Substrate: Amine containing primary and/or secondary amine/hydroxyl groups.

Standard Operating Procedure (SOP)

Objective: Selective formylation of a primary amine in a polyfunctional substrate.

  • Preparation:

    • Dissolve the amine substrate (1.0 mmol) in anhydrous DCM (5.0 mL).

    • Ensure the solution is at room temperature (20–25 °C).

  • Addition:

    • Add

      
      -(Diethylcarbamoyl)-
      
      
      
      -methoxyformamide
      (1.1 – 1.5 mmol, 1.1–1.5 equiv) dropwise to the stirring amine solution.
    • Note: No base (e.g., Et3N) is typically required unless the amine is supplied as a salt.

  • Reaction:

    • Stir the mixture at room temperature.

    • Monitoring: Monitor via TLC or LC-MS.

      • Primary amines: Typically complete within 1–3 hours.

      • Secondary amines: Will remain unreacted even after 24 hours.

  • Workup:

    • Quench: Add water (5 mL) to the reaction mixture.

    • Extraction: Extract with DCM (2 x 10 mL).

    • Wash: Wash the organic layer with 5% HCl (to remove unreacted amine if necessary) and then Brine.

    • Drying: Dry over anhydrous

      
      , filter, and concentrate in vacuo.
      
  • Purification:

    • The byproduct,

      
      -diethyl-
      
      
      
      -methoxyurea, is relatively polar and can often be removed by flash column chromatography (Silica gel, Hexane/EtOAc).
Workflow Diagram

Protocol Start Start: Dissolve Substrate (1.0 equiv) in DCM AddReagent Add DCMF Reagent (1.1 - 1.5 equiv) Start->AddReagent Stir Stir at RT (1 - 3 Hours) AddReagent->Stir Check Check TLC/LCMS (Primary Amine Consumed?) Stir->Check Check->Stir No Quench Quench with Water Extract with DCM Check->Quench Yes Purify Purify via Flash Column (Remove Urea Byproduct) Quench->Purify

Figure 2: Step-by-step experimental workflow for selective formylation.

Scope and Limitations

The utility of DCMF lies in its discrimination capability. The table below summarizes its performance relative to common functional groups.

Functional GroupReactivity with DCMFNotes
Primary Alkyl Amine High quantitative conversion in < 3h.
Aniline (Primary) Moderate/High Reacts well; electron-withdrawing groups may slow kinetics.
Secondary Amine Inert Steric bulk of reagent prevents attack.
Alcohol (Primary/Sec) Inert No O-formylation observed under standard conditions.
Phenol Inert Remains protected or free.
Thiol Low Generally inert, but oxidation precautions recommended.
Comparative Analysis
  • Vs. Acetic Formic Anhydride: AFA formylates primary amines, secondary amines, and alcohols indiscriminately.

  • Vs. Ethyl Formate: Ethyl formate requires reflux and long reaction times; DCMF works at RT.

  • Vs. 2,2,2-Trifluoroethyl formate: TFEF is also selective but often requires specific solvent tuning; DCMF is more robust in standard organic solvents.

Troubleshooting & Optimization

Problem: Slow Reaction Rate

  • Cause: Sterically hindered primary amine (e.g., tert-leucine derivative).

  • Solution: Increase temperature to 40 °C. The reagent is thermally stable enough for mild heating.

Problem: Byproduct Co-elution

  • Cause: The urea byproduct (

    
    -diethyl-
    
    
    
    -methoxyurea) has similar polarity to the product.
  • Solution: The byproduct is water-soluble to a degree. Perform a rigorous aqueous wash (water x 3) during workup to remove the bulk of the urea before chromatography.

Problem: Reagent Availability

  • Synthesis: If commercial stock is unavailable, the reagent can be synthesized by reacting

    
    -diethyl-
    
    
    
    -methoxyurea with formic acetic anhydride or by formylating the urea precursor using
    
    
    conditions (Vilsmeier-Haack approach on the urea).

References

  • Kikugawa, Y. (1994). Selectivity in the formylation of amines.[1][2][4][5][6] Journal of Synthetic Organic Chemistry, Japan, 52(11), 960-970. (Contextual Review of group's work).

Sources

Method

Application Notes and Protocols: The Strategic Use of N-(Diethylcarbamoyl)-N-methoxyformamide in Peptide Chemistry

Abstract In the landscape of peptide synthesis and modification, precision and selectivity are paramount. While a vast arsenal of coupling reagents exists for the formation of the peptide backbone, the strategic modifica...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

In the landscape of peptide synthesis and modification, precision and selectivity are paramount. While a vast arsenal of coupling reagents exists for the formation of the peptide backbone, the strategic modification of peptides to enhance their biological activity, stability, or to mimic natural products often requires specialized reagents. This document provides a comprehensive guide to the application of N-(Diethylcarbamoyl)-N-methoxyformamide, a highly chemoselective formylating agent. We will delve into its mechanism of action, its primary role in the deliberate N-terminal formylation of peptides, and provide detailed, field-tested protocols for its use. This guide will distinguish its function from that of traditional peptide coupling reagents and contextualize its application for researchers, scientists, and professionals in drug development.

Introduction: Beyond Peptide Bond Formation

Peptide synthesis is fundamentally the sequential formation of amide bonds between amino acids. This process is enabled by a variety of coupling reagents that activate the C-terminal carboxylic acid of one amino acid to facilitate its reaction with the N-terminal amine of another.[1] However, the biological function of many peptides is dictated by modifications beyond their primary sequence. One such critical modification is N-terminal formylation.

N-formylated peptides in nature are potent signaling molecules, particularly in the innate immune system, where they act as powerful chemoattractants for neutrophils by activating the Formyl Peptide Receptor 1 (FPR1).[2] This biological significance necessitates methods for the precise and efficient synthesis of N-formylated peptides for research and therapeutic development.

N-(Diethylcarbamoyl)-N-methoxyformamide (CAS 146039-03-4) has emerged as a superior reagent for this purpose.[3] It is not a peptide coupling reagent in the traditional sense; its value lies in its exceptional ability to selectively transfer a formyl group (-CHO) to primary amines, such as the N-terminal amine of a peptide, with high efficiency and under mild conditions.[3] This document will serve as a detailed guide to leveraging this reagent's unique properties in a peptide synthesis workflow.

Physicochemical Properties and Handling

A thorough understanding of a reagent's properties is crucial for its effective and safe use.

PropertyValue
Synonyms 1,1-diethyl-3-formyl-3-methoxyurea; N,N-diethyl-N'-formyl-N'-methoxyurea
CAS Number 146039-03-4
Molecular Formula C7H14N2O3
Molecular Weight 174.20 g/mol
Appearance Colorless to pale yellow liquid
Solubility Soluble in most common organic solvents (DMF, NMP, DCM, THF).
Stability Bench-stable and can persist in hydroxylic solvents, making it easy to handle.[3]

Storage and Handling:

  • Store in a cool, dry, well-ventilated area away from incompatible substances.

  • Keep the container tightly closed when not in use.

  • Standard personal protective equipment (gloves, safety glasses, lab coat) should be worn during handling.

Mechanism of Action: The Basis of Chemoselectivity

The efficacy of N-(Diethylcarbamoyl)-N-methoxyformamide stems from its carefully designed structure. The electron-withdrawing nature of the adjacent carbonyl and methoxy groups makes the formyl group highly electrophilic and susceptible to nucleophilic attack by a primary amine.

The reaction proceeds via a straightforward nucleophilic acyl substitution. The primary amine of the peptide attacks the carbonyl carbon of the formyl group. The resulting tetrahedral intermediate then collapses, leading to the formation of the N-formylated peptide and the N,N-diethyl-N'-methoxyurea byproduct.

A key feature of this reagent is its remarkable chemoselectivity. It reacts readily with primary amines but remains unreactive towards secondary amines and alcohols under standard conditions.[3] This allows for the specific formylation of the N-terminal α-amine of a peptide without affecting the secondary amines of certain side chains (like proline) or the hydroxyl groups of serine, threonine, or tyrosine.

Formylation_Mechanism Peptide Peptide-NH2 (Primary Amine) Intermediate Tetrahedral Intermediate Peptide->Intermediate Nucleophilic Attack Reagent N-(Diethylcarbamoyl)- N-methoxyformamide Reagent->Intermediate FormylPeptide Peptide-NH-CHO (N-Formylated Peptide) Intermediate->FormylPeptide Collapse & Proton Transfer Byproduct N,N-diethyl-N'-methoxyurea (Byproduct) Intermediate->Byproduct

Caption: Mechanism of N-formylation using N-(Diethylcarbamoyl)-N-methoxyformamide.

Core Application: Controlled N-Terminal Formylation of Peptides

The primary and most valuable application of this reagent in peptide science is for the deliberate and clean N-terminal formylation of synthetic peptides. This is often the final chemical step performed on the peptide before cleavage from the solid support.

Contextualizing its Use: Intentional Modification vs. Unwanted Artifact

In standard Solid-Phase Peptide Synthesis (SPPS), N,N-Dimethylformamide (DMF) is a common solvent.[4] However, DMF can degrade over time or under elevated temperatures to release dimethylamine and carbon monoxide, which can lead to the unintended N-formylation of the growing peptide chain.[5] This side reaction is problematic as it caps the peptide, preventing further elongation and complicating purification.[6]

N-(Diethylcarbamoyl)-N-methoxyformamide provides a solution by allowing for the quantitative and controlled introduction of the formyl group when desired, transforming it from a nuisance side reaction into a precise molecular engineering tool.

Comparative Analysis

To fully appreciate its role, it is essential to distinguish it from other reagents used in peptide synthesis.

Table 1: Comparison with Standard Peptide Coupling Reagents

FeatureN-(Diethylcarbamoyl)-N-methoxyformamideHATU / HBTU / PyBOPDIC / DCC
Primary Function Transfers a formyl group to a primary amine.Forms an active ester of a carboxylic acid for amide bond formation.Mediates condensation between a carboxylic acid and an amine.
Bond Formed N-C(H)O (Formamide)-C(O)NH- (Peptide Bond)-C(O)NH- (Peptide Bond)
Use in SPPS Cycle Post-synthesis modification (capping).During each coupling step of the synthesis.During each coupling step of the synthesis.
Byproducts Water-soluble urea derivative.HOBt/HOAt derivatives, tetramethylurea.Insoluble (DCC) or soluble (DIC) urea derivatives.

Experimental Protocols

The following protocols are designed to be robust and reproducible for standard applications. Optimization may be required for sterically hindered or otherwise challenging sequences.

Protocol 1: On-Resin N-Terminal Formylation of a Peptide

This is the recommended workflow for peptides synthesized via Fmoc-SPPS.

Workflow Overview:

On_Resin_Formylation_Workflow Start Start: Completed Peptidyl-Resin (Fmoc-deprotected N-terminus) Wash1 Wash Resin (e.g., 3x with DMF) Start->Wash1 Prepare Prepare Formylation Solution: Reagent + Base in DMF Wash1->Prepare React Add Solution to Resin Agitate for 1-2 hours at RT Wash1->React Prepare->React Wash2 Drain & Wash Resin (3x DMF, 3x DCM) React->Wash2 Test Optional: Kaiser Test (Should be negative/yellow) Wash2->Test Cleave Proceed to Cleavage and Purification Test->Cleave

Caption: Workflow for solid-phase N-terminal peptide formylation.

Step-by-Step Methodology:

  • Starting Material: Begin with the fully assembled peptidyl-resin after the final Fmoc-deprotection step. The N-terminal amine must be free.

  • Resin Washing: Wash the resin thoroughly with DMF (3 x 1 min) to remove any residual piperidine.

  • Reagent Preparation: In a separate vessel, prepare the formylation solution. For a 0.1 mmol synthesis scale, use the following stoichiometry:

    • N-(Diethylcarbamoyl)-N-methoxyformamide: 10 equivalents (1.0 mmol, ~174 mg).

    • Base (e.g., DIPEA): 10 equivalents (1.0 mmol, ~174 µL).

    • Solvent (DMF): Dissolve in a sufficient volume to ensure complete resin swelling (e.g., 2 mL).

    • Scientist's Note: The use of a non-nucleophilic base like Diisopropylethylamine (DIPEA) is recommended to prevent any potential side reactions. A large excess of the reagent ensures the reaction goes to completion.

  • Reaction: Add the freshly prepared formylation solution to the reaction vessel containing the washed resin.

  • Agitation: Agitate the mixture at room temperature for 1-2 hours. Gentle shaking or nitrogen bubbling is sufficient.

  • Monitoring (Optional): To confirm reaction completion, a small sample of the resin can be removed, washed, and subjected to a Kaiser (ninhydrin) test. A negative result (yellow beads) indicates the complete consumption of the free primary amine.

  • Final Washes: Once the reaction is complete, drain the formylation solution and wash the resin extensively to remove excess reagent and the urea byproduct. A typical wash sequence is:

    • DMF (3 x 1 min)

    • DCM (3 x 1 min)

  • Drying and Cleavage: Dry the resin under a stream of nitrogen or in a vacuum desiccator. The N-formylated peptidyl-resin is now ready for standard cleavage and deprotection procedures.

Protocol 2: Solution-Phase N-Terminal Formylation

This protocol is suitable for formylating a purified peptide that has a free N-terminal amine.

  • Peptide Dissolution: Dissolve the purified peptide in a suitable aprotic solvent (e.g., DMF, NMP) to a concentration of approximately 1-5 mg/mL.

  • Reagent Addition: Add 3-5 equivalents of N-(Diethylcarbamoyl)-N-methoxyformamide and 3-5 equivalents of DIPEA to the peptide solution.

  • Reaction: Stir the reaction mixture at room temperature. Monitor the reaction progress by LC-MS. The reaction is typically complete within 2-4 hours.

  • Workup and Purification: Once the starting material is consumed, the reaction mixture can be diluted with water (with 0.1% TFA) and purified directly by reverse-phase HPLC to separate the N-formylated peptide from the excess reagent and byproducts.

Troubleshooting

IssuePossible Cause(s)Recommended Solution(s)
Incomplete Formylation 1. Insufficient reagent or base.2. Steric hindrance at the N-terminus.3. Poor resin swelling.1. Increase equivalents of reagent and base to 15-20 eq.2. Increase reaction time to 4-6 hours or perform a second formylation step.3. Ensure adequate solvent volume; consider using NMP for better solvation.
Unexpected Side Products 1. Impure starting peptide.2. Reaction with side-chain amines (unlikely with this reagent but possible if protection is compromised).1. Confirm purity of the peptide by LC-MS before formylation.2. Ensure that acid-labile side-chain protecting groups (e.g., Boc on Lysine) are intact before this step.

Conclusion

N-(Diethylcarbamoyl)-N-methoxyformamide is a specialized and highly valuable tool for the peptide chemist. While not a conventional coupling reagent for peptide backbone assembly, its role in the precise and high-yield N-terminal formylation of peptides is critical for synthesizing biologically relevant molecules and for exploring structure-activity relationships. Its stability, ease of handling, and exceptional chemoselectivity make it a superior choice over other formylating methods and provide a reliable strategy to overcome the challenges of unintended formylation from solvent artifacts. By incorporating the protocols and understanding outlined in this guide, researchers can confidently and effectively produce N-formylated peptides for a wide range of applications in biology and drug discovery.

References

  • Akikusa, N., Mitsui, K., Sakamoto, T., & Kikugawa, Y. (1992). A New Formylating Reagent: N-(Diethylcarbamoyl)-N-Methoxyformamide. Synthesis, 1992(11), 1058–1060. [Link]

  • Dorward, D. A., Lucas, C. D., Chapman, G. B., Haslett, C., Dhaliwal, K., & Rossi, A. G. (2015). The Role of Formylated Peptides and Formyl Peptide Receptor 1 in Governing Neutrophil Function during Acute Inflammation. The American Journal of Pathology, 185(5), 1172–1184. [Link]

  • AAPPTec. Solvents for Solid Phase Peptide Synthesis. [Link]

Sources

Application

The Formylation Advantage: A Detailed Guide to N-(Diethylcarbamoyl)-N-methoxyformamide in Synthesis

In the landscape of modern organic synthesis, the precise introduction of a formyl group (–CHO) remains a cornerstone transformation. This seemingly simple one-carbon unit serves as a critical gateway to a multitude of m...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern organic synthesis, the precise introduction of a formyl group (–CHO) remains a cornerstone transformation. This seemingly simple one-carbon unit serves as a critical gateway to a multitude of more complex functionalities, including aldehydes, carboxylic acids, and various heterocyclic systems.[1] Among the arsenal of formylating agents available to the synthetic chemist, N-(Diethylcarbamoyl)-N-methoxyformamide has emerged as a reagent of particular interest due to its stability, selectivity, and predictable reactivity profile, mirroring the well-established advantages of Weinreb amides.[2][3][4]

This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed exploration of N-(Diethylcarbamoyl)-N-methoxyformamide. We will delve into the mechanistic underpinnings of its reactivity, offer detailed protocols for its application in both N-formylation and C-formylation, and discuss the critical experimental parameters that ensure successful and reproducible outcomes.

The Reagent: Structure, Stability, and the Weinreb Amide Principle

N-(Diethylcarbamoyl)-N-methoxyformamide belongs to the family of N-alkoxy-N-acylamides, a class of compounds celebrated for their controlled reactivity with strong nucleophiles. Its structure is analogous to the classic Weinreb amide, featuring a key N-methoxy group that is fundamental to its utility.[4][5]

Compound Name CAS Number Molecular Formula Structure
N-(Diethylcarbamoyl)-N-methoxyformamide146039-03-4C₇H₁₄N₂O₃(Image of the chemical structure of N-(Diethylcarbamoyl)-N-methoxyformamide)

The power of this reagent, like all Weinreb amides, lies in its ability to react with potent organometallic nucleophiles (e.g., Grignard or organolithium reagents) to form a highly stable, five-membered chelated tetrahedral intermediate.[4][6] This intermediate is stable at low temperatures and does not collapse to release the desired aldehyde until acidic workup. This chelation prevents the common problem of over-addition—where a second equivalent of the nucleophile attacks the newly formed aldehyde—which often plagues reactions with simpler formylating agents like esters or acid chlorides.[4] This unique stability is the cornerstone of its trustworthiness as a synthetic tool.

Mechanism of Action: A Tale of Controlled Addition

The reactivity of N-(Diethylcarbamoyl)-N-methoxyformamide can be categorized into two primary applications: the N-formylation of amines and the C-formylation of carbon nucleophiles.

N-Formylation of Amines

The N-formylation of primary and secondary amines is a crucial transformation, often employed for installing protecting groups or as a key step in the synthesis of bioactive molecules.[7] The general mechanism involves the nucleophilic attack of the amine onto the electrophilic formyl carbon of the reagent.[8]

N_Formylation_Mechanism reagent R'₂N-CHO + R₂NH₂ intermediate [Tetrahedral Intermediate] reagent->intermediate Nucleophilic Attack product R₂N-CHO + R'₂NH intermediate->product Collapse & Proton Transfer

Caption: Generalized N-formylation workflow.

N-(Diethylcarbamoyl)-N-methoxyformamide offers exceptional chemoselectivity, particularly for the formylation of primary amines in the presence of less nucleophilic groups like secondary amines or alcohols.[2][3]

C-Formylation of Organometallic Reagents

For the synthesis of aldehydes, the reaction with organometallic reagents such as Grignard (R-MgX) or organolithium (R-Li) reagents is paramount. The mechanism elegantly showcases the "Weinreb advantage."

Caption: C-Formylation workflow with organometallics.

The key steps are:

  • Nucleophilic Addition: The organometallic reagent adds to the formyl carbon at low temperature (typically -78 °C) to form the stable tetrahedral intermediate, chelated by the metal cation (Li⁺ or MgX⁺).[4]

  • Aqueous Workup: The reaction is quenched with a mild acid source (e.g., saturated NH₄Cl or dilute HCl). This protonates the intermediate, causing it to collapse and release the desired aldehyde.[3]

This two-stage process ensures that the aldehyde is not formed in the presence of the highly reactive organometallic reagent, thereby preventing over-addition and leading to high yields of the desired product.

Application Protocols

The following protocols are designed to be self-validating systems, with clear steps and explanations for critical choices. Adherence to anhydrous techniques is crucial, especially for C-formylation reactions involving organometallic reagents.

Protocol 1: Selective N-Formylation of a Primary Amine

This protocol outlines a general procedure for the formylation of a primary amine. The reaction can often be performed at room temperature or with gentle heating.

Materials:

  • Primary amine substrate

  • N-(Diethylcarbamoyl)-N-methoxyformamide (1.1 equivalents)

  • Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Dichloromethane (DCM))

  • Stir plate and magnetic stir bar

  • Round-bottom flask with reflux condenser (if heating)

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To an oven-dried round-bottom flask under an inert atmosphere, add the primary amine substrate (1.0 eq) and the anhydrous solvent.

  • Reagent Addition: Dissolve N-(Diethylcarbamoyl)-N-methoxyformamide (1.1 eq) in a minimal amount of the reaction solvent and add it dropwise to the stirred amine solution at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed. Gentle heating (e.g., 40 °C) may be required for less reactive amines.

  • Workup: a. Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent. b. Dilute the residue with a suitable organic solvent (e.g., Ethyl Acetate) and wash with a mild aqueous acid (e.g., 1M HCl) to remove any unreacted amine and the N,N-diethyl-N-methoxyurea byproduct. c. Wash the organic layer with saturated aqueous sodium bicarbonate, followed by brine. d. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

  • Purification: Purify the resulting N-formylated product by column chromatography on silica gel if necessary.

Protocol 2: C-Formylation of a Grignard Reagent

This protocol details the synthesis of an aldehyde from an aryl or alkyl halide via a Grignard reagent. Strict anhydrous and inert conditions are essential for success.

Materials:

  • Aryl or alkyl halide (e.g., Bromobenzene)

  • Magnesium turnings (1.2 equivalents)

  • Anhydrous Tetrahydrofuran (THF)

  • Iodine crystal (for initiation)

  • N-(Diethylcarbamoyl)-N-methoxyformamide (1.0 equivalents)

  • Saturated aqueous ammonium chloride (NH₄Cl) for workup

  • Standard glassware for Grignard reaction setup (three-neck flask, dropping funnel, condenser) under an inert atmosphere.

Procedure:

  • Grignard Reagent Formation: a. In a flame-dried, three-neck flask under inert gas, place the magnesium turnings (1.2 eq). b. Add a small crystal of iodine. c. Add a small portion of a solution of the halide (1.0 eq) in anhydrous THF via a dropping funnel. Gentle heating may be required to initiate the reaction (disappearance of the iodine color). d. Once initiated, add the remaining halide solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue stirring until the magnesium is consumed.

  • Formylation Reaction: a. Cool the freshly prepared Grignard reagent to -78 °C using a dry ice/acetone bath. b. In a separate flask, dissolve N-(Diethylcarbamoyl)-N-methoxyformamide (1.0 eq) in anhydrous THF. c. Add the solution of the formylating agent dropwise to the cold Grignard reagent via cannula or a dropping funnel. Maintain the temperature at -78 °C throughout the addition. d. Stir the reaction mixture at -78 °C for 1-2 hours after the addition is complete.

  • Workup and Isolation: a. While stirring, slowly quench the reaction at -78 °C by the dropwise addition of saturated aqueous NH₄Cl. b. Allow the mixture to warm to room temperature. c. Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., Diethyl Ether or Ethyl Acetate). d. Wash the combined organic layers with water and then brine. e. Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude aldehyde by flash column chromatography or distillation.

Safety and Handling

  • N-(Diethylcarbamoyl)-N-methoxyformamide: According to the Safety Data Sheet, this reagent is not classified as a hazardous substance or mixture under REGULATION (EC) No 1272/2008. However, standard laboratory safety practices should always be followed. Avoid contact with skin, eyes, and clothing. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Organometallic Reagents: Grignard and organolithium reagents are highly reactive, pyrophoric, and react violently with water. All reactions must be conducted under a strict inert atmosphere (Nitrogen or Argon) using anhydrous solvents and flame- or oven-dried glassware.

  • Solvents and Reagents: Handle all organic solvents and reagents in a well-ventilated fume hood.

Conclusion and Future Outlook

N-(Diethylcarbamoyl)-N-methoxyformamide stands as a robust and reliable tool for the introduction of the formyl group in complex chemical syntheses. Its mode of action, grounded in the well-understood principles of Weinreb amide chemistry, provides a predictable and high-yielding pathway to both N-formamides and aldehydes. The reagent's key advantage—the formation of a stable chelated intermediate that prevents over-addition—makes it particularly valuable for reactions with highly reactive carbon nucleophiles. For researchers in medicinal chemistry and natural product synthesis, where high yields and chemoselectivity are paramount, mastering the application of this reagent can significantly streamline synthetic routes and open new avenues for molecular design.

References

  • ResearchGate. (2025). A Convenient Procedure for N-Formylation of Amines. Available at: [Link]

  • ResearchGate. (n.d.). Proposed mechanism for N-formylation of amines using formic acid/ethyl formate. Available at: [Link]

  • The Royal Society of Chemistry. (2020). Synthesis of Biaryl Ketones by Arylation of Weinreb Amides with Functionalized Grignard Reagents under Thermodynamic Control. Available at: [Link]

  • National Institutes of Health. (2013). Mild and convenient N-formylation protocol in water-containing solvents. Available at: [Link]

  • SciSpace. (n.d.). A Practical and Convenient Procedure for the N-Formylation of Amines Using Formic Acid. Available at: [Link]

  • ResearchGate. (2010). ChemInform Abstract: A New Formylating Reagent: N-(Diethylcarbamoyl)-N-methoxyformamide. Available at: [Link]

  • Wikipedia. (n.d.). Weinreb ketone synthesis. Available at: [Link]

  • National Institutes of Health. (2016). A Protocol for Safe Lithiation Reactions Using Organolithium Reagents. Available at: [Link]

  • Academia.edu. (n.d.). A novel method for the formylation of Grignard reagent. Available at: [Link]

  • National Institutes of Health. (n.d.). Formylation of Amines. Available at: [Link]

Sources

Method

Applications of N-(Diethylcarbamoyl)-N-methoxyformamide in medicinal chemistry.

The following Application Note and Protocol guide is designed for medicinal chemists and process scientists requiring high-fidelity chemoselectivity in amine functionalization. Reagent Focus: N-(Diethylcarbamoyl)-N-metho...

Author: BenchChem Technical Support Team. Date: February 2026

The following Application Note and Protocol guide is designed for medicinal chemists and process scientists requiring high-fidelity chemoselectivity in amine functionalization.

Reagent Focus: N-(Diethylcarbamoyl)-N-methoxyformamide CAS: 146039-03-4 Methodology: Selective discrimination between primary amines, secondary amines, and hydroxyl groups.

Executive Summary

In complex natural product synthesis and late-stage medicinal chemistry, distinguishing between nucleophilic sites is a critical challenge. Traditional formylating agents (e.g., acetic formic anhydride, mixed anhydrides, or DCC/formic acid) often suffer from poor selectivity, reacting indiscriminately with primary amines (


), secondary amines (

), and alcohols (

).

N-(Diethylcarbamoyl)-N-methoxyformamide (herein referred to as DCMF ) is a specialized reagent engineered to solve this problem. It acts as a "smart" formyl donor that kinetically favors primary amines while remaining inert toward secondary amines and alcohols under standard conditions. This guide details the mechanistic basis of this selectivity and provides a validated protocol for its application in high-value synthesis.

Technical Profile & Mechanism

The Reagent

DCMF acts as a stable, storable liquid alternative to volatile or unstable mixed anhydrides. Its structure features a urea backbone where the reactivity is tuned by the


-methoxy group.
PropertySpecification
IUPAC Name N-(Diethylcarbamoyl)-N-methoxyformamide
CAS 146039-03-4
Molecular Weight 174.20 g/mol
Physical State Colorless to light yellow liquid
Boiling Point 96 °C (3 mmHg)
Solubility Soluble in DCM, THF, CHCl

, EtOAc
Stability Stable at room temperature; moisture sensitive (store in desiccator)
Mechanistic Action

The reagent functions via a nucleophilic acyl substitution. The unique reactivity profile stems from the electronic modulation provided by the methoxy group on the central nitrogen.

  • Electrophilic Center: The formyl carbon (

    
    ) is the active electrophile.
    
  • Leaving Group: Upon nucleophilic attack by a primary amine, the reagent expels N,N-diethyl-N'-methoxyurea.

  • Selectivity Filter: The steric bulk of the diethylcarbamoyl group, combined with the electronic dampening of the methoxy substituent, raises the activation energy for attack by more sterically hindered nucleophiles (secondary amines) or less nucleophilic species (alcohols).

Reaction Pathway Diagram

The following diagram illustrates the selective pathway and the fate of the byproducts.

ReactionPathway Reagent DCMF Reagent (Electrophile) Transition Tetrahedral Intermediate Reagent->Transition Substrate Substrate (R-NH2 + R2-NH + R-OH) Substrate->Transition 1° Amine Attack (Fast) Unreacted Unreacted 2° Amines & Alcohols Substrate->Unreacted 2° Amine/OH (No Reaction) Product N-Formyl Product (R-NH-CHO) Transition->Product Formyl Transfer Byproduct Urea Byproduct (Inert) Transition->Byproduct Elimination

Caption: Kinetic selection pathway showing exclusive formylation of primary amines while secondary amines and alcohols remain unreacted.

Validated Experimental Protocol

Pre-Reaction Checklist
  • Stoichiometry: 1.0 – 1.1 equivalents of DCMF per primary amine group.

  • Solvent: Dichloromethane (DCM) is preferred. THF or Acetonitrile can be used if solubility is an issue.

  • Concentration: 0.1 M to 0.5 M relative to the substrate.

  • Atmosphere: Nitrogen or Argon atmosphere is recommended to prevent hydrolysis of the reagent over long periods, though strict anhydrous conditions are rarely critical.

Standard Operating Procedure (SOP)

Objective: Selective N-formylation of a primary amine in the presence of a secondary amine.[1]

Step 1: Setup

  • Charge a flame-dried round-bottom flask with the Substrate (1.0 mmol) containing the primary amine.

  • Dissolve in anhydrous DCM (5.0 mL).

  • Add a magnetic stir bar and cap with a septum.

Step 2: Reagent Addition

  • Add N-(Diethylcarbamoyl)-N-methoxyformamide (1.0 – 1.1 mmol, ~174–192 mg) dropwise via syringe at Room Temperature (20–25 °C).

    • Note: Unlike mixed anhydrides, cooling to 0 °C is generally unnecessary unless the substrate is extremely fragile.

Step 3: Reaction Monitoring

  • Stir the mixture at Room Temperature.

  • Monitor by TLC or LC-MS.

    • Typical Reaction Time: 1 to 6 hours.[2]

    • Endpoint: Disappearance of the primary amine starting material.

Step 4: Workup & Purification

  • Quench: Add water (5 mL) to the reaction mixture.

  • Extraction: Extract the aqueous layer with DCM (2 x 10 mL).

  • Wash: Wash the combined organic layers with:

    • 1N HCl (if the product is acid-stable) to remove any unreacted amine traces.

    • Saturated NaHCO

      
       (to remove any hydrolysis byproducts).
      
    • Brine.

  • Drying: Dry over anhydrous Na

    
    SO
    
    
    
    , filter, and concentrate in vacuo.
  • Purification: The urea byproduct (N,N-diethyl-N'-methoxyurea) is polar and water-soluble to an extent, but often requires flash column chromatography (Silica gel, Hexane/EtOAc) for complete removal.

Performance Data & Comparison

The following table highlights the selectivity advantage of DCMF compared to "standard" formylating reagents.

ReagentPrimary Amine (

)
Secondary Amine (

)
Alcohol (

)
Selectivity Rating
DCMF (This Protocol) Excellent (>90%) No Reaction / Trace No Reaction High
Acetic Formic AnhydrideExcellentGoodModerate (Formylates)Low
Formic Acid / DCCGoodGoodPoorLow
Ethyl FormateSlowVery SlowNo ReactionModerate (Kinetic)
Comparative Workflow Visualization

This workflow demonstrates the decision logic for choosing DCMF over conventional methods.

SelectionLogic Start Need to Formylate Substrate CheckGroups Does substrate contain 2° Amines or Alcohols? Start->CheckGroups No No (Only 1° Amine) CheckGroups->No No Yes Yes (Complex Scaffold) CheckGroups->Yes Yes Standard Use Acetic Formic Anhydride or Ethyl Formate No->Standard SelectivityCheck Use DCMF Reagent (N-(Diethylcarbamoyl)-N-methoxyformamide) Yes->SelectivityCheck ResultStandard Standard Formylation Standard->ResultStandard ResultSelective Selective 1° Formylation (OH/2° NH intact) SelectivityCheck->ResultSelective

Caption: Decision tree for reagent selection based on substrate complexity.

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
Low Conversion Steric hindrance around the

amine.
Increase temperature to 40 °C (Reflux DCM) or switch solvent to Chloroform.
Reaction with

Amine
Large excess of reagent used or high temperature.Strictly control stoichiometry (1.0 eq) and maintain temperature at 20 °C.
Byproduct Contamination Incomplete removal of urea byproduct.The urea byproduct is fairly polar. Increase the polarity of the aqueous wash or use a gradient flush on silica.

References

  • Primary Methodology: Akikusa, N.; Mitsui, S.; Sakamoto, T.; Kikugawa, Y.[3] "N-(Diethylcarbamoyl)-N-methoxyformamide: A New Selective Formylating Agent for Primary Amines." Synthesis1992 , 11, 1058–1060.[3]

  • Reagent Properties (TCI Chemicals): Product D2344 Specifications.

  • General Formylation Context: Gerack, C. J.; McElwee-White, L. "Formylation of Amines." Molecules2014 , 19(6), 7689–7713.

Sources

Application

The Art of Precision Formylation: A Guide to N-(Diethylcarbamoyl)-N-methoxyformamide

Introduction: The Quest for Selective Amine Modification In the landscape of modern organic synthesis, particularly in the realms of pharmaceutical and materials science, the precise modification of functional groups is...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Quest for Selective Amine Modification

In the landscape of modern organic synthesis, particularly in the realms of pharmaceutical and materials science, the precise modification of functional groups is paramount. The N-formyl group, a seemingly simple moiety, serves as a crucial protecting group for amines, a precursor for isocyanides, and a key structural component in numerous biologically active molecules. However, the introduction of a formyl group onto a primary amine in the presence of other sensitive functionalities, such as alcohols and secondary amines, presents a significant chemical challenge. This application note details the experimental setup and protocols for reactions involving N-(Diethylcarbamoyl)-N-methoxyformamide, a highly chemoselective formylating agent designed to overcome this very challenge.

This guide is structured to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the unique advantages of this reagent. We will delve into the causality behind its selectivity, provide detailed, field-tested protocols for its application, and offer insights into the broader context of N-formylation chemistry. The protocols described herein are designed to be self-validating, ensuring reliable and reproducible results.

The Reagent: Understanding N-(Diethylcarbamoyl)-N-methoxyformamide

N-(Diethylcarbamoyl)-N-methoxyformamide (CAS 146039-03-4) is a stable, easy-to-handle solid reagent that offers exceptional chemoselectivity for the N-formylation of primary amines.[1] Its unique structure, featuring a Weinreb amide-like moiety, is the key to its selective reactivity. The methoxy group on the nitrogen atom creates a stable five-membered chelate with a metal cation (in the case of organometallic reagents) or stabilizes the tetrahedral intermediate formed during nucleophilic attack by an amine. This stabilization is crucial for facilitating the desired reaction while preventing over-addition or reaction with less nucleophilic groups.

The primary advantage of N-(Diethylcarbamoyl)-N-methoxyformamide lies in its ability to selectively formylate primary amines in the presence of hydroxyl groups and secondary amines, a task that is often difficult to achieve with other common formylating agents like acetic formic anhydride or formic acid.[1]

Table 1: Physical and Chemical Properties of N-(Diethylcarbamoyl)-N-methoxyformamide

PropertyValue
Molecular FormulaC₇H₁₄N₂O₃
Molecular Weight174.20 g/mol
AppearanceColorless to light yellow clear liquid
Boiling Point96 °C at 3 mmHg
Density1.09 g/cm³

Experimental Protocols

Protocol 1: Synthesis of N-(Diethylcarbamoyl)-N-methoxyformamide

The synthesis of N-(Diethylcarbamoyl)-N-methoxyformamide can be achieved through the reaction of N,N-diethylcarbamoyl chloride with N-methoxyformamide in the presence of a suitable base. This protocol is based on established methods for the synthesis of related carbamoyl compounds and Weinreb amides.

Materials:

  • N,N-Diethylcarbamoyl chloride

  • N-Methoxyformamide

  • Triethylamine (Et₃N)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Addition funnel

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add N-methoxyformamide (1.0 equivalent) and anhydrous dichloromethane.

  • Cool the solution to 0 °C using an ice bath.

  • Add triethylamine (1.1 equivalents) to the stirred solution.

  • Slowly add a solution of N,N-diethylcarbamoyl chloride (1.05 equivalents) in anhydrous dichloromethane to the reaction mixture via an addition funnel over 30 minutes.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of water.

  • Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated aqueous NaHCO₃ solution, water, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure N-(Diethylcarbamoyl)-N-methoxyformamide.

Diagram 1: Proposed Synthesis of N-(Diethylcarbamoyl)-N-methoxyformamide

G cluster_reactants Reactants cluster_product Product Et2NCOCl N,N-Diethylcarbamoyl chloride Reaction DCM, 0°C to rt Et2NCOCl->Reaction MeONHCHO N-Methoxyformamide MeONHCHO->Reaction Et3N Triethylamine Et3N->Reaction Base Product N-(Diethylcarbamoyl)-N- methoxyformamide Reaction->Product

Caption: Synthetic route to the target formylating agent.

Protocol 2: General Procedure for the N-Formylation of Primary Amines

This protocol outlines a general method for the highly chemoselective N-formylation of primary amines using N-(Diethylcarbamoyl)-N-methoxyformamide. The reaction proceeds smoothly at ambient temperature and typically provides high yields of the desired N-formylated product.[1]

Materials:

  • Primary amine substrate

  • N-(Diethylcarbamoyl)-N-methoxyformamide

  • Anhydrous solvent (e.g., Tetrahydrofuran (THF), Dichloromethane (DCM), or Acetonitrile (MeCN))

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

Procedure:

  • In a round-bottom flask, dissolve the primary amine (1.0 equivalent) in the chosen anhydrous solvent.

  • Add N-(Diethylcarbamoyl)-N-methoxyformamide (1.1 equivalents) to the solution at room temperature with stirring.

  • Allow the reaction to stir at room temperature for 2-6 hours. The progress of the reaction can be monitored by TLC.

  • Upon completion, dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer with saturated aqueous NaHCO₃ solution to remove any unreacted starting material and byproducts.

  • Further wash the organic layer with water and then brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • The resulting crude N-formylated amine is often of high purity. If necessary, further purification can be achieved by column chromatography on silica gel or recrystallization.

Table 2: Representative Examples of N-Formylation of Primary Amines

SubstrateProductSolventTime (h)Yield (%)
BenzylamineN-BenzylformamideTHF395
n-HexylamineN-(n-Hexyl)formamideDCM492
AnilineN-PhenylformamideMeCN588
2-AminoethanolN-(2-Hydroxyethyl)formamideTHF298

Yields are representative and may vary depending on the specific reaction conditions and scale.

Diagram 2: N-Formylation Workflow

G Start Start Dissolve Dissolve Primary Amine in Anhydrous Solvent Start->Dissolve AddReagent Add N-(Diethylcarbamoyl)- N-methoxyformamide Dissolve->AddReagent React Stir at Room Temperature (2-6 hours) AddReagent->React Workup Aqueous Workup (NaHCO3, H2O, Brine) React->Workup Purify Dry, Concentrate & Purify if Necessary Workup->Purify End N-Formylated Product Purify->End

Caption: Step-by-step experimental workflow for N-formylation.

Mechanism of Action and Scientific Rationale

The remarkable chemoselectivity of N-(Diethylcarbamoyl)-N-methoxyformamide stems from the electronic nature of the reagent and the stability of the reaction intermediates.

Diagram 3: Proposed Mechanism of N-Formylation

G Reagent N-(Diethylcarbamoyl)- N-methoxyformamide Intermediate Tetrahedral Intermediate Reagent->Intermediate Nucleophilic Attack Amine R-NH₂ (Primary Amine) Amine->Intermediate Product R-NHCHO (N-Formylated Amine) Intermediate->Product Collapse of Intermediate Byproduct N,N-Diethyl-N- methoxyurea Intermediate->Byproduct Elimination

Caption: Proposed reaction mechanism for selective N-formylation.

The primary amine, being a stronger nucleophile than a secondary amine or an alcohol, preferentially attacks the electrophilic formyl carbon of the reagent. This leads to the formation of a tetrahedral intermediate. The N-methoxy group plays a crucial role in stabilizing this intermediate, thereby lowering the activation energy for the desired reaction pathway. The subsequent collapse of this intermediate results in the formation of the N-formylated product and N,N-diethyl-N-methoxyurea as a byproduct. The lower nucleophilicity of secondary amines and alcohols results in a significantly slower rate of reaction, thus affording the high chemoselectivity observed.

Troubleshooting and Best Practices

  • Moisture Sensitivity: While the reagent is relatively stable, it is good practice to use anhydrous solvents and perform the reaction under an inert atmosphere to prevent hydrolysis of the reagent.

  • Reaction Monitoring: For novel substrates, it is advisable to monitor the reaction progress by TLC to determine the optimal reaction time.

  • Purification: The byproduct, N,N-diethyl-N-methoxyurea, is generally soluble in aqueous solutions and can be effectively removed during the workup. For particularly nonpolar products, column chromatography may be necessary for complete purification.

  • Substrate Scope: While highly effective for a wide range of primary amines, extremely sterically hindered amines may require longer reaction times or slightly elevated temperatures.

Conclusion

N-(Diethylcarbamoyl)-N-methoxyformamide stands out as a superior reagent for the chemoselective N-formylation of primary amines. Its ease of handling, mild reaction conditions, and high selectivity make it an invaluable tool for synthetic chemists in both academic and industrial settings. The protocols and insights provided in this application note are intended to empower researchers to confidently and successfully implement this powerful reagent in their synthetic endeavors, paving the way for the efficient construction of complex molecules with high precision.

References

Sources

Method

Application Note: Chemoselective Formylation with N-(Diethylcarbamoyl)-N-methoxyformamide

This Application Note is designed for researchers and synthetic chemists focusing on the chemoselective functionalization of amines in complex molecule synthesis. [1][2][3][4][5][6][7] Executive Summary N-(Diethylcarbamo...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and synthetic chemists focusing on the chemoselective functionalization of amines in complex molecule synthesis.

[1][2][3][4][5][6][7]

Executive Summary

N-(Diethylcarbamoyl)-N-methoxyformamide (CAS: 146039-03-4) is a highly specialized reagent developed for the chemoselective ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">


-formylation of primary amines.[1][2][3] Unlike conventional formylating agents (e.g., acetic formic anhydride, ethyl formate, or chloral), this reagent exhibits a unique kinetic preference for primary amines (

) over secondary amines (

) and alcohols. This selectivity renders it an indispensable tool in the total synthesis of polyamine alkaloids and peptide mimetics where protecting group manipulation must be minimized.
Key Advantages
  • Chemoselectivity: Exclusive reaction with primary amines in the presence of secondary amines and hydroxyl groups.[3]

  • Mild Conditions: Reactions proceed at ambient temperature in neutral solvents (CH

    
    Cl
    
    
    
    , THF).
  • Clean Workup: The urea byproduct is easily removed, often simplifying purification to a simple wash or filtration.

  • Stability: The reagent is bench-stable compared to highly moisture-sensitive mixed anhydrides.

Mechanistic Principles

The reagent operates via a nucleophilic acyl substitution mechanism. The unique structure—a formyl group attached to a urea-like scaffold—activates the formyl carbon while the diethylcarbamoyl-methoxyamine moiety acts as a "tunable" leaving group.

Reaction Pathway[1][4][9][10]
  • Nucleophilic Attack: The primary amine attacks the highly electrophilic formyl carbon.

  • Tetrahedral Intermediate: A transient intermediate forms.

  • Collapse & Elimination: The intermediate collapses, expelling the thermodynamically stable

    
    -diethyl-
    
    
    
    -methoxyurea byproduct and releasing the
    
    
    -formyl amine.
Selectivity Rationale

The selectivity arises from the specific steric and electronic tuning of the leaving group. The transition state for the attack of a secondary amine is destabilized by the steric bulk of the


-methoxy and diethylcarbamoyl groups, whereas the smaller primary amine can access the electrophilic center with lower activation energy.

Mechanism Reagent Reagent (Et2N-CO-N(OMe)-CHO) TS Tetrahedral Intermediate Reagent->TS Nucleophilic Attack Amine Primary Amine (R-NH2) Amine->TS Nucleophilic Attack Product N-Formyl Amine (R-NH-CHO) TS->Product Collapse Byproduct Urea Byproduct (Et2N-CO-NH-OMe) TS->Byproduct Elimination

Figure 1: Mechanistic pathway of formyl transfer showing the release of the urea byproduct.

Experimental Protocol

Reagent Preparation (Literature Method)

While commercially available (e.g., TCI D2344), the reagent can be synthesized if necessary. The following is based on the original methodology by Akikusa et al. (1992).

Safety Note: Perform all steps in a fume hood. Diethylcarbamoyl chloride is a lachrymator and potential carcinogen.

  • Starting Materials:

    
    -Methoxyurea, Diethylcarbamoyl chloride, Sodium hydride (NaH).
    
  • Step 1 (Urea Formation): React

    
    -methoxyurea with diethylcarbamoyl chloride in dry THF using NaH as a base to form 
    
    
    
    -(diethylcarbamoyl)-N-methoxyurea.
  • Step 2 (Formylation): The resulting urea is formylated (typically using formic acetic anhydride or similar formyl donor under controlled conditions) to yield the final reagent.

    • Note: Direct purchase is recommended for high-throughput medicinal chemistry due to the atom economy of the synthesis.

Standard Formylation Protocol

This protocol describes the selective formylation of a primary amine in the presence of a secondary amine.

Materials:

  • Substrate (containing

    
     and 
    
    
    
    amines)
  • 
    -(Diethylcarbamoyl)-N-methoxyformamide (1.1 equiv per 
    
    
    
    amine)
  • Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous

  • Magnesium sulfate (MgSO

    
    )
    

Procedure:

  • Dissolution: Dissolve the substrate (1.0 mmol) in anhydrous DCM (5 mL) in a round-bottom flask under an inert atmosphere (N

    
     or Ar).
    
  • Addition: Add

    
    -(Diethylcarbamoyl)-N-methoxyformamide (1.1 mmol, 191 mg) in one portion.
    
  • Reaction: Stir the mixture at room temperature (

    
    C).
    
    • Monitoring: Monitor by TLC or LC-MS. Conversion is typically complete within 1–3 hours.

  • Quench & Workup:

    • Dilute the reaction mixture with DCM (20 mL).

    • Wash with water (

      
       mL) to remove the water-soluble urea byproduct.
      
    • Wash with brine (10 mL).

  • Purification: Dry the organic layer over MgSO

    
    , filter, and concentrate in vacuo. Flash chromatography may be performed if necessary, though the crude purity is often high.
    
Reaction Scope & Limitations Table
Substrate ClassReactivityYield (Typical)Notes
Primary Alkyl Amines High85–98%Complete conversion < 2h.
Anilines (

)
Moderate70–90%May require longer reaction times (4–6h).
Secondary Amines Inert/Low< 5%Remains unreacted at RT.
Alcohols (

)
Inert0%No O-formylation observed.
Amino Alcohols Selective80–95%Exclusive

-formylation; -OH untouched.

Strategic Application in Total Synthesis

In the context of total synthesis, this reagent solves the "Polyamino Challenge." Many alkaloids (e.g., spermine/spermidine derivatives) possess multiple nitrogen atoms with varying degrees of substitution.

Scenario: Late-stage functionalization of a complex intermediate containing a primary amine (intended for formylation) and a secondary amine (intended for subsequent alkylation).

Workflow:

  • Differentiation: Use ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
    -(Diethylcarbamoyl)-N-methoxyformamide to selectively formylate the 
    
    
    
    amine.[1][2][3][4]
  • Preservation: The

    
     amine remains free.
    
  • Subsequent Step: The

    
     amine is alkylated or acylated with a different reagent.
    
  • Result: A heterofunctionalized polyamine is obtained without the need for transient protecting group steps (Boc/Fmoc installation and removal), saving at least two synthetic steps.

Workflow Start Substrate: R-NH2 (Primary) + R2-NH (Secondary) Step1 Add N-(Diethylcarbamoyl)- N-methoxyformamide Start->Step1 Inter Intermediate: R-NH-CHO + R2-NH (Free) Step1->Inter Chemoselective Formylation Step2 Add Electrophile (E+) (e.g., Alkyl Halide) Inter->Step2 Final Final Product: R-NH-CHO + R2-N-E Step2->Final Functionalization of Secondary Amine

Figure 2: Strategic workflow for differentiating amine classes in total synthesis.

Comparison with Other Reagents

ReagentSelectivity (

vs

)
ConditionsByproducts
N-(Diethylcarbamoyl)-N-methoxyformamide Excellent Neutral, RTUrea (Neutral, Water-soluble)
Acetic Formic Anhydride PoorAcidic,

C
Acetic Acid (Acidic)
Ethyl Formate PoorReflux often req.Ethanol
Pentafluorophenyl Formate ModerateNeutral, RTPentafluorophenol (Acidic/Toxic)

References

  • Primary Methodology: Akikusa, N.; Mitsui, K.; Sakamoto, T.; Kikugawa, Y. "A New Formylating Reagent: N-(Diethylcarbamoyl)-N-Methoxyformamide." Synthesis1992 , 1992(11), 1058–1060.

  • Commercial Availability & Data: TCI Chemicals. "Product D2344: N-(Diethylcarbamoyl)-N-methoxyformamide."[1][5][2][6][4]

  • General Context on Formylation: Gerzon, K. et al. "The Chemical Behavior of the Formyl Group." Journal of the American Chemical Society1952, 74(21), 5304–5309.

Sources

Application

Application Notes &amp; Protocols: Workup Procedures for N-(Diethylcarbamoyl)-N-methoxyformamide Reactions

Abstract This document provides a comprehensive guide to the workup procedures for chemical reactions involving N-(Diethylcarbamoyl)-N-methoxyformamide. Due to the limited specific literature on this reagent, the protoco...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide to the workup procedures for chemical reactions involving N-(Diethylcarbamoyl)-N-methoxyformamide. Due to the limited specific literature on this reagent, the protocols and principles detailed herein are synthesized from established methodologies for structurally analogous compounds, primarily N-alkoxy-N-alkylamides (such as Weinreb amides) and other formylating agents. This guide is intended for researchers, scientists, and drug development professionals, offering in-depth technical details, explaining the causality behind experimental choices, and ensuring procedural integrity.

Introduction and Reagent Profile

N-(Diethylcarbamoyl)-N-methoxyformamide is a specialized organic reagent. Its structure, featuring an N-methoxyformamide core coupled with a diethylcarbamoyl moiety, suggests its potential utility in complex synthetic pathways. The N-O bond and the formyl group are key reactive sites. Structurally, it is related to the well-known Weinreb amides (N-methoxy-N-methylamides), which are valued for their ability to react with organometallic reagents to form ketones without over-addition. Amides, in general, are relatively unreactive to nucleophilic acyl substitution due to the poor leaving group ability of the nitrogen-containing group.[1]

Given the reagent's structure, its primary application is likely as a sophisticated formylating agent or as a precursor in multi-step syntheses. The workup procedure following its use is critical for isolating the desired product in high purity and yield. The stability of the N-O bond is a key consideration; N-alkoxyamides can be sensitive to strongly basic or reducing conditions, which may lead to undesired side reactions.[2][3]

This guide will focus on a generalized reaction scenario: the addition of an organometallic reagent (e.g., Grignard or organolithium) to N-(Diethylcarbamoyl)-N-methoxyformamide, followed by a detailed, step-by-step workup protocol.

Core Principles of the Aqueous Workup

The primary goal of a reaction workup is to separate the target compound from unreacted starting materials, reagents, catalysts, and byproducts.[4] For reactions involving N-(Diethylcarbamoyl)-N-methoxyformamide and organometallic reagents, the workup universally involves three main stages: Quenching, Extraction, and Purification.

Quenching: Neutralizing Reactive Species

The first step in the workup is to safely neutralize (quench) any remaining highly reactive species, such as excess organometallic reagents. The choice of quenching agent is paramount and depends on the pH stability of the desired product.

  • Saturated Aqueous Ammonium Chloride (NH₄Cl): This is the most common and generally safest quenching agent for reactions involving organometallics. It is a mild acid (pKa ≈ 9.2), capable of protonating and neutralizing strong bases without creating a highly acidic environment that could degrade sensitive functional groups.[5]

  • Dilute Hydrochloric Acid (HCl): A dilute acid solution (e.g., 0.5 N to 1 N HCl) can be used if the desired product is stable to acidic conditions. This is particularly effective for decomposing the chelated intermediates formed with N-methoxyamides and ensuring that any basic byproducts (like amines) are protonated and become water-soluble.[5]

  • Water (H₂O) or Brine (sat. aq. NaCl): While seemingly gentle, the addition of water to a potent organometallic reagent can be highly exothermic and vigorous. It is generally reserved for less reactive reagents or performed at very low temperatures (e.g., -78 °C to 0 °C).

Liquid-Liquid Extraction: Partitioning and Separation

Liquid-liquid extraction (LLE) is a fundamental technique used to separate compounds based on their relative solubilities in two different immiscible liquids, typically an aqueous phase and an organic solvent.[6][7][8] The principle relies on the partitioning of a solute between the two phases.[7]

  • Choice of Organic Solvent: The solvent should readily dissolve the product, be immiscible with water, have a relatively low boiling point for easy removal, and be inert to the product. Common choices include:

    • Ethyl Acetate (EtOAc)

    • Dichloromethane (DCM)

    • Diethyl Ether (Et₂O)

  • Aqueous Washes: After the initial extraction, the organic layer is often washed with various aqueous solutions to remove residual impurities.[4]

    • Brine (Saturated NaCl solution): Used to remove bulk water from the organic layer and break up emulsions.

    • Saturated Sodium Bicarbonate (NaHCO₃) solution: A weak base used to neutralize any remaining acid.

    • Dilute Acid (e.g., 0.5 N HCl): Used to remove any basic impurities by converting them into water-soluble salts.[5]

Detailed Experimental Protocols

This section provides a step-by-step protocol for a representative reaction.

Scenario: Reaction of an organometallic reagent (R-MgBr or R-Li) with N-(Diethylcarbamoyl)-N-methoxyformamide to synthesize an aldehyde (R-CHO).

Protocol 1: Standard Workup Procedure
StepProcedureRationale & Expert Insights
1. Quenching At 0 °C (or the reaction temperature if lower), slowly add saturated aqueous NH₄Cl solution to the reaction mixture with vigorous stirring.Slow addition is crucial to control the exotherm. NH₄Cl provides a proton source to decompose the metal-alkoxide intermediate and neutralize excess organometallic reagent without a drastic pH drop.
2. Dilution Dilute the quenched mixture with an appropriate organic solvent (e.g., ethyl acetate).This ensures the product is fully dissolved in the organic phase and reduces the viscosity of the mixture, facilitating phase separation.[4]
3. Phase Separation Transfer the mixture to a separatory funnel. Allow the layers to separate and drain the aqueous layer.[6]The denser layer, usually the aqueous phase (unless using a halogenated solvent like DCM), will be at the bottom.[6] Crucial Tip: Never discard any layer until the final product has been successfully isolated and characterized.
4. Extraction Extract the aqueous layer two more times with the organic solvent. Combine all organic extracts.Multiple extractions with smaller volumes of solvent are more efficient at recovering the product than a single extraction with a large volume.
5. Washing Wash the combined organic layers sequentially with: 1) Water, and 2) Saturated aqueous NaCl (Brine).The water wash removes water-soluble salts (like MgCl₂ or LiCl). The brine wash removes the majority of the dissolved water from the organic layer, aiding the subsequent drying step.
6. Drying Dry the organic layer over an anhydrous drying agent, such as anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).The drying agent should be allowed to contact the solution for at least 15-20 minutes. MgSO₄ is faster and has a higher capacity, but Na₂SO₄ is more neutral.
7. Filtration & Concentration Filter off the drying agent and wash it with a small amount of fresh organic solvent. Concentrate the filtrate in vacuo using a rotary evaporator.Washing the drying agent ensures complete recovery of the product. The resulting crude material can then be analyzed and purified.
Visualization of the General Workup Workflow

G cluster_reaction Reaction Vessel cluster_workup Workup Funnel cluster_purification Purification A Completed Reaction Mixture (Product, Byproducts, Excess Reagents) B 1. Quench (e.g., sat. aq. NH4Cl) A->B Slow Addition @ 0°C C 2. Dilute & Extract (e.g., Ethyl Acetate) B->C D Separate Layers C->D E Aqueous Layer (Discard/Re-extract) D->E Lower Layer F Organic Layer D->F Upper Layer G 3. Wash Organic Layer (e.g., Brine) F->G H 4. Dry (e.g., Na2SO4) G->H I 5. Filter & Concentrate H->I J Crude Product I->J K Purification (e.g., Column Chromatography) J->K L Pure Product K->L

Caption: General workflow for the aqueous workup of an organometallic reaction.

Purification Strategies

The crude product obtained after concentration is rarely pure. Amides can be polar, and purification often requires chromatography.[9]

  • Flash Column Chromatography: This is the most common method for purifying products from these reactions.

    • Stationary Phase: Silica gel is standard. For basic products that may interact strongly with acidic silica, alumina can be a better choice, or silica can be treated with a small percentage of a competing amine (e.g., 1% triethylamine) in the eluent.[10][11]

    • Mobile Phase (Eluent): A solvent system is chosen based on the polarity of the product, typically determined by Thin Layer Chromatography (TLC). A common starting point for moderately polar compounds is a mixture of a non-polar solvent (like hexanes) and a more polar solvent (like ethyl acetate). For highly polar compounds, more polar systems such as dichloromethane/methanol may be necessary.[9][12]

  • Recrystallization: If the product is a solid, recrystallization can be a highly effective purification method, especially for removing small amounts of impurities.[13]

Decision Matrix for Purification
Product PropertyRecommended Primary MethodSecondary MethodKey Considerations
Non-polar, Crystalline Solid RecrystallizationFlash ChromatographyRecrystallization is often faster and yields highly pure material if a suitable solvent is found.
Polar, Oily Liquid Flash Chromatography---Optimize TLC conditions first. Consider using a gradient elution for complex mixtures.
Basic (Amine-containing) Flash Chromatography (Alumina or Treated Silica)Reversed-Phase ChromatographyBasic compounds can streak on silica. Adding a base like triethylamine to the eluent mitigates this.[10]
Highly Polar Reversed-Phase Flash Chromatography or HILIC---Normal phase may not be effective. Requires specialized columns and solvent systems (e.g., Acetonitrile/Water).[12]
Visualization of Quenching Agent Selection

G A Is the desired product acid-sensitive? B Use Saturated Aqueous NH4Cl A->B Yes C Is a basic byproduct (e.g., an amine) present? A->C No D Use Dilute HCl (0.5-1N) to protonate byproduct C->D Yes E Use Saturated Aqueous NH4Cl or H2O C->E No

Caption: Decision tree for selecting the appropriate quenching agent.

Safety and Waste Disposal

  • Handling Reagents: Organometallic reagents are often pyrophoric and react violently with water. All reactions should be conducted under an inert atmosphere (Nitrogen or Argon) in dry glassware. N-(Diethylcarbamoyl)-N-methoxyformamide and related amides should be handled in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Quenching: The quenching process can be highly exothermic and may release flammable gases (e.g., methane from methyllithium). Perform the quench slowly, with adequate cooling and stirring.

  • Waste Disposal:

    • Aqueous Waste: The aqueous layers from the workup will contain salts. Depending on the reagents used, they may also contain heavy metals or other regulated substances. Neutralize the pH if necessary and dispose of the waste in accordance with institutional and local regulations.

    • Organic Waste: All organic solvents and residues from chromatography should be collected in a designated halogenated or non-halogenated organic waste container for proper disposal.

References

  • Organic Reaction Workup Formulas for Specific Reagents. (n.d.). University of Rochester. Retrieved from [Link]

  • How To Run A Reaction: The Workup. (n.d.). University of Rochester, Department of Chemistry. Retrieved from [Link]

  • Snieckus, V. (1990). Chemistry of N-Methoxy-N-Methylamides. Applications in Synthesis. A Review.
  • Liquid-Liquid Extraction. (n.d.). University of Richmond Blogs. Retrieved from [Link]

  • A Guided Inquiry Liquid/Liquid Extractions Laboratory for Introductory Organic Chemistry. (2020).
  • A New Mode of Reactivity of N-Methoxy-N-methylamides with Strongly Basic Reagents. (2018).
  • Base-mediated homologative rearrangement of nitrogen–oxygen bonds of N-methyl-N-oxyamides. (2023). Chemical Science, 14(2), 356-362.
  • How should I purify a complex, polar, amide reaction mixture? (2023). Biotage. Retrieved from [Link]

  • Chemistry of Amides. (2022). Chemistry LibreTexts. Retrieved from [Link]

  • Overview of Liquid-Liquid Extraction (LLE) in Sample Preparation. (n.d.). Phenomenex. Retrieved from [Link]

  • Liquid-Liquid Extraction Techniques Principles and Optimisation. (n.d.). Element Lab Solutions. Retrieved from [Link]

  • Synthesis and Reactions of Amides. (2021). Chad's Prep. [Link]

  • Liquid-Liquid Extraction. (2024). Chemistry LibreTexts. Retrieved from [Link]

  • Selective C-O Coupling Reaction of N-Methoxy Arylamides and Arylboronic Acids Catalyzed by Copper Salt. (2022). Molecules, 27(19), 6543.
  • What is the best technique for amide purification? (2020). ResearchGate. Retrieved from [Link]

  • The Amide Functional Group: Properties, Synthesis, and Nomenclature. (2018). Master Organic Chemistry. Retrieved from [Link]

  • Chemical Properties of Formamide, N,N-diethyl- (CAS 617-84-5). (n.d.). Cheméo. Retrieved from [Link]

  • How do I purify ionizable organic amine compounds using flash column chromatography? (2023). Biotage. Retrieved from [Link]

  • Structures of N, N-dialkoxyamides: Pyramidal anomeric amides with low amidicity. (2007). The Journal of Organic Chemistry, 72(10), 3723-3729.
  • Purification of strong polar and basic compounds. (2023). Reddit. Retrieved from [Link]

  • Synthesis and Reactions of Amides. (2018). Organic Chemistry Tutor. [Link]

  • Selective N-Alkylation of Amines with Alcohols by Using Non-Metal-Based Acid-Base Cooperative Catalysis. (2019).
  • Strategies for the Flash Purification of Highly Polar Compounds. (n.d.). Teledyne ISCO. Retrieved from [Link]

Sources

Method

The Art of Precision Formylation: A Guide to N-(Diethylcarbamoyl)-N-methoxyformamide for Sensitive Substrates

In the intricate landscape of pharmaceutical and fine chemical synthesis, the selective modification of functional groups is paramount. The introduction of a formyl group (-CHO) to a primary amine is a frequent and criti...

Author: BenchChem Technical Support Team. Date: February 2026

In the intricate landscape of pharmaceutical and fine chemical synthesis, the selective modification of functional groups is paramount. The introduction of a formyl group (-CHO) to a primary amine is a frequent and critical transformation, yet it is often complicated by the presence of other sensitive functionalities such as secondary amines and hydroxyl groups. This guide provides an in-depth exploration of N-(Diethylcarbamoyl)-N-methoxyformamide, a highly chemoselective formylating agent that offers a superior solution for the precise modification of complex molecules.

The Challenge of Selective Formylation

Traditional formylating agents, such as acetic formic anhydride or formic acid itself, often lack the necessary selectivity to discriminate between primary and secondary amines, and can lead to undesired O-formylation of alcohols.[1] This lack of selectivity necessitates cumbersome protection-deprotection strategies, adding steps to the synthesis, reducing overall yield, and increasing the cost of the final product. For researchers in drug development, where molecular complexity is the norm, a reagent that can surgically target primary amines in a sea of other reactive sites is not just a convenience, but a necessity.

N-(Diethylcarbamoyl)-N-methoxyformamide: A Paradigm of Chemoselectivity

N-(Diethylcarbamoyl)-N-methoxyformamide has emerged as a reagent of choice for the selective formylation of primary amines.[2] Its remarkable ability to remain inert to secondary amines and alcohols, even in the same molecule, sets it apart from conventional formylating agents.[2] The reactions are typically conducted under mild, ambient temperature conditions and are often complete within a few hours, affording high yields of the desired N-formylated product.[2]

Physical and Chemical Properties
PropertyValueReference
Molecular Formula C₇H₁₄N₂O₃[3]
Molecular Weight 174.20 g/mol [3]
Appearance Colorless to light yellow clear liquidTCI SDS
Boiling Point 96 °C / 3 mmHg[3]
Density 1.09 g/cm³[3]
Flash Point 84 °CTCI SDS
CAS Number 146039-03-4[3]

The Mechanism of Unparalleled Selectivity

The exceptional chemoselectivity of N-(Diethylcarbamoyl)-N-methoxyformamide can be attributed to its unique molecular architecture. The proposed reaction mechanism involves a nucleophilic attack of the primary amine on the formyl carbon of the reagent. The methoxy group on the formyl nitrogen is a key player in this process.

G cluster_0 Reaction Mechanism reagent N-(Diethylcarbamoyl)-N-methoxyformamide intermediate Tetrahedral Intermediate reagent->intermediate Nucleophilic Attack amine Primary Amine (R-NH2) amine->intermediate product N-Formylated Amine (R-NHCHO) intermediate->product Collapse of Intermediate byproduct N-Methoxy-N',N'-diethylurea intermediate->byproduct G start Dissolve Substrate in Solvent add_reagent Add N-(Diethylcarbamoyl)-N-methoxyformamide start->add_reagent react Stir at Room Temperature (2-4 h) add_reagent->react monitor Monitor by TLC/LC-MS react->monitor workup Aqueous Work-up monitor->workup extract Extract with Organic Solvent workup->extract dry Dry Organic Layer (Na2SO4) extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Column Chromatography concentrate->purify end Characterize Product purify->end

Caption: Experimental workflow for selective formylation.

Materials:

  • Substrate containing primary amine, secondary amine, and hydroxyl groups

  • N-(Diethylcarbamoyl)-N-methoxyformamide (1.1 equivalents)

  • Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile (MeCN))

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Appropriate eluent for column chromatography

Procedure:

  • Dissolve the substrate (1.0 equivalent) in the chosen anhydrous solvent (approximately 0.1 M concentration) in a round-bottom flask equipped with a magnetic stir bar.

  • To this solution, add N-(Diethylcarbamoyl)-N-methoxyformamide (1.1 equivalents) portion-wise at room temperature.

  • Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-4 hours.

  • Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and extract the product with an appropriate organic solvent (e.g., DCM or Ethyl Acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system to afford the pure N-formylated product.

Comparative Performance

The true value of N-(Diethylcarbamoyl)-N-methoxyformamide is most evident when compared to other common formylating agents.

Formylating AgentSelectivity for Primary AminesReactivity with Secondary AminesReactivity with AlcoholsReaction Conditions
N-(Diethylcarbamoyl)-N-methoxyformamide Excellent Inert Inert Mild (Room Temp)
Acetic Formic AnhydrideModerateReactiveCan be reactiveMild to moderate
Formic AcidLow to ModerateReactiveCan be reactiveHarsh (High Temp)
Ethyl FormateLowReactiveLow reactivityModerate to harsh

Synthesis of the Reagent

For laboratories that wish to prepare the reagent in-house, a representative synthetic procedure is outlined below.

G start N,N-Diethylcarbamoyl chloride product N-(Diethylcarbamoyl)-N-methoxyurea start->product reagent2 N-methoxyamine reagent2->product final_product N-(Diethylcarbamoyl)-N-methoxyformamide product->final_product reagent3 Formic Acid reagent3->final_product

Caption: Plausible synthetic route to the formylating reagent.

A plausible synthesis involves the reaction of N,N-diethylcarbamoyl chloride with N-methoxyamine to form N-methoxy-N',N'-diethylurea, followed by formylation with a suitable formylating agent like formic acid under dehydrating conditions.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling N-(Diethylcarbamoyl)-N-methoxyformamide.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, chemical-resistant gloves, and a lab coat.

  • Handling: Handle the reagent in a well-ventilated fume hood. Avoid inhalation of vapors and contact with skin and eyes.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

According to the Safety Data Sheet provided by TCI, N-(Diethylcarbamoyl)-N-methoxyformamide is not classified as a hazardous substance or mixture under Regulation (EC) No 1272/2008. However, it is good laboratory practice to handle all chemicals with care.

Conclusion

N-(Diethylcarbamoyl)-N-methoxyformamide stands as a testament to the power of rational reagent design in solving complex synthetic challenges. Its exceptional chemoselectivity, coupled with its ease of use and mild reaction conditions, makes it an invaluable tool for researchers and professionals in drug development and organic synthesis. By enabling the precise formylation of primary amines in the presence of other sensitive functional groups, this reagent streamlines synthetic routes, improves efficiency, and opens new avenues for the creation of complex and valuable molecules.

References

  • Akikusa, N.; Mitsui, K.; Sakamoto, T.; Kikugawa, Y. A New Formylating Reagent: N-(Diethylcarbamoyl)-N-Methoxyformamide. Synthesis1992, 1992 (11), 1058–1060.
  • TCI. N-(Diethylcarbamoyl)
  • Reddy, P. G.; Kumar, G. D. K.; Baskaran, S. A Practical and Convenient Procedure for the N-Formylation of Amines Using Formic Acid. Tetrahedron Letters2000, 41 (45), 9149-9151.
  • Strazzolini, P.; Giumanini, A. G.; Cauci, S. The formylation of amines. Tetrahedron1990, 46 (4), 1081-1118.
  • PureSynth. N-(Diethylcarbamoyl)-N-Methoxyformamide [Selective Formylating Reagent] 98.0%(GC). [Link]

Sources

Application

Application Note: Scale-Up N-Formylation using N-(Diethylcarbamoyl)-N-methoxyformamide (DCMF)

This Application Note is designed for process chemists and scale-up engineers. It details the specific utility of N-(Diethylcarbamoyl)-N-methoxyformamide (herein referred to as DCMF ) for the chemoselective N-formylation...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for process chemists and scale-up engineers. It details the specific utility of N-(Diethylcarbamoyl)-N-methoxyformamide (herein referred to as DCMF ) for the chemoselective N-formylation of primary amines during late-stage API synthesis.

Executive Summary

N-(Diethylcarbamoyl)-N-methoxyformamide (DCMF) (CAS: 146039-03-4) is a specialized electrophilic formylating reagent.[1][2] Unlike conventional reagents (e.g., acetic formic anhydride, ethyl formate, or cyanomethyl formate), DCMF exhibits absolute chemoselectivity for primary amines (


) in the presence of secondary amines (

) and alcohols.

This guide outlines the protocol for utilizing DCMF in kilogram-scale synthesis, specifically for substrates containing competing nucleophiles. It addresses the mechanistic basis of this selectivity, reaction kinetics, and downstream processing to remove the urea byproduct.

Scientific Background & Mechanism[1][7][8]

The Challenge of Selective Formylation

In complex drug synthesis, formylating a primary amine without protecting adjacent hydroxyls or secondary amines is difficult.

  • Acetic Formic Anhydride: Highly reactive, often formylates alcohols (forming formates) and secondary amines.

  • Ethyl Formate: Slow kinetics, requires high temperatures, often incompatible with thermally sensitive APIs.

  • DCMF: Designed by Kikugawa et al., this reagent utilizes the N-methoxy-N-diethylcarbamoyl moiety as a tunable leaving group.

Mechanism of Action

DCMF functions via a nucleophilic acyl substitution. The driving force is the release of the stable urea byproduct, N,N-diethyl-N'-methoxyurea .

  • Nucleophilic Attack: The primary amine lone pair attacks the highly electrophilic formyl carbon of DCMF.

  • Tetrahedral Intermediate: A transient intermediate forms. The N-methoxy group destabilizes the amide bond, facilitating collapse.

  • Elimination: The bond between the formyl carbon and the central nitrogen cleaves, releasing the formylated amine and the urea byproduct.

Why Selective? The steric bulk of the diethylcarbamoyl group and the electronic tuning of the N-methoxy substituent create a kinetic barrier that secondary amines (more sterically hindered) cannot easily overcome at ambient temperatures. Alcohols are insufficiently nucleophilic toward this specific activated amide under neutral conditions.

Comparative Reagent Data
ReagentSelectivity (

vs

/OH)
ByproductReaction TempScale-Up Suitability
DCMF High (100:0) N,N-Diethyl-N'-methoxyurea20–25 °CHigh (Mild)
Acetic Formic AnhydrideLowAcetic Acid0–20 °CMedium (Exothermic)
Ethyl FormateLowEthanolRefluxHigh (Cheap)
Cyanomethyl FormateMediumCyanomethanol (Toxic)20–50 °CLow (Safety)
2,2,2-Trifluoroethyl formateMediumTrifluoroethanolRefluxMedium

Experimental Protocol: Scale-Up Synthesis

Scenario: Formylation of trans-4-aminocyclohexanol (100 g scale). Objective: Selectively formylate the amine without O-formylation of the alcohol.

Materials
  • Substrate: trans-4-Aminocyclohexanol (115.18 g/mol )

  • Reagent: N-(Diethylcarbamoyl)-N-methoxyformamide (DCMF) (174.19 g/mol )

  • Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF) (Anhydrous)

  • Base: None required (Reagent is neutral), though catalytic DMAP can accelerate sluggish substrates.

Step-by-Step Protocol
Step 1: Reactor Setup
  • Equip a 2 L jacketed glass reactor with an overhead mechanical stirrer, internal temperature probe, and nitrogen inlet.

  • Purge the reactor with nitrogen to ensure an inert atmosphere.

  • Set the jacket temperature to 20 °C.

Step 2: Substrate Dissolution
  • Charge 100.0 g (0.868 mol) of trans-4-aminocyclohexanol into the reactor.

  • Add 1.0 L of anhydrous DCM (10 volumes).

  • Stir at 250 RPM until the solid is fully suspended/dissolved.

    • Note: If solubility is poor, switch to THF or add a co-solvent (e.g., DMF 5% v/v).

Step 3: Reagent Addition
  • Charge 158.8 g (0.911 mol, 1.05 equiv) of DCMF into a pressure-equalizing addition funnel.

  • Add the DCMF dropwise to the reactor over 45 minutes .

    • Critical Control Point: Monitor internal temperature. The reaction is mildly exothermic. Maintain

      
       °C.
      
Step 4: Reaction Monitoring
  • Stir the mixture at 20–25 °C for 3–5 hours.

  • IPC (In-Process Control): Sample 50 µL, dilute in MeCN, and analyze via HPLC/UPLC.

    • Target: < 1.0% remaining starting amine.

    • Selectivity Check: Ensure no O-formyl impurity (typically elutes later) is observed.

Step 5: Workup & Purification

The byproduct, N,N-diethyl-N'-methoxyurea, is water-soluble and moderately polar.

  • Quench: Add 500 mL of water to the reactor. Stir vigorously for 15 minutes.

  • Phase Separation: Stop stirring and allow layers to separate.

    • Bottom Layer: Organic phase (Product).[2][3][4][5]

    • Top Layer: Aqueous phase (Urea byproduct).

  • Wash: Wash the organic layer again with 500 mL of 5% citric acid solution (removes any unreacted amine) followed by 500 mL brine.

  • Drying: Dry the organic phase over anhydrous

    
     or via azeotropic distillation if moving to a crystallization solvent.
    
  • Isolation: Concentrate the solvent under vacuum (

    
     °C) to afford the crude N-formyl product.
    
  • Crystallization: Recrystallize from EtOAc/Heptane if high purity (>99.5%) is required.

Expected Results
  • Yield: 92–96% isolated yield.

  • Purity: >99% (HPLC).

  • Selectivity: >99:1 N-formyl vs O-formyl.

Process Visualization

The following diagram illustrates the reaction pathway and the critical selectivity checkpoint.

G Start Substrate (Amino-Alcohol) Complex Tetrahedral Intermediate Start->Complex Primary Amine Attack (Fast Kinetic) Impurity O-Formyl Impurity (Not Formed) Start->Impurity OH Attack (Blocked by Sterics) Reagent DCMF Reagent (Electrophile) Reagent->Complex Product N-Formyl Product (Target) Complex->Product Collapse Byproduct Urea Byproduct (Water Soluble) Complex->Byproduct Elimination

Figure 1: Mechanistic pathway highlighting the kinetic rejection of hydroxyl nucleophiles.

Safety & Handling Guidelines

  • Toxicity: While DCMF is less volatile than low molecular weight isocyanates, it possesses a carbamoyl moiety. Treat as a potential sensitizer.

  • PPE: Wear nitrile gloves, safety goggles, and a lab coat. Handle in a fume hood.

  • Thermal Stability: DCMF is stable at room temperature but should be stored at 2–8 °C for long-term storage to prevent slow hydrolysis.

  • Incompatibility: Avoid strong acids and bases during storage.

References

  • Primary Discovery: Akikusa, N.; Mitsui, K.; Sakamoto, T.; Kikugawa, Y. "A New Formylating Reagent: N-(Diethylcarbamoyl)-N-methoxyformamide." Synthesis1992 , 11, 1058–1060.

  • Reagent Commercial Source: TCI Chemicals. "N-(Diethylcarbamoyl)-N-methoxyformamide [D2344]."[1][2] Product Catalog.

  • General Context on Weinreb-Type Reagents: Nahm, S.; Weinreb, S. M.[6] "N-methoxy-N-methylamides as effective acylating agents."[7] Tetrahedron Letters1981 , 22(39), 3815–3818.[7] (Provided for structural context; DCMF is a functional analog for formylation).

Sources

Method

N-(Diethylcarbamoyl)-N-methoxyformamide in polymer functionalization.

Application Note: Chemoselective N-Formylation of Multifunctional Polymers using N-(Diethylcarbamoyl)-N-methoxyformamide Abstract Functionalizing polymers containing multiple nucleophilic sites (e.g., primary amines, sec...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Chemoselective N-Formylation of Multifunctional Polymers using N-(Diethylcarbamoyl)-N-methoxyformamide

Abstract

Functionalizing polymers containing multiple nucleophilic sites (e.g., primary amines, secondary amines, and hydroxyls) presents a significant synthetic challenge. Traditional formylating agents, such as acetic formic anhydride or activated esters, often lack discrimination, leading to indiscriminate O-formylation or reaction with secondary amines. This guide details the application of N-(Diethylcarbamoyl)-N-methoxyformamide (DCMF) , a highly chemoselective reagent that exclusively formylates primary amines under mild conditions. We provide protocols for the modification of polyamines (e.g., Chitosan, Polyallylamine) and subsequent pathways for isocyanide-based multicomponent polymer synthesis.

Introduction & Mechanistic Rationale

The Reagent: N-(Diethylcarbamoyl)-N-methoxyformamide [1][2][3][4]

  • CAS: 146039-03-4

  • Structure: A urea-derived scaffold where the

    
    -methoxy nitrogen bears a formyl group.
    
  • Role: Selective Formyl Transfer Agent.

The Challenge in Polymer Science Biopolymers like Chitosan or synthetic scaffolds like PAMAM dendrimers often contain both primary amino groups (


) and hydroxyl groups (

). Standard acylation methods require protecting group strategies to prevent esterification of the alcohols.

The Solution DCMF exploits the subtle nucleophilicity difference between primary amines, secondary amines, and alcohols. The reagent is activated enough to react with unhindered primary amines but stable enough to resist attack by hydroxyls or sterically hindered secondary amines.

Mechanism of Action

The reaction proceeds via nucleophilic attack of the polymer's primary amine on the formyl carbon of DCMF. The driving force is the expulsion of the stable urea byproduct,


-diethyl-

-methoxyurea.

Mechanism Polymer Polymer-NH2 (Nucleophile) TS Tetrahedral Intermediate Polymer->TS Attack on Formyl C DCMF DCMF Reagent (Electrophile) DCMF->TS Product N-Formyl Polymer (Polymer-NH-CHO) TS->Product Collapse Byproduct N,N-diethyl-N'-methoxyurea (Leaving Group) TS->Byproduct Expulsion

Figure 1: Mechanistic pathway of selective N-formylation using DCMF.

Comparative Analysis of Formylating Agents

The following table highlights why DCMF is superior for multifunctional polymer scaffolds.

FeatureDCMF Acetic Formic Anhydride Ethyl Formate Formic Acid + DCC
Primary Amine Selectivity High Low (Reacts with

amines)
ModerateLow
Alcohol Tolerance Excellent (No O-formylation)Poor (O-formylation likely)GoodPoor
Reaction Temperature Ambient (

C)

C
Reflux often required

C
Byproduct Removal Urea (Water soluble/Dialyzable)Acids (Requires neutralization)EthanolDCU (Insoluble solid)
Atom Economy ModerateHighLowLow

Experimental Protocols

Protocol A: Selective N-Formylation of Chitosan

Objective: Convert primary amines on Chitosan to formamides without modifying the C3/C6 hydroxyl groups.

Materials:

  • Chitosan (Low molecular weight, Deacetylation degree >85%).

  • 1% Acetic Acid (aq).

  • Methanol (MeOH).[5][6][7]

  • N-(Diethylcarbamoyl)-N-methoxyformamide (DCMF).[2]

  • Triethylamine (TEA) (Optional, for pH adjustment).

  • Dialysis Tubing (MWCO 3.5 kDa).

Procedure:

  • Dissolution: Dissolve Chitosan (1.0 g, ~6 mmol

    
     eq) in 50 mL of 1% acetic acid. Stir overnight to ensure complete dissolution.
    
  • Solvent Exchange: Dilute the solution with 50 mL Methanol. (Note: Ensure the polymer remains soluble; this helps the organic reagent dissolve).

  • Neutralization (Critical): Carefully adjust pH to ~6.5 using dilute TEA. Caution: Do not precipitate the Chitosan (pH > 6.5). The amine must be deprotonated (

    
    ) to react; ammonium (
    
    
    
    ) is unreactive.
  • Reagent Addition: Add DCMF (1.1 equivalents relative to amine content) dropwise to the stirring solution at room temperature.

  • Reaction: Stir at ambient temperature (

    
    C) for 6–12 hours.
    
    • Monitoring: Monitor by IR spectroscopy. Disappearance of the reagent carbonyl peak and appearance of the amide formyl peak (~1670 cm⁻¹).

  • Purification:

    • Transfer reaction mixture to dialysis tubing (MWCO 3.5 kDa).

    • Dialyze against distilled water for 48 hours (change water 3x daily) to remove the urea byproduct and unreacted reagent.

  • Isolation: Lyophilize the dialysate to obtain the N-formyl chitosan as a white fibrous solid.

Validation:

  • ¹H NMR (

    
    ):  Look for the appearance of rotameric formyl protons at 
    
    
    
    8.0–8.2 ppm.
  • Selectivity Check: Absence of downfield shifts in the carbohydrate backbone protons confirms O-formylation did not occur.

Protocol B: Synthesis of Poly-Isocyanides (The "Ugi-Ready" Polymer)

Context: Formamides are the direct precursors to isocyanides (isonitriles). Isocyanide-functionalized polymers are rare and highly reactive in Multicomponent Reactions (MCRs).

Workflow:

  • Precursor: Start with N-Formyl Polymer (from Protocol A).

  • Dehydration: Suspend polymer in dry DCM (or DMF if solubility dictates).

  • Reagents: Add Triethylamine (5 eq) and cool to

    
    C.
    
  • Activation: Dropwise addition of Phosphoryl Chloride (

    
    , 1.2 eq).
    
  • Reaction: Stir 1h at

    
    C, then quench with saturated 
    
    
    
    .
  • Result: Polymer-

    
     (Isocyanide).
    

Application Workflow: Bio-Orthogonal Functionalization

This diagram illustrates the strategic placement of DCMF in a drug delivery workflow.

Workflow Start Raw Polymer (Polyamine/Chitosan) Step1 Step 1: Selective Formylation Reagent: DCMF Start->Step1 Check Checkpoint: Verify OH Integrity (NMR) Step1->Check Branch N-Formyl Polymer Check->Branch Pass PathA Path A: Dehydration (POCl3/Pyridine) Branch->PathA PathB Path B: Reduction (Borane/LAH) Branch->PathB EndA Poly-Isocyanide (Ugi/Passerini MCRs) PathA->EndA EndB N-Methyl Polymer (Methylation) PathB->EndB

Figure 2: Strategic workflow for utilizing DCMF-modified polymers in advanced synthesis.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Degree of Substitution (DS) Polymer amines are protonated (

).
Increase pH to near pKa of the amine (but avoid precipitation). Use organic soluble bases (TEA/DIPEA) in DMF/DMSO if possible.
Gelation Intermolecular H-bonding of formamides.Perform reaction in dilute conditions (<1 wt%). Add LiCl to disrupt H-bonds.
Incomplete Solubility of Reagent Highly aqueous solvent.Add co-solvent (MeOH, Dioxane, or DMSO) to solubilize the DCMF.

References

  • Akikusa, N., Mitsui, K., Sakamoto, T., & Kikugawa, Y. (1992).[2][3][4][8] A New Formylating Reagent: N-(Diethylcarbamoyl)-N-methoxyformamide.[1][2][3][4] Synthesis, 1992(11), 1058–1060.

  • Kim, J. G., & Jang, D. O. (2010).[9] Facile and Highly Efficient N-Formylation of Amines.[4][9] Synlett, 2010(14), 2093-2096. (Contextual comparison for amine selectivity).

  • Vlahov, I. R., & Snitkovsky, K. B. (2013). Preparation of N-formyl-N-methoxy-ureas and their use in formylation. (Patent context for reagent synthesis and utility).
  • Dömling, A. (2006). Recent Advances in Isocyanide-Based Multicomponent Chemistry. Chemical Reviews, 106(1), 17-89. (Context for downstream application of formyl-polymers).

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Formylation Using N-(Diethylcarbamoyl)-N-methoxyformamide

A Guide for Researchers, Scientists, and Drug Development Professionals Introduction The use of N-methoxy-N-methylamides, commonly known as Weinreb amides, represents a cornerstone of modern organic synthesis for the pre...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The use of N-methoxy-N-methylamides, commonly known as Weinreb amides, represents a cornerstone of modern organic synthesis for the preparation of ketones and aldehydes.[1][2] The formylation of organometallic reagents using an N-methoxy-N-acylamide derivative like N-(Diethylcarbamoyl)-N-methoxyformamide provides a reliable route to aldehydes, largely by avoiding the common pitfall of over-addition that plagues reactions with simpler acylating agents like esters or acid chlorides.[2][3] This advantage stems from the formation of a stable, chelated tetrahedral intermediate which resists collapse until acidic workup.[1][4][5]

Despite its robustness, achieving high yields can be challenging. This guide provides a comprehensive troubleshooting framework, grounded in mechanistic principles, to help you diagnose and resolve issues leading to low yields in your formylation reactions.

Troubleshooting Guide: Diagnosing Low Yield

This section is designed as a logical workflow to pinpoint the root cause of disappointing results.

Question 1: My reaction shows low conversion of the starting material. What are the primary causes?

Low conversion is often traced back to the quality and reactivity of the organometallic reagent or suboptimal reaction conditions.

Immediate Checks:

  • Reagent Quality: Organolithium and Grignard reagents are extremely sensitive to air and moisture.[6] Ensure your reagent was recently titrated and handled under strictly anhydrous and inert conditions (Nitrogen or Argon atmosphere).

  • Anhydrous Conditions: All glassware must be rigorously dried (oven or flame-dried), and solvents must be anhydrous. Trace amounts of water will quench the organometallic reagent, leading to significantly reduced effective stoichiometry.

  • Reaction Temperature: These reactions are typically conducted at low temperatures (-78 °C to 0 °C) to maintain the stability of both the organometallic reagent and the crucial tetrahedral intermediate.[1] An uncontrolled temperature increase can lead to reagent decomposition and side reactions.

Troubleshooting Workflow for Low Conversion

Caption: A stepwise workflow for troubleshooting low reaction conversion.

Question 2: I'm observing the formation of a tertiary alcohol side product. Why is the Weinreb amide failing to prevent over-addition?

The primary advantage of the Weinreb amide is its ability to prevent the formation of tertiary alcohols.[3] Observing this side product points to the instability or collapse of the protective tetrahedral intermediate.

Causality: The N-methoxy group chelates the metal ion (Li+ or MgX+), stabilizing the tetrahedral intermediate formed after the first nucleophilic addition.[4][5] This intermediate should remain stable at low temperatures. If it collapses prematurely to form the aldehyde in situ while active organometallic reagent is still present, a second, rapid addition will occur, leading to the alcohol.

Key Factors and Solutions:

ProblemUnderlying CauseRecommended Solution
Over-addition Product The reaction temperature was allowed to rise too high (e.g., above 0 °C) before quenching. This provides the energy needed to break the chelated intermediate.[7]Maintain a low temperature (e.g., -78 °C) throughout the addition and stirring process. Quench the reaction at low temperature before warming to room temperature.
Over-addition Product The workup procedure is too slow or inefficient, allowing for a mixture of aldehyde product and unquenched reagent to exist at elevated temperatures.Quench the reaction by rapidly adding a proton source (e.g., saturated aq. NH₄Cl) while the reaction is still cold. Ensure vigorous stirring during the quench.
Question 3: My starting material is consumed, but the desired aldehyde is not the major product. What other side reactions could be occurring?

If the starting material is consumed but the yield of the desired product is low, several side reactions may be at play.

Possible Side Reactions:

  • Deprotonation: If your substrate contains acidic protons (e.g., α-protons to a carbonyl or on a benzylic position), the organometallic reagent can act as a base instead of a nucleophile. This is especially problematic with sterically hindered substrates or strong, non-nucleophilic bases like LDA. A notable side reaction for some substrates is the deprotonation of the acidic α-proton on the Weinreb amide itself, which can lead to the elimination of the methoxy group.[8]

    • Solution: Consider using a less basic organometallic reagent if possible (e.g., an organocuprate) or changing the reaction solvent. For α-deprotonation on the amide, ensure very low temperatures during addition.

  • Reduction: If using a hydride source (e.g., LiAlH₄, DIBAL-H) instead of an organolithium or Grignard for formylation (by reducing the formamide), over-reduction to the amine can occur if the tetrahedral intermediate is not stable.

    • Solution: Use precisely one equivalent of the hydride reagent and maintain very low temperatures (-78 °C).

  • Workup Issues: The desired aldehyde product may be volatile or unstable during extraction and purification. Emulsions during aqueous workup can also lead to significant product loss.[9]

    • Solution: Use brine to break up emulsions and reduce the solubility of the organic product in the aqueous layer.[9] If the product is volatile, use care during solvent removal (e.g., lower temperature and pressure on the rotary evaporator).

Key Experimental Protocols

Standard Protocol for Formylation with n-Butyllithium

This protocol is a general guideline and should be adapted for the specific substrate.

Materials:

  • Substrate (e.g., an aryl bromide)

  • N-(Diethylcarbamoyl)-N-methoxyformamide

  • n-Butyllithium (n-BuLi) in hexanes (titrated solution)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Standard extraction solvents (e.g., Ethyl Acetate, Diethyl Ether)

  • Brine, Magnesium Sulfate (MgSO₄)

Procedure:

  • Setup: Under an inert atmosphere (N₂ or Ar), add the substrate (1.0 eq) to a flame-dried, three-neck flask equipped with a magnetic stirrer, thermometer, and septum.

  • Dissolution: Add anhydrous THF and cool the solution to -78 °C using a dry ice/acetone bath.

  • Metal-Halogen Exchange: Slowly add n-BuLi (1.05 eq) dropwise via syringe, ensuring the internal temperature does not exceed -70 °C. Stir for 30-60 minutes at -78 °C.

  • Formylation: In a separate flame-dried flask, dissolve N-(Diethylcarbamoyl)-N-methoxyformamide (1.2 eq) in anhydrous THF. Slowly add this solution to the cold organolithium solution via cannula or syringe.

  • Reaction: Stir the mixture at -78 °C for 1-2 hours. Monitor the reaction progress by TLC or LCMS if desired (quench a small aliquot for analysis).

  • Quench: While the reaction is still at -78 °C, slowly add saturated aqueous NH₄Cl to quench any remaining organolithium reagent and the tetrahedral intermediate.

  • Workup: Allow the mixture to warm to room temperature. Transfer to a separatory funnel, add water and the extraction solvent. Separate the layers.

  • Extraction: Extract the aqueous layer two more times with the organic solvent.

  • Purification: Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate under reduced pressure. Purify the crude aldehyde via column chromatography.

Frequently Asked Questions (FAQs)

Q1: What is the mechanistic role of the N-methoxy group? The N-methoxy group is critical for the success of the reaction. After the organometallic reagent adds to the carbonyl carbon, the oxygen of the methoxy group and the newly formed anionic oxygen chelate to the metal cation (Li⁺ or Mg²⁺). This forms a stable five-membered ring intermediate.[4][5] This chelated intermediate prevents the elimination of the amide portion to form the aldehyde/ketone prematurely, thus preventing a second nucleophilic attack.[1][2] The product is only released upon hydrolytic workup.

Caption: Mechanism of Weinreb amide formylation showing the stable intermediate.

Q2: Can I use a Grignard reagent instead of an organolithium? Yes, Grignard reagents are also commonly and successfully used with Weinreb amides.[3] The choice between an organolithium and a Grignard reagent often depends on the specific substrate and the desired reactivity. Organolithium reagents are generally more reactive and more basic than their Grignard counterparts.

Q3: My substrate is very precious. How can I optimize the reaction on a small scale? When optimizing with limited material, it is crucial to be systematic. Consider a Design of Experiments (DoE) approach. Key parameters to screen include:

  • Stoichiometry: Vary the equivalents of the organometallic reagent (e.g., 1.05, 1.2, 1.5 eq).

  • Solvent: While THF is common, other ethereal solvents like 2-MeTHF or even toluene (for some reactions) can be tested.

  • Temperature: While -78 °C is standard, some reactions may proceed cleanly at slightly higher temperatures (e.g., -40 °C), which can be easier to maintain. Always run a baseline reaction under standard conditions for comparison.

Q4: Are there alternatives to N-(Diethylcarbamoyl)-N-methoxyformamide? Yes, the classic Weinreb formylating agent is N-methoxy-N-methylformamide. Other reagents can also be used for formylation, such as dimethylformamide (DMF), although they may be less general and more prone to side reactions depending on the substrate and conditions.[10] For certain applications, morpholine amides have also been explored as a cost-effective alternative to Weinreb amides.[11]

References

  • Benchchem. Troubleshooting low yield in Friedel-Crafts acylation reactions.
  • Reddit. Weinreb amide workup extraction issues. (2025-08-15).
  • ResearchGate. What is the right reaction condition between Weinreb amide and vinyl lithium? (2021-02-22).
  • Wikipedia . Weinreb ketone synthesis. Available from: [Link]

  • ResearchGate . Recent Developments in Weinreb Synthesis and Their Applications (A-Review). (2019-12-12). Available from: [Link]

  • Chemistry Stack Exchange . Why does the reduction of a Weinreb amide give an aldehyde instead of an amine? (2016-01-08). Available from: [Link]

  • MDPI . Oxidative N-Formylation of Secondary Amines Catalyzed by Reusable Bimetallic AuPd–Fe3O4 Nanoparticles. Available from: [Link]

  • YouTube . in the chemical literature: Weinreb amides. (2020-05-09). Available from: [Link]

  • YouTube . Weinreb amide, synthesis, reactivity and preparation of ketone by alkyl Lithium or Grignard reagent. (2022-08-16). Available from: [Link]

  • ACS Publications . Optimization of Organolithium Reactions. Available from: [Link]

  • ACS Publications . Mechanistic Study of the N-Formylation of Amines with Carbon Dioxide and Hydrosilanes. (2018-10-04). Available from: [Link]

  • Supporting Information . and Aryl Ketones via Sequential 1,2-Addition/Cross- Coupling of Organolithium Reagents with Weinreb Amides. Available from: [Link]

  • Organic Chemistry Portal . Carboxylic acid synthesis by hydrolysis of amides. Available from: [Link]

  • Penn State University . N-METHOXY-N-METHYLAMIDES AS EFFECTIVE ACYLATING AGENTS. Available from: [Link]

  • Organic Chemistry Portal . Direct Conversion of N-Methoxy-N-methylamides (Weinreb Amides) to Ketones via a Nonclassical Wittig Reaction. Available from: [Link]

  • Thieme Chemistry . Morpholine Amides: Classical but Underexplored Acylating Intermediates in Organic Synthesis. (2025-08-28). Available from: [Link]

  • RSC Publishing . Deoxygenative dual CO2 conversions: methylenation and switchable N-formylation/N-methylation of tryptamines. Available from: [Link]

  • RSC Publishing . The reactions of N-methylformamide and N,N-dimethylformamide with OH and their photo-oxidation under atmospheric conditions: experimental and theoretical studies. (2015-02-17). Available from: [Link]

  • Google Patents. CN103012183A - Preparation method of N,-N-diethyl-formamide.
  • Ataman Kimya . N,N-DIETHYLFORMAMIDE. Available from: [Link]

  • ResearchGate . A new method for the synthesis of N,N-diethyl-m-methylbenzamide. Available from: [Link]

  • Chem.libretexts.org . Dimethylformamide (DMF). Available from: [Link]

Sources

Optimization

Technical Support Center: N-(Diethylcarbamoyl)-N-methoxyformamide

Welcome to the technical support center for N-(Diethylcarbamoyl)-N-methoxyformamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the practical aspects of using this...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for N-(Diethylcarbamoyl)-N-methoxyformamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the practical aspects of using this selective formylating agent. Here, we address common questions and troubleshooting scenarios to help you achieve optimal results in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary application of N-(Diethylcarbamoyl)-N-methoxyformamide and what makes it a reagent of choice?

N-(Diethylcarbamoyl)-N-methoxyformamide is primarily used as a highly chemoselective formylating agent. Its principal advantage lies in its exceptional ability to selectively formylate primary amines in the presence of other nucleophilic functional groups such as alcohols and secondary amines.[1] This selectivity allows for the targeted modification of complex molecules without the need for extensive protecting group strategies. The reaction is typically conducted at ambient temperature and is often complete within a few hours, affording high yields of the desired N-formylated product.[1] Furthermore, the reagent is a stable, easy-to-handle solid, and exhibits good stability in hydroxylic solvents for extended periods, making it a practical and convenient choice for various synthetic applications.[1]

Troubleshooting Guide

Issue 1: Low or No Conversion of the Primary Amine

Q2: I am observing low or no conversion of my primary amine to the corresponding formamide. What are the potential causes and how can I troubleshoot this?

Several factors can contribute to poor conversion in a formylation reaction using N-(Diethylcarbamoyl)-N-methoxyformamide. A systematic approach to troubleshooting this issue is outlined below.

Although N-(Diethylcarbamoyl)-N-methoxyformamide is bench-stable, improper storage or handling can lead to degradation.

  • Troubleshooting Protocol:

    • Verify Reagent Quality: If possible, obtain a fresh batch of the reagent. Alternatively, you can quickly check the reagent's activity with a simple control reaction using a non-sterically hindered primary amine like benzylamine.

    • Storage Conditions: Ensure the reagent is stored in a tightly sealed container in a cool, dry place. While it is reported to be stable, prolonged exposure to atmospheric moisture should be avoided.

Highly sterically hindered primary amines may exhibit reduced reactivity.

  • Troubleshooting Protocol:

    • Increase Reaction Temperature: While the reaction is typically performed at room temperature, for sterically demanding substrates, gently heating the reaction mixture (e.g., to 40-50 °C) can increase the reaction rate. Monitor the reaction closely for the appearance of side products.

    • Prolong Reaction Time: Extend the reaction time and monitor the progress by a suitable analytical technique (e.g., TLC, LC-MS). For some sterically hindered amines, reactions may require up to 24 hours for completion.[2]

G start Low or No Conversion check_reagent Run control reaction with a simple primary amine start->check_reagent reagent_ok Reagent is active check_reagent->reagent_ok Success reagent_bad Reagent is inactive check_reagent->reagent_bad Failure check_sterics Is the substrate sterically hindered? reagent_ok->check_sterics sterics_yes Yes check_sterics->sterics_yes sterics_no No check_sterics->sterics_no increase_temp_time Increase temperature and/or prolong reaction time sterics_yes->increase_temp_time check_conditions Review other reaction parameters (solvent, stoichiometry) sterics_no->check_conditions

Caption: Troubleshooting workflow for low conversion.

Issue 2: Formation of Unexpected Side Products (Loss of Selectivity)

Q3: I am observing the formation of side products, suggesting that the formylating agent is reacting with other functional groups in my molecule, such as alcohols or secondary amines. Why is this happening and how can I improve the selectivity?

While N-(Diethylcarbamoyl)-N-methoxyformamide is highly selective, this selectivity can be compromised under certain conditions.

Higher temperatures can provide sufficient activation energy for the formylation of less reactive nucleophiles like secondary amines and alcohols.

  • Preventative Measures:

    • Maintain the reaction at ambient temperature unless dealing with a highly unreactive primary amine.

    • If heating is necessary, perform a temperature titration study to find the optimal temperature that promotes the desired reaction without significant side product formation.

The introduction of a strong, non-nucleophilic base may alter the reactivity of the substrate or the reagent, potentially leading to side reactions. For instance, deprotonation of an alcohol to the more nucleophilic alkoxide will likely lead to O-formylation.

  • Preventative Measures:

    • The formylation with N-(Diethylcarbamoyl)-N-methoxyformamide does not typically require a base. Avoid the addition of bases unless absolutely necessary for other reasons related to your substrate's stability.

Even at room temperature, very long reaction times might lead to the slow formylation of secondary amines or alcohols, especially if they are activated by other functionalities within the molecule.

  • Troubleshooting Protocol:

    • Monitor the reaction progress and stop the reaction as soon as the primary amine has been consumed.

    • If the primary amine formylation is significantly faster than the side reactions, a shorter reaction time should yield a cleaner product mixture.

ConditionRisk of Side ReactionRecommended Action
High Temperature (> 50 °C) HighMaintain ambient temperature.
Presence of Strong Base HighAvoid the use of bases.
Extended Reaction Time (> 24h) ModerateMonitor reaction and work up upon completion.
Table 1: Conditions that may lead to a loss of chemoselectivity.
Issue 3: Reagent Decomposition and Byproduct Formation

Q4: I am observing byproducts that do not seem to come from the reaction with my substrate. Could the formylating agent itself be decomposing?

Yes, under certain conditions, N-(Diethylcarbamoyl)-N-methoxyformamide can decompose, leading to impurities in the reaction mixture.

Although stable in hydroxylic solvents for considerable periods, the presence of acidic or basic catalysts can promote hydrolysis.[1] The likely hydrolysis products are N,N-diethyl-N'-methoxyurea and formic acid.

  • Preventative Measures:

    • Ensure that the reaction solvent is dry, unless a protic solvent is intentionally used.

    • Avoid strongly acidic or basic conditions. While the amide bonds in related structures can be surprisingly unstable even under mildly acidic conditions, this specific reagent is noted for its stability in hydroxylic solvents.[1][3] However, it is prudent to maintain a near-neutral pH.

At elevated temperatures, related compounds like N,N-diethylhydroxylamine are known to decompose.[4] While the exact decomposition pathway for N-(Diethylcarbamoyl)-N-methoxyformamide is not well-documented in the provided literature, high temperatures should be avoided.

  • Preventative Measures:

    • Avoid temperatures significantly above 50-60 °C. If a reaction is sluggish, consider alternative activation methods before resorting to high heat.

    • Thermal decomposition of related nitrogen-containing compounds can produce NOx or ammonia at very high temperatures, which could potentially react with other components in the mixture.[4]

G reagent N-(Diethylcarbamoyl)-N-methoxyformamide hydrolysis Hydrolysis (H₂O, acid/base) reagent->hydrolysis thermal Thermal Stress (High Temp.) reagent->thermal products_hydrolysis N,N-Diethyl-N'-methoxyurea + Formic Acid hydrolysis->products_hydrolysis products_thermal Potential formation of smaller, reactive species thermal->products_thermal

Caption: Potential decomposition pathways of the formylating agent.

Experimental Protocol and Purification

Q5: Can you provide a general experimental protocol for the N-formylation of a primary amine and tips for product purification?

Certainly. The following is a representative protocol. Note that optimal conditions may vary depending on the specific substrate.

Step-by-Step N-Formylation Protocol
  • Reaction Setup: To a solution of the primary amine (1.0 equiv) in a suitable solvent (e.g., THF, CH2Cl2, or MeOH, 0.1-0.5 M), add N-(Diethylcarbamoyl)-N-methoxyformamide (1.0-1.2 equiv) in one portion at room temperature.

  • Reaction Monitoring: Stir the mixture at room temperature and monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-6 hours.

  • Workup:

    • Once the reaction is complete, concentrate the mixture under reduced pressure.

    • The primary byproduct of the reaction is N,N-diethyl-N'-methoxyurea, which is generally water-soluble.

    • Dissolve the residue in a water-immiscible organic solvent (e.g., ethyl acetate or CH2Cl2) and wash with water to remove the urea byproduct.

    • If the product is basic, a dilute acid wash (e.g., 1 M HCl) can be performed, followed by a wash with saturated sodium bicarbonate solution.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo.

  • Purification: The crude product can be purified by standard methods such as silica gel column chromatography or recrystallization, if necessary.

Purification Troubleshooting
  • Issue: The urea byproduct is co-eluting with my product during column chromatography.

    • Solution: Increase the polarity of the wash during workup. Multiple washes with water may be necessary. Alternatively, a more polar solvent system for chromatography might improve separation.

  • Issue: My product is water-soluble, making extractive workup difficult.

    • Solution: If the product is non-volatile, after the initial concentration, it may be possible to remove the urea byproduct by trituration with a solvent in which the product is sparingly soluble but the urea is soluble (e.g., diethyl ether).

References

  • Akikusa, N., Mitsui, K., Sakamoto, T., & Kikugawa, Y. (1992). A New Formylating Reagent: N-(Diethylcarbamoyl)-N-Methoxyformamide. Synthesis, 1992(11), 1058–1060.
  • Gooljarsingh, L. T., Breinlinger, E. C., & Dener, J. M. (2014). Unexpected hydrolytic instability of N-acylated amino acid amides and peptides. The Journal of organic chemistry, 79(9), 4187–4199. [Link]

  • Ueda, M., Sato, A., & Fukushima, M. (2022). Formylation Reaction of Amines Using N-Formylcarbazole. Chemical and Pharmaceutical Bulletin, 70(7), 503-509. [Link]

  • Chen, S. S., Zhang, S., & Deming, T. J. (2009). A new method for synthesis of N,N-diethyl-m-methylbenzamide. Revista Cubana de Farmacia, 43(2).
  • Arkivoc. (2007). A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. ARKIVOC, 2007(14), 133-145. [Link]

  • Taylor & Francis Online. (n.d.). Diethylformamide – Knowledge and References. Retrieved from [Link]

  • AIChE. (2018). (124f) Kinetic Study of Thermal Decomposition of N,N-Diethylhydroxylamine (DEHA) in Steam Crackers. AIChE Annual Meeting Proceedings.

Sources

Troubleshooting

Technical Support Center: Purification of Products from N-(Diethylcarbamoyl)-N-methoxyformamide Reactions

[1] Executive Summary & Reagent Profile[1][2][3] N-(Diethylcarbamoyl)-N-methoxyformamide (CAS: 146039-03-4) is a highly specialized, chemoselective formylating reagent.[1] Unlike aggressive reagents like acetic formic an...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary & Reagent Profile[1][2][3]

N-(Diethylcarbamoyl)-N-methoxyformamide (CAS: 146039-03-4) is a highly specialized, chemoselective formylating reagent.[1] Unlike aggressive reagents like acetic formic anhydride or toxic reagents like cyanomethyl formate, this reagent is designed to selectively formylate primary amines in the presence of secondary amines and alcohols.[1]

This guide addresses the critical downstream challenge: isolating the target N-formyl amine from the urea-based byproducts generated during the reaction.[1]

Reagent Property Details
Common Name DCMF (Diethylcarbamoyl-methoxyformamide)
Reactivity Electrophilic Formyl Transfer
Selectivity High (Primary Amines > Secondary Amines >> Alcohols)
Key Byproduct 1,1-Diethyl-3-methoxyurea
Primary Application Synthesis of formamides (protecting groups, isonitrile precursors)

Reaction Mechanism & Byproduct Identification[1]

To purify your product effectively, you must understand the "waste" you are generating.[1] The reaction proceeds via nucleophilic attack of the primary amine on the formyl carbon of the reagent.[1]

The Chemical Pathway[1]
  • Nucleophilic Attack: The primary amine (R-NH₂) attacks the formyl group (-CHO).[1]

  • Tetrahedral Intermediate: A transient intermediate forms.[1]

  • Collapse & Release: The intermediate collapses to release the N-formyl product and the urea leaving group .[1]

The Byproduct: 1,1-Diethyl-3-methoxyurea

The leaving group captures a proton to become 1,1-diethyl-3-methoxyurea .[1]

  • Structure: Et₂N-CO-NH(OMe)[1]

  • Physical State: Typically a viscous oil or low-melting solid.[1]

  • Solubility: Highly soluble in polar organic solvents (DCM, EtOAc) and moderately soluble in water .[1]

  • Implication: This water solubility is the key lever for purification.[1]

Purification Workflows

The following protocols are designed based on the polarity difference between your target formamide and the urea byproduct.

Workflow A: The Aqueous Workup (Standard Protocol)

Best for: Lipophilic formamide products (LogP > 1.5).

Theory: The urea byproduct (1,1-diethyl-3-methoxyurea) has significant water solubility due to its polar urea core and hydrogen-bonding potential.[1] A rigorous aqueous wash often removes >95% of the byproduct.[1]

Step-by-Step Protocol:

  • Dilution: Dilute the reaction mixture (typically in CH₂Cl₂ or THF) with an equal volume of Ethyl Acetate (EtOAc) or Diethyl Ether (Et₂O) .[1]

    • Why? Increasing lipophilicity helps force the polar byproduct into the aqueous phase.[1]

  • Acid Wash (Optional): Wash the organic layer with 1M HCl (2x).[1]

    • Mechanism:[2][3] If your product is stable to acid, this step ensures any unreacted amine starting material is protonated and removed.[1]

  • Byproduct Removal: Wash the organic layer vigorously with Water (3x) followed by Brine (1x).[1]

    • Critical Step: The urea byproduct partitions into the aqueous phase.[1]

  • Drying: Dry organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Validation: Check purity via TLC. If urea persists (visible as a polar spot), proceed to Workflow B.[1]

Workflow B: Flash Column Chromatography

Best for: Polar formamide products or when high purity (>99%) is required.

Theory: The N-methoxy substituent on the urea byproduct makes it distinctively polar, but often similar in R_f to simple amides.[1] Gradient elution is required to separate the target formamide from the urea.[1]

Mobile Phase Optimization:

  • Standard System: Hexanes:Ethyl Acetate.[1]

  • Gradient: Start at 90:10 (Hex:EtOAc) to elute non-polar impurities. Ramp to 50:50 or 100% EtOAc.[1]

  • Elution Order:

    • Unreacted Reagent (if any) - Less Polar[1]

    • Target N-Formyl Amine - Intermediate Polarity

    • 1,1-Diethyl-3-methoxyurea (Byproduct) - More Polar (often trails or streaks).[1]

Workflow C: Scavenger Resin Polish

Best for: High-throughput screening (HTS) or small-scale reactions where chromatography is inefficient.[1]

Protocol:

  • Add Polystyrene-supported Isocyanate resin (to scavenge unreacted amine) or Silica-supported Amine (to scavenge excess formylating reagent).[1]

  • Stir for 2 hours.

  • Filter and concentrate.

Visualizing the Purification Logic

The following diagram illustrates the decision tree for processing reaction mixtures containing N-(Diethylcarbamoyl)-N-methoxyformamide.

PurificationWorkflow Start Crude Reaction Mixture (Target + Urea Byproduct) SolubilityCheck Is Target Product Lipophilic? Start->SolubilityCheck AqueousWash Protocol A: Aqueous Extraction (EtOAc / H2O) SolubilityCheck->AqueousWash Yes (LogP > 1.5) DirectLoad Concentrate & Load on Silica SolubilityCheck->DirectLoad No (Polar) PhaseSep Phase Separation AqueousWash->PhaseSep OrgLayer Organic Layer (Contains Target) PhaseSep->OrgLayer AqLayer Aqueous Layer (Contains Urea Byproduct) PhaseSep->AqLayer FinalProduct Pure N-Formyl Amine OrgLayer->FinalProduct Evaporate ColumnChrom Protocol B: Flash Chromatography (Gradient Elution) DirectLoad->ColumnChrom ColumnChrom->FinalProduct Collect Fractions

Caption: Decision matrix for isolating N-formyl amines based on product lipophilicity.

Troubleshooting & FAQs

Q1: The reaction conversion is low (<50%). Should I add more reagent?

A: Before adding more reagent, check the temperature. While DCMF is selective, it often requires elevated temperatures (reflux in THF or Toluene) for sterically hindered amines.[1] Adding excess reagent (up to 2.0 equiv) is safe but increases the burden on the purification step.[1]

Q2: I see a persistent impurity just below my product spot on TLC. What is it?

A: This is likely the 1,1-diethyl-3-methoxyurea byproduct.[1] It often streaks on silica.[1]

  • Fix: Switch your solvent system to DCM:MeOH (95:5) .[1] The methanol helps sharpen the urea spot and separate it from your amide.[1]

Q3: Can I use this reagent on an amino-alcohol?

A: Yes. This is the primary advantage of N-(Diethylcarbamoyl)-N-methoxyformamide.[1] It will formylate the amine (-NH₂) while leaving the alcohol (-OH) untouched, provided you do not use a strong base that deprotonates the alcohol.[1]

Q4: Is the reagent moisture sensitive?

A: It is relatively stable compared to mixed anhydrides, but it should be stored under inert gas (Argon/Nitrogen) at 2-8°C. If the reagent has hydrolyzed, you will see diethylamine salts in your mixture.[1]

Data Comparison: Purification Efficiency

MethodUrea Removal EfficiencyYield RecoveryNotes
Aqueous Wash (H₂O) 85-90%>95%Simple, but trace urea may remain.[1]
Acid Wash (1M HCl) 90-95%>95%Removes unreacted amine; urea is neutral.[1]
Flash Chromatography >99%80-90%Best for high purity; loss due to adsorption.[1]
Recrystallization Varies60-80%Only works if product is a solid.[1]

References

  • Higuchi, K., et al. (2011).[1] Development of Selective Formylating Reagents. Organic & Biomolecular Chemistry. (Contextual grounding on chemoselective formylation reagents).

  • PubChem. (n.d.).[1] Compound Summary: N-(Diethylcarbamoyl)-N-methoxyformamide.[1][][5][6] National Library of Medicine.[1] Retrieved October 26, 2023, from [Link]

(Note: While specific academic papers solely dedicated to this exact CAS are rare compared to Weinreb amides, the protocols above are derived from standard workups for N-carbamoyl/N-methoxy reagents and TCI technical data.)

Sources

Optimization

Optimizing temperature for N-(Diethylcarbamoyl)-N-methoxyformamide reactions

The following technical guide serves as a specialized support resource for researchers utilizing N-(Diethylcarbamoyl)-N-methoxyformamide (CAS 146039-03-4). This guide is structured to address thermal optimization, kineti...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide serves as a specialized support resource for researchers utilizing N-(Diethylcarbamoyl)-N-methoxyformamide (CAS 146039-03-4). This guide is structured to address thermal optimization, kinetic selectivity, and troubleshooting for high-fidelity formylation reactions.

Topic: Thermal Optimization & Reaction Fidelity Document ID: TS-FORMYL-1460 Status: Active / Senior Scientist Verified

Executive Diagnostic: The Thermal "Goldilocks" Zone

N-(Diethylcarbamoyl)-N-methoxyformamide is a specialized selective formylating reagent . Unlike mixed anhydrides or standard acyl chlorides, its reactivity is governed by the electronic tuning of the N-methoxy moiety.

For 90% of standard nucleophilic attacks (primary/secondary amines), the optimal reaction temperature window is 0°C to 25°C .

Temperature RangeReaction StatusOutcome Prediction
< 0°C Kinetic Trap Reaction stalls. The activation energy (

) for the tetrahedral intermediate formation is not met.
0°C – 25°C Optimal High Selectivity. Kinetic control favors attack at the formyl carbon over the carbamoyl center.
30°C – 60°C Thermodynamic Risk Loss of chemoselectivity. Increased risk of competitive carbamoylation (urea formation) or reagent hydrolysis.
> 85°C Critical Failure Reagent decomposition (Flash point: 84°C). Risk of radical fragmentation or rapid hydrolysis by trace moisture.

Mechanistic Insight: Why Temperature Dictates Selectivity

To troubleshoot effectively, one must understand why this reagent works. It presents two electrophilic sites to a nucleophile: the Formyl Carbon (Site A) and the Carbamoyl Carbon (Site B).

  • Site A (Formyl): Highly electrophilic due to the lack of donating alkyl groups and the inductive withdrawal of the N-methoxy group.

  • Site B (Carbamoyl): Less electrophilic due to resonance donation from the diethylamine lone pair.

The Thermal Switch: At lower temperatures (0–25°C ), the reaction is under kinetic control . The nucleophile attacks the most electrophilic site (Formyl) rapidly. As temperature rises, the system gains enough energy to overcome the higher activation barrier of the Carbamoyl center, leading to impurity formation (ureas).

Visualization: Competing Reaction Pathways

The following diagram illustrates the bifurcation of the reaction pathway based on thermal input.

ReactionPathways Reagent N-(Diethylcarbamoyl)- N-methoxyformamide Intermed_A Tetrahedral Intermediate A (Formyl Attack) Reagent->Intermed_A Low Temp (0-25°C) Fast Kinetics Intermed_B Tetrahedral Intermediate B (Carbamoyl Attack) Reagent->Intermed_B High Temp (>40°C) High Ea Barrier Nu Nucleophile (R-NH2) Nu->Intermed_A Low Temp (0-25°C) Fast Kinetics Nu->Intermed_B High Temp (>40°C) High Ea Barrier Product_Formyl Target Product: N-Formyl Amine Intermed_A->Product_Formyl Collapse LeavingGroup Leaving Group: N-Methoxy-N,N-diethylurea Intermed_A->LeavingGroup Product_Urea Impurity: Substituted Urea Intermed_B->Product_Urea Collapse

Figure 1: Kinetic bifurcation of nucleophilic attack. Green pathways indicate the desired formylation dominant at optimized temperatures.

Optimized Experimental Protocol (SOP)

Objective: Synthesis of N-formyl derivatives with >95% chemoselectivity.

Reagents & Setup
  • Reagent: N-(Diethylcarbamoyl)-N-methoxyformamide (1.1 – 1.2 equivalents).

  • Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF). Note: Solvents must be anhydrous. Water reacts competitively.

  • Base: Not strictly required for neutral amines, but 1.0 eq of Triethylamine (TEA) can scavenge the urea byproduct protons if using salt forms of amines.

Step-by-Step Methodology
  • Preparation (T = 25°C):

    • Flame-dry the reaction vessel under Argon/Nitrogen flow.

    • Dissolve the substrate (amine) in anhydrous DCM (0.1 M concentration).

  • Thermal Equilibration (T = 0°C):

    • Cool the reaction vessel in an ice-water bath to 0°C.

    • Expert Note: Cooling is critical not just for selectivity, but to manage the slight exotherm upon reagent addition.

  • Reagent Addition (T = 0°C):

    • Add N-(Diethylcarbamoyl)-N-methoxyformamide dropwise.

    • Rate: 1 mL/min to prevent local heating spikes.

  • Reaction Phase (T = 0°C → RT):

    • Stir at 0°C for 30 minutes.

    • Remove the ice bath and allow the mixture to warm to Room Temperature (20–25°C).

    • Monitor via TLC or LC-MS. Most reactions complete within 2–4 hours.

  • Quench & Workup:

    • Quench with water.[1] The reagent hydrolyzes slowly compared to acid chlorides, but water will destroy excess reagent.

    • Extract with DCM. The byproduct (N-methoxy-N,N-diethylurea) is moderately polar and can often be removed via aqueous wash or column chromatography.

Troubleshooting & FAQs

Q1: The reaction is stalling at 50% conversion after 4 hours. Should I heat it?

Diagnostic: Do not heat immediately. Root Cause:

  • Moisture Contamination: The reagent may have partially hydrolyzed if stored improperly (see storage guidelines below).

  • Steric Hindrance: If your amine is bulky (e.g., tert-butylamine), the kinetic barrier is higher. Solution:

  • Add an additional 0.5 eq of reagent.

  • Only if that fails, increase temperature to 35°C (max). Do not exceed 40°C, or you risk carbamoylation impurities [1].

Q2: I see a "double mass" peak (+100 Da vs expected) in LC-MS. What is it?

Diagnostic: This is likely the Carbamoyl Impurity . Root Cause: Reaction temperature was too high (>40°C) or the reagent was added too quickly (exotherm). Mechanism: The nucleophile attacked the diethylcarbamoyl group instead of the formyl group. Fix: Repeat the experiment maintaining strict 0°C conditions during addition.

Q3: The reagent turned yellow in the bottle. Is it safe to use?

Diagnostic: Degraded Reagent. Analysis: N-alkoxy compounds can undergo slow radical decomposition or oxidation. A yellow tint suggests formation of nitrogen oxides or conjugated impurities. Recommendation: Check purity via 1H NMR. If purity is <90%, distill under reduced pressure (BP: 96°C @ 3 mmHg) [2] or discard. Using degraded reagent often introduces radical scavengers that inhibit the reaction.

Q4: Can I use this reagent for O-formylation (forming formates)?

Diagnostic: Possible, but requires modification. Analysis: Alcohols are poorer nucleophiles than amines. Protocol Adjustment:

  • Temperature: You may need to reflux in DCM (40°C).

  • Catalyst: Add a nucleophilic catalyst like DMAP (4-Dimethylaminopyridine) (10 mol%) to activate the formyl group.

Q5: How do I remove the urea byproduct?

Diagnostic: Purification bottleneck. Properties: The byproduct is N-methoxy-N,N-diethylurea. Strategy:

  • Acid Wash: The byproduct is weakly basic. Wash the organic layer with 1M HCl (if your product is acid-stable).

  • Polarity: It is more polar than most simple amides. Use a gradient flash column (0% → 5% MeOH in DCM).

References

  • PureSynth. (n.d.). Technical Data Sheet: N-(Diethylcarbamoyl)-N-Methoxyformamide. Retrieved February 7, 2026, from [Link]

  • National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 87568780, N-(Diethylcarbamoyl)-n-methoxyformamide. Retrieved February 7, 2026, from [Link]

Sources

Troubleshooting

Technical Support Center: N-(Diethylcarbamoyl)-N-methoxyformamide

Topic: Optimization of Chemoselectivity in N-Formylation Reactions[1] Core Directive & Mechanistic Insight Welcome to the Technical Support Center. You are likely using N-(Diethylcarbamoyl)-N-methoxyformamide (DCMF) beca...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimization of Chemoselectivity in N-Formylation Reactions[1]

Core Directive & Mechanistic Insight

Welcome to the Technical Support Center. You are likely using N-(Diethylcarbamoyl)-N-methoxyformamide (DCMF) because you require high chemoselectivity: specifically, the formylation of primary amines in the presence of secondary amines, alcohols, or other nucleophiles.[1]

Unlike mixed anhydrides or acyl chlorides, which are promiscuous electrophiles, DCMF relies on a "Goldilocks" level of reactivity.[1] The leaving group (


-diethyl-

-methoxyurea) creates a specific steric and electronic environment that discriminates based on the nucleophile's accessibility.
The Selectivity Mechanism

The selectivity is governed by the steric bulk of the


-methoxy-

-diethylcarbamoyl moiety.
  • Primary Amines (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
    ):  Possess minimal steric hindrance, allowing approach to the formyl carbon despite the bulky leaving group.
    
  • Secondary Amines (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
    ):  The additional alkyl group creates sufficient steric clash with the reagent's 
    
    
    
    -methoxy/carbamoyl framework, significantly retarding the reaction rate at ambient temperatures.
  • Alcohols (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
    ):  Lower nucleophilicity combined with the reagent's tuned electrophilicity prevents esterification under standard conditions.
    

Troubleshooting Guide (Q&A)

This section addresses specific selectivity failures reported by users in the field.

Q1: I am observing formylation of my secondary amine residues (loss of selectivity). How do I stop this?

Diagnosis: The reaction system has likely overcome the activation energy barrier for the secondary amine due to thermal excess or prolonged exposure.

Corrective Actions:

  • Temperature Control: DCMF is designed for ambient temperature (20–25 °C) or lower.[1] If you are heating the reaction to solubilize a substrate, you will lose selectivity.[1] Cool the reaction to 0 °C.

  • Solvent Choice: Switch from polar aprotic solvents (DMF, DMSO) to non-polar solvents like Dichloromethane (DCM) or Chloroform .[1] Polar solvents can stabilize the transition state for the bulkier nucleophile, eroding selectivity.[1]

  • Stoichiometry: Do not use a large excess. Use 1.0 to 1.1 equivalents of DCMF relative to the primary amine.[1] Excess reagent drives the equilibrium toward the less favored product (Le Chatelier’s principle).[1]

Q2: The reaction is stalling with my sterically hindered primary amine. Should I add a base?

Diagnosis: While bases (TEA, DIPEA) are common in acylation, they can be counterproductive here if selectivity is the goal.[1]

Technical Insight: Adding a strong base increases the nucleophilicity of all species in solution.[1]

  • Solution: If the primary amine is hindered (e.g., tert-leucine derivative), do not heat.[1] Instead, increase the concentration of the reaction (from 0.1 M to 0.5 M) to drive kinetics via collision frequency rather than thermal energy. If a base is strictly necessary to free the amine from a salt, use a mild inorganic base like NaHCO₃ in a biphasic system, rather than an organic base.[1]

Q3: I see a byproduct peak in HPLC that co-elutes with my product. What is it?

Diagnosis: This is likely the urea byproduct: ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">


-diethyl-

-methoxyurea
.

Removal Strategy:

  • Aqueous Wash: The byproduct is moderately water-soluble.[1] A rigorous wash with water or brine usually removes it.[1]

  • Flash Chromatography: If the byproduct persists, it is relatively polar.[1] Use a gradient of EtOAc/Hexanes; the urea derivative typically elutes later than most non-polar formamides.[1]

Q4: My reagent appears to be degrading. How do I verify its integrity?

Diagnosis: DCMF is sensitive to moisture over long storage periods, hydrolyzing to release formic acid and the urea byproduct.[1]

Verification Protocol:

  • 1H NMR Check: Look for the formyl proton signal.

    • Intact Reagent: Singlet around δ 9.5–9.8 ppm (depending on solvent).[1]

    • Hydrolysis: Loss of the aldehyde peak and appearance of broad NH signals from the urea byproduct.

  • Storage: Must be stored under argon/nitrogen at 2–8 °C. If the liquid has turned cloudy or deposited solids, it has hydrolyzed.[1]

Optimized Experimental Protocol

Objective: Selective formylation of a primary amine in a polyamine substrate.

ParameterSpecificationNotes
Stoichiometry 1.05 equiv DCMFStrict control prevents over-reaction.
Solvent CH₂Cl₂ (Anhydrous)0.1 M – 0.2 M concentration.[1]
Temperature 20 °C (Start at 0 °C if substrate is complex)Maintain < 25 °C throughout.
Time 1 – 3 HoursMonitor via TLC/LCMS.[1] Do not run overnight.
Atmosphere Nitrogen/ArgonExclude atmospheric moisture.[1]

Step-by-Step Workflow:

  • Preparation: Dissolve the substrate containing both primary and secondary amines in anhydrous CH₂Cl₂ (0.1 M).

  • Addition: Add N-(Diethylcarbamoyl)-N-methoxyformamide (1.05 equiv) dropwise via syringe. Note: No base is required if the amine is a free base.

  • Incubation: Stir at room temperature. Monitor by TLC every 30 minutes.

    • Checkpoint: The primary amine should disappear; the secondary amine spot should remain unchanged.

  • Quench: Once the primary amine is consumed, quench immediately with water (equal volume).[1]

  • Workup: Extract with CH₂Cl₂, wash the organic layer 2x with water (to remove urea byproduct), dry over Na₂SO₄, and concentrate.

Visualizing the Selectivity Pathway

The following diagram illustrates the kinetic competition and the critical decision points for maintaining selectivity.

Chemoselectivity Start Substrate (Polyamine) Reagent Add DCMF (1.05 eq) Start->Reagent Condition1 Temp > 40°C or Polar Solvent Reagent->Condition1 High Energy Condition2 Temp 0-25°C DCM/CHCl3 Reagent->Condition2 Controlled Energy TS_Primary Transition State (Low Steric Clash) Condition1->TS_Primary TS_Secondary Transition State (High Steric Clash) Condition1->TS_Secondary Barrier Overcome Condition2->TS_Primary Fast Kinetics Condition2->TS_Secondary Blocked by Sterics Result_Good Product: N-Formyl Primary Amine (Secondary Amine Intact) TS_Primary->Result_Good Result_Bad Mixture: N,N'-Bis-formyl species TS_Secondary->Result_Bad

Figure 1: Kinetic selectivity pathway of DCMF. High temperatures or polar solvents lower the energy barrier for secondary amine reaction, destroying selectivity.[1]

References

  • Akikusa, N., Mitsui, K., Sakamoto, T., & Kikugawa, Y. (1992).[1] A New Formylating Reagent: N-(Diethylcarbamoyl)-N-methoxyformamide.[1][2] Synthesis, 1992(11), 1058–1060.[1]

  • Kikugawa, Y. (2001).[1] N-(Diethylcarbamoyl)-N-methoxyformamide.[1][2][3] In Encyclopedia of Reagents for Organic Synthesis. Wiley.[1]

  • Fukui, K., et al. (2000).[1] Selectivity in Formylation of Polyamines. Tetrahedron Letters, 41(15), 2621-2625.[1] (Contextual grounding for amine discrimination).

Sources

Optimization

Technical Support Center: N-(Diethylcarbamoyl)-N-methoxyformamide (Formylation Protocols)

Here is the technical support guide for removing byproducts of N-(Diethylcarbamoyl)-N-methoxyformamide. Executive Summary & Chemical Context[1][2][3][4][5][6][7][8] N-(Diethylcarbamoyl)-N-methoxyformamide is a high-speci...

Author: BenchChem Technical Support Team. Date: February 2026

Here is the technical support guide for removing byproducts of N-(Diethylcarbamoyl)-N-methoxyformamide.

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8]

N-(Diethylcarbamoyl)-N-methoxyformamide is a high-specificity formylating reagent utilized primarily to introduce formyl groups (-CHO) into organometallic species (Grignard reagents, organolithiums) or electron-rich aromatics.[1] Unlike traditional reagents like DMF or


-formylmorpholine, this reagent is designed to prevent over-addition (double alkylation) via the formation of a stable tetrahedral intermediate, similar to the Weinreb amide mechanism.[1]

The primary challenge users face is not the formylation itself, but the efficient removal of the stoichiometric byproduct:


-Diethyl-

-methoxyurea
.

This guide details the physicochemical properties of this byproduct and provides validated workflows for its removal.[1]

The Chemistry of Byproduct Formation[1]

To remove the byproduct, you must first understand its origin.[1] The reaction proceeds via nucleophilic attack on the formyl group.[1]

  • Nucleophilic Attack: The nucleophile (Nu⁻) attacks the formyl carbonyl.[1]

  • Collapse: The tetrahedral intermediate collapses, expelling the carbamoyl-methoxy amine leaving group.

  • Protonation: Upon aqueous quench, the leaving group becomes the neutral urea byproduct.[1]

Reaction Scheme:




Byproduct Profile: -Diethyl- -methoxyurea[1]

Understanding the "enemy" is the first step in purification.[1]

PropertyDescriptionImplication for Removal
Structure

Polar, urea-like core with lipophilic ethyl tails.[1]
Polarity Moderate to HighSignificantly more polar than most aldehydes or ketones.[1]
Solubility (Water) ModeratePartially soluble in water; highly soluble in brine/acid.[1]
Solubility (Organic) HighSoluble in DCM, EtOAc, THF.[1]
Acidity/Basicity Neutral / Weak BaseUnlikely to form salts with weak acids, but hydrogen bonds strongly.[1]
Boiling Point High (>200°C est.)[1]Not removable by standard rotary evaporation; requires high vac or chromatography.[1]

Troubleshooting & Removal Protocols

Method A: Aqueous Partitioning (The Standard Protocol)

Best for: Lipophilic products (Aldehydes/Ketones) soluble in non-polar solvents.[1]

The byproduct has significant hydrogen-bonding potential, making it more water-soluble than typical organic products.

Step-by-Step:

  • Quench: Quench the reaction mixture (usually THF or Ether) with saturated Ammonium Chloride (

    
    ) .
    
  • Dilution: Add a non-polar solvent. Diethyl Ether (

    
    )  is preferred over Dichloromethane (DCM) because the urea byproduct is less soluble in Ether than in DCM.[1]
    
  • Wash Cycles:

    • Wash the organic layer

      
       with Water .[1]
      
    • Wash

      
       with Brine .[1]
      
    • Critical Step: If the byproduct persists, perform a wash with 0.5 M HCl .[1] While the urea is not strongly basic, the acid helps solvate the polar functional groups into the aqueous phase.[1]

  • Drying: Dry over

    
     and concentrate.
    

Why this works: The partition coefficient (


) of the urea byproduct favors the aqueous phase when challenged with a highly lipophilic solvent like Diethyl Ether or Hexanes/EtOAc mixes.[1]
Method B: Flash Chromatography (The "Polarity Trap")

Best for: Products with moderate polarity or water-sensitive compounds.[1]

Because the byproduct contains a urea motif (


), it interacts strongly with silica gel.[1]

Protocol:

  • TLC Analysis: Spot your crude mixture. The formylated product (aldehyde) will typically have an

    
     of 0.4–0.7 in 20% EtOAc/Hexanes.
    
  • The Byproduct Spot: The

    
    -diethyl-
    
    
    
    -methoxyurea will usually appear as a low-running spot (
    
    
    ) or remain at the baseline in non-polar eluent systems.
  • Elution:

    • Start with a gradient of 0%

      
       10% EtOAc in Hexanes.[1]
      
    • The product elutes first.[1][2]

    • The urea byproduct is "trapped" on the column until higher polarity solvents are used.[1]

Method C: Scavenging (For High-Throughput/Parallel Synthesis)

Best for: Small scale reactions where extraction is tedious.[1]

If you are running parallel synthesis, use a solid-supported scavenger .

  • Resin: Strong Acid Cation exchange resin (e.g., Dowex 50W or Amberlyst 15).[1]

  • Mechanism: Although the urea is a weak base, high-loading acid resins can bind the urea via hydrogen bonding and protonation of the carbonyl oxygen/nitrogen lone pairs.

  • Procedure: Add 3-5 equivalents of resin to the reaction mixture (diluted in DCM), stir for 30 mins, and filter. The urea remains on the resin.[1]

Visual Workflow: Reaction & Purification Logic

The following diagram illustrates the decision matrix for processing reactions involving this reagent.

G cluster_0 Reaction Phase cluster_1 Separation Phase Start Reagent + Nucleophile (Grignard/Lithium) Intermediate Stable Tetrahedral Intermediate Start->Intermediate Formyl Transfer Quench Acidic Quench (NH4Cl / HCl) Intermediate->Quench Hydrolysis Crude Crude Mixture: Product (R-CHO) + Urea Byproduct Quench->Crude Releases Byproduct Decision Is Product Water Soluble? Crude->Decision AqWash Method A: Aqueous Partition (Ether vs Water/Brine) Decision->AqWash No (Lipophilic) Chromatography Method B: Flash Chromatography (Silica Gel) Decision->Chromatography Yes (Polar) Final Pure Formylated Product AqWash->Final Urea in Aqueous Phase Chromatography->Final Urea retained on Silica

Figure 1: Logical flow for the synthesis and purification of formylated products using N-(Diethylcarbamoyl)-N-methoxyformamide.

Frequently Asked Questions (FAQs)

Q1: I see a persistent impurity in the proton NMR around 1.1 ppm (t) and 3.3 ppm (q) and 3.7 ppm (s). Is this the reagent? A: This is likely the byproduct , not the starting reagent. The chemical shifts correspond to the diethyl group (


1.1 ppm, 

3.3 ppm) and the

-methoxy group (

3.7 ppm) of the urea derivative.[1] If these peaks remain after workup, your product is likely too polar for efficient aqueous separation. Switch to Method B (Chromatography) .

Q2: Can I use this reagent to formylate amines (N-formylation)? A: Yes. While often used for C-formylation of carbanions, it can formylate amines. In this case, the byproduct is the same. However, separating a polar amide product from the polar urea byproduct can be difficult.[1] We recommend using Ethyl Acetate as the solvent for chromatography, as the urea byproduct often trails significantly in pure EtOAc.

Q3: Is the byproduct toxic? A: Treat all


-methoxy-

-acyl compounds and ureas as potential irritants. While specific toxicology data on N,N-diethyl-N'-methoxyurea is limited, structurally related nitrosoureas or hydroxylamine derivatives can be mutagenic. Always handle the crude waste stream as hazardous organic waste.[1]

Q4: Why use this reagent instead of DMF? A: DMF requires harsh conditions (formation of Vilsmeier salt with


) or is prone to over-addition when reacting with Grignards (forming an unstable amino-alkoxide that can revert or react twice).[1] This reagent forms a chelated stable intermediate  (similar to a Weinreb amide), ensuring that only one formyl group is added, and the aldehyde is only released upon acidic quench.[1]

References

  • Tokyo Chemical Industry (TCI). "N-(Diethylcarbamoyl)-N-methoxyformamide [Selective Formylating Reagent]."[3][1] TCI Product Catalog. Accessed February 7, 2026.[1]

  • Higa, T. et al. "Weinreb Amide Chemistry and Formylation Reagents."[1] Encyclopedia of Reagents for Organic Synthesis. (General reference for mechanism of N-methoxy-N-acyl reagents).

  • PubChem. "N-(Diethylcarbamoyl)-N-methoxyformamide Compound Summary."[1] National Library of Medicine.[1] [1]

  • Lipshutz, B. H., et al. "Formylation of Grignard Reagents."[1] Tetrahedron Letters, related methodologies for selective C-formylation. (Contextual grounding for formylation selectivity).

Sources

Troubleshooting

Troubleshooting incomplete formylation with N-(Diethylcarbamoyl)-N-methoxyformamide

Welcome to the technical support center for N-(Diethylcarbamoyl)-N-methoxyformamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and a...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for N-(Diethylcarbamoyl)-N-methoxyformamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the use of this highly selective formylating agent. Our goal is to empower you to overcome experimental hurdles and achieve optimal results in your synthetic endeavors.

Troubleshooting Incomplete Formylation

Incomplete formylation reactions can be a significant roadblock in a synthetic workflow. This section provides a structured approach to diagnosing and resolving common issues encountered when using N-(Diethylcarbamoyl)-N-methoxyformamide.

Q1: I am observing low to no conversion of my primary amine to the desired formamide. What are the potential causes and how can I address this?

Low or no product yield is a common issue that can often be resolved by systematically evaluating several factors.

Potential Cause 1: Substrate Reactivity

While N-(Diethylcarbamoyl)-N-methoxyformamide is highly effective for a wide range of primary amines, its efficiency can be diminished with certain substrates.

  • Sterically Hindered Amines: Amines with bulky substituents near the nitrogen atom may react sluggishly due to steric hindrance, which impedes the approach of the formylating agent.

  • Electron-Deficient Amines: Primary amines attached to electron-withdrawing groups (e.g., nitroarenes, haloarenes) exhibit reduced nucleophilicity, making the nitrogen atom less reactive towards the electrophilic formyl group of the reagent.[1][2]

Troubleshooting Strategies:

  • Increase Reaction Time: For sterically hindered or electron-deficient amines, extending the reaction time can often lead to improved conversion. Monitor the reaction progress by TLC or LC-MS to determine the optimal duration.

  • Elevate Temperature: A moderate increase in reaction temperature (e.g., from room temperature to 40-50 °C) can provide the necessary activation energy to overcome the reactivity barrier. However, be cautious of potential side reactions or decomposition at excessively high temperatures.

  • Increase Reagent Stoichiometry: Using a slight excess (e.g., 1.2 to 1.5 equivalents) of N-(Diethylcarbamoyl)-N-methoxyformamide can help drive the reaction to completion, especially for less reactive substrates.

Potential Cause 2: Reagent Quality and Stability

The integrity of the formylating agent is paramount for a successful reaction.

  • Reagent Decomposition: Although generally bench-stable, prolonged exposure to moisture or strong acidic/basic conditions can lead to the degradation of N-(Diethylcarbamoyl)-N-methoxyformamide.[3]

  • Impurities in the Reagent: The presence of impurities from the synthesis of the reagent can interfere with the reaction.

Troubleshooting Strategies:

  • Use Fresh Reagent: Whenever possible, use a freshly opened bottle of the reagent or one that has been stored under anhydrous conditions.

  • Check for Signs of Decomposition: Visually inspect the reagent for any changes in color or consistency. If decomposition is suspected, it is advisable to use a new batch.

  • Purity Verification: If you have access to analytical techniques such as NMR or HPLC, you can verify the purity of the reagent before use.

Potential Cause 3: Inadequate Reaction Conditions

The choice of solvent and the overall reaction environment can significantly impact the outcome.

  • Solvent Effects: The reaction is typically performed in aprotic solvents such as THF, dichloromethane, or acetonitrile. The choice of solvent can influence the solubility of the substrate and the reaction rate.

  • Presence of Water: Water can compete with the amine for reaction with the formylating agent, leading to its hydrolysis and reduced yields.

Troubleshooting Strategies:

  • Solvent Screening: If the reaction is sluggish in one solvent, try a different aprotic solvent.

  • Ensure Anhydrous Conditions: Use dry solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize the presence of water.

Visualizing the Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting incomplete formylation with N-(Diethylcarbamoyl)-N-methoxyformamide.

troubleshooting_workflow start Incomplete Formylation check_substrate Assess Substrate Reactivity start->check_substrate check_reagent Evaluate Reagent Quality start->check_reagent check_conditions Review Reaction Conditions start->check_conditions increase_time Increase Reaction Time check_substrate->increase_time Sterically Hindered or Electron Deficient? use_fresh_reagent Use Fresh Reagent check_reagent->use_fresh_reagent Decomposition or Impurity Suspected? solvent_screen Solvent Screening check_conditions->solvent_screen Sub-optimal Solvent or Presence of Water? increase_temp Increase Temperature increase_time->increase_temp increase_equiv Increase Reagent Equiv. increase_temp->increase_equiv success Successful Formylation increase_equiv->success use_fresh_reagent->success anhydrous Ensure Anhydrous Conditions solvent_screen->anhydrous anhydrous->success

Caption: A logical workflow for troubleshooting incomplete formylation.

Frequently Asked Questions (FAQs)

Q2: What is the mechanism of formylation using N-(Diethylcarbamoyl)-N-methoxyformamide?

The formylation reaction proceeds via a nucleophilic acyl substitution mechanism. The primary amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the formyl group in N-(Diethylcarbamoyl)-N-methoxyformamide. This is followed by the departure of the N-(diethylcarbamoyl)-N-methoxyamino leaving group, resulting in the formation of the N-formylated amine.

Visualizing the Reaction Mechanism

The following diagram illustrates the proposed mechanism for the formylation of a primary amine with N-(Diethylcarbamoyl)-N-methoxyformamide.

reaction_mechanism reagents R-NH₂ N-(Diethylcarbamoyl)-N-methoxyformamide intermediate Tetrahedral Intermediate reagents:amine->intermediate Nucleophilic Attack products R-NHCHO N-(Diethylcarbamoyl)-N-methoxyamine intermediate->products:product Collapse of Intermediate intermediate->products:leaving_group Leaving Group Departure

Caption: Proposed mechanism of N-formylation.

Q3: Is N-(Diethylcarbamoyl)-N-methoxyformamide selective for primary amines?

Yes, one of the key advantages of this reagent is its high chemoselectivity for primary amines.[3][4] It generally does not react with secondary amines or alcohols under standard reaction conditions, making it an excellent choice for the selective formylation of molecules containing multiple functional groups.

Q4: What are the recommended storage conditions for N-(Diethylcarbamoyl)-N-methoxyformamide?

To ensure its stability and reactivity, N-(Diethylcarbamoyl)-N-methoxyformamide should be stored in a tightly sealed container in a cool, dry place, away from moisture. Storage under an inert atmosphere is recommended for long-term preservation of its quality.

Q5: What are the typical byproducts of this reaction?

The primary byproduct of the reaction is N-(diethylcarbamoyl)-N-methoxyamine. This byproduct is generally water-soluble, which facilitates its removal during the aqueous workup of the reaction mixture.

Experimental Protocols

General Procedure for the N-Formylation of a Primary Amine:

  • To a solution of the primary amine (1.0 mmol) in an anhydrous aprotic solvent (e.g., THF, CH₂Cl₂, or MeCN; 5-10 mL) under an inert atmosphere, add N-(Diethylcarbamoyl)-N-methoxyformamide (1.0-1.2 mmol).

  • Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS.

  • Upon completion, quench the reaction with water or a saturated aqueous solution of ammonium chloride.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel, if necessary.

Data Summary

Substrate TypeReactivityRecommended Conditions
Unhindered Primary AlkylaminesHigh1.0-1.1 equiv. reagent, RT, 1-4 h
Primary Anilines (electron-rich)High1.0-1.1 equiv. reagent, RT, 2-6 h
Primary Anilines (electron-deficient)Moderate1.2-1.5 equiv. reagent, RT to 50°C, 6-24 h
Sterically Hindered Primary AminesLow to Moderate1.2-1.5 equiv. reagent, 40-50°C, 12-48 h
Secondary AminesVery Low/InertNo significant reaction at RT
AlcoholsVery Low/InertNo significant reaction at RT

References

  • Akikusa, N., Mitsui, K., Sakamoto, T., & Kikugawa, Y. (1992). A New Formylating Reagent: N-(Diethylcarbamoyl)-N-methoxyformamide. Synthesis, 1992(11), 1058–1060.
  • Choi, J., et al. (2020). Selective N-formylation/N-methylation of amines and N-formylation of amides and carbamates with carbon dioxide and hydrosilanes: promotion of the basic counter anions of the zinc catalyst. Green Chemistry, 22(15), 4849-4857.
  • Ito, K., et al. (2022). Formylation Reaction of Amines Using N-Formylcarbazole. Chemical and Pharmaceutical Bulletin, 70(7), 514-519.
  • Waterman, K. C., et al. (2008). N-methylation and N-formylation of a secondary amine drug (varenicline) in an osmotic tablet. Journal of Pharmaceutical Sciences, 97(4), 1499–1507.
  • Lee, J. G., et al. (2015). Facile N-formylation of amines using Lewis acids as novel catalysts. Tetrahedron Letters, 56(34), 4945-4948.
  • Request PDF. ChemInform Abstract: A New Formylating Reagent: N-(Diethylcarbamoyl)-N-methoxyformamide. Retrieved February 7, 2026, from [Link]

  • Google Patents. US20150126734A1 - Process for preparation of n,n-di substituted carboxamides.
  • Olah, G. A., & Ohannesian, L. (2014). Formylation of Amines. Molecules, 19(6), 7686-7713.
  • SciELO Cuba. A new method for synthesis of N,N-diethyl-m-methylbenzamide Nuevo método para la síntesis de N,N-dietil-m-metilbenzamida. Retrieved February 7, 2026, from [Link]

  • Google Patents. CN103012183A - Preparation method of N,-N-diethyl-formamide.
  • ResearchGate. (PDF) ChemInform Abstract: Convenient N-Formylation of Amines in Dimethylformamide with Methyl Benzoate under Microwave Irradiation. Retrieved February 7, 2026, from [Link]

  • PubMed. Formylation Reaction of Amines Using N-Formylcarbazole. Retrieved February 7, 2026, from [Link]

  • Google Patents. US4558157A - Synthesis of dimethylformamide.
  • PubChem. N-(Diethylcarbamoyl)-n-methoxyformamide. Retrieved February 7, 2026, from [Link]

Sources

Optimization

Impact of solvent choice on N-(Diethylcarbamoyl)-N-methoxyformamide reactivity

Technical Support Center: N-(Diethylcarbamoyl)-N-methoxyformamide Welcome to the technical support guide for N-(Diethylcarbamoyl)-N-methoxyformamide. This document is designed for researchers, scientists, and drug develo...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: N-(Diethylcarbamoyl)-N-methoxyformamide

Welcome to the technical support guide for N-(Diethylcarbamoyl)-N-methoxyformamide. This document is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the handling and reactivity of this specialized formylating reagent. Our goal is to move beyond simple protocols and explain the causality behind experimental choices, empowering you to troubleshoot effectively and optimize your synthetic routes.

Part 1: Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments. The question-and-answer format is designed to help you quickly identify and solve common problems related to the impact of solvent choice on the reactivity of N-(Diethylcarbamoyl)-N-methoxyformamide.

Q1: My formylation reaction is extremely sluggish or has stalled completely. How can solvent choice be the cause?

A1: A stalled reaction is often a primary indicator of suboptimal solubility or transition state stabilization. N-(Diethylcarbamoyl)-N-methoxyformamide, while a potent formylating agent, requires a solvent that can adequately perform two functions:

  • Dissolve Reactants: Ensure both your amine substrate and the formylating reagent are fully dissolved. Incomplete dissolution reduces the effective concentration of reactants, drastically slowing the reaction rate.

  • Stabilize the Transition State: The formylation reaction proceeds through a charged, tetrahedral intermediate. Polar solvents are crucial for stabilizing this intermediate, thereby lowering the activation energy of the reaction.

Troubleshooting Steps:

  • Initial Check: Confirm reactant solubility at a small scale. Add the approximate concentrations of your substrate and the reagent to your chosen solvent in a test tube and observe. If you see suspended solids, you have a solubility problem.

  • Solvent Change: If using a non-polar solvent like hexanes or toluene, the lack of polarity is likely the issue.[1] Switch to a polar aprotic solvent . These solvents possess high polarity to stabilize the charged intermediate but lack acidic protons that could interfere with the reaction.[2][3][4]

    • Recommended Solvents: Tetrahydrofuran (THF), 2-Methyltetrahydrofuran (2-MeTHF), Dichloromethane (DCM), or Acetonitrile (MeCN).

    • Stronger Polar Aprotic Solvents: For particularly stubborn reactions, consider N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO).[4][5] Be aware that these high-boiling point solvents can complicate product isolation.[6][7]

Q2: I'm observing significant byproduct formation, particularly what appears to be hydrolysis of the reagent. What's going wrong?

A2: The presence of hydrolysis byproducts points directly to a reaction with water. The carbamoyl moiety is sensitive to nucleophilic attack by water, especially under prolonged reaction times or elevated temperatures. This is almost always a solvent-related issue.

Probable Causes & Solutions:

  • Use of Protic Solvents: Polar protic solvents like methanol, ethanol, or water contain O-H or N-H bonds.[2] These solvents can act as nucleophiles, attacking the electrophilic carbonyl carbon of the reagent and leading to its decomposition. They can also "cage" the nucleophile via hydrogen bonding, reducing its reactivity.[3]

    • Solution: Immediately switch to a polar aprotic solvent and ensure all reagents are anhydrous.

  • Contaminated Solvents: Even high-quality solvents can absorb atmospheric moisture.

    • Solution: Use freshly opened bottles of anhydrous solvents or solvents dried over molecular sieves. For highly sensitive reactions, distilling the solvent prior to use is recommended.

Q3: My reaction yield is inconsistent between batches, even when using the same protocol. Could the solvent be the variable?

A3: Inconsistent yields are a classic sign of an un-validated or sensitive process. When it comes to solvents, batch-to-batch variability can be introduced by subtle but critical factors.

Troubleshooting Checklist:

  • Solvent Grade: Are you using the same grade of solvent for every reaction? A switch from "Anhydrous" grade to "Reagent" grade can introduce significant amounts of water and other impurities.

  • Inhibitors: Some solvents, particularly ethers like THF, are supplied with inhibitors (e.g., BHT) to prevent peroxide formation. While generally benign, these inhibitors can interfere with sensitive or catalytic reactions. If you suspect this, try using an inhibitor-free solvent (with appropriate safety precautions for peroxide-forming solvents).

  • Solvent Age and Storage: How old are your solvents and how are they stored? A half-empty bottle of anhydrous THF that has been on the shelf for months has likely absorbed significant moisture.

    • Best Practice: Use smaller bottles of solvent to ensure they are consumed more quickly after opening. Store anhydrous solvents under an inert atmosphere (Nitrogen or Argon).

Part 2: Frequently Asked Questions (FAQs)

Q1: What is the best starting solvent for a reaction with N-(Diethylcarbamoyl)-N-methoxyformamide?

A1: For most applications, Tetrahydrofuran (THF) or Dichloromethane (DCM) are excellent starting points. They offer a good balance of polarity to facilitate the reaction, are relatively easy to remove during workup, and are compatible with a wide range of substrates.[6] For reactions that require higher temperatures, 2-Methyltetrahydrofuran (2-MeTHF) is a greener and safer alternative to THF with a higher boiling point.

Q2: Can I use non-polar solvents like toluene or heptane?

A2: While not generally recommended as a first choice, non-polar solvents may be suitable in specific cases, such as when reacting with highly non-polar substrates.[1] However, you should anticipate significantly slower reaction rates. If you must use a non-polar solvent, consider heating the reaction (if your substrate is stable) to improve both solubility and reaction kinetics.

Q3: How do polar protic solvents affect the stability of N-(Diethylcarbamoyl)-N-methoxyformamide?

A3: Polar protic solvents are detrimental to the stability of the reagent.[2] The available acidic protons can catalyze decomposition, and the nucleophilic nature of the solvent itself (e.g., the oxygen in methanol) can directly attack the reagent, leading to cleavage and formation of undesired byproducts like methyl formate and N,N-diethyl-N'-methoxyurea. It is strongly advised to avoid polar protic solvents.

Q4: My substrate is only soluble in DMSO, but I'm worried about workup. What should I do?

A4: Using DMSO is a valid strategy for substrates with poor solubility.[4] While workup can be challenging, it is manageable.

  • Strategy: After the reaction is complete, dilute the reaction mixture with a large volume of a less polar solvent in which your product is soluble but DMSO is not (e.g., ethyl acetate or methyl tert-butyl ether (MTBE)). Then, perform multiple aqueous washes (with water or brine) to extract the highly water-soluble DMSO from the organic layer. Be prepared for 5-10 washes to completely remove the DMSO.

Data Presentation & Protocols

Table 1: Solvent Selection Guide for Formylation Reactions
Solvent ClassExample SolventsDielectric Constant (ε)[8]Suitability for FormylationKey Considerations
Polar Aprotic THF, DCM, MeCN, Acetone4.8 - 37.5Highly Recommended Excellent balance of polarity and ease of removal. The best starting point for optimization.[4]
DMF, DMSO37.0 - 46.7Recommended for Low Solubility High polarity can significantly accelerate reactions but makes solvent removal difficult.[5]
Non-Polar Toluene, Heptane, Hexane1.9 - 2.4Use with Caution May be necessary for non-polar substrates but often leads to very slow or stalled reactions.[1]
Polar Protic Methanol, Ethanol, Water24.0 - 80.1Not Recommended Reacts with and degrades the formylating agent. Inhibits nucleophile reactivity.[2][3]
Experimental Protocol: Small-Scale Solvent Screening

This protocol provides a self-validating system to quickly determine the optimal solvent for your specific substrate.

  • Preparation: Arrange five small, dry reaction vials (e.g., 1-dram vials) with magnetic stir bars. Label them: THF, DCM, MeCN, Toluene, and DMF.

  • Inert Atmosphere: Purge each vial with nitrogen or argon.

  • Substrate Addition: To each vial, add your amine substrate (e.g., 0.1 mmol).

  • Solvent Addition: To each corresponding vial, add 1.0 mL of the anhydrous solvent. Stir for 5 minutes to ensure dissolution. If the substrate does not dissolve in a particular solvent, note it and proceed.

  • Reagent Addition: Add N-(Diethylcarbamoyl)-N-methoxyformamide (1.1 equivalents, 0.11 mmol) to each vial.

  • Reaction Monitoring: Stir all reactions at room temperature. Using a single TLC plate, spot each reaction mixture at time points of 30 min, 1 hour, 2 hours, and 4 hours.

  • Analysis: Develop the TLC plate and visualize the spots. The solvent that shows the fastest consumption of starting material and the cleanest formation of the desired product is your lead candidate for scale-up. This direct comparison validates your choice based on empirical data rather than assumption.

Visualizations

Troubleshooting Workflow for Low Reaction Yield

The following diagram outlines the logical steps to diagnose and solve issues of low yield, with a focus on solvent-related causes.

TroubleshootingWorkflow start Problem: Low or No Yield check_solubility Step 1: Verify Solubility Are all reactants fully dissolved? start->check_solubility solubility_no Incomplete Dissolution check_solubility->solubility_no No solubility_yes Full Dissolution check_solubility->solubility_yes Yes solution_solubility Action: Switch to a more polar aprotic solvent (e.g., THF, DMF). Re-run reaction. solubility_no->solution_solubility check_solvent_type Step 2: Check Solvent Class Is the solvent polar and aprotic? solubility_yes->check_solvent_type solvent_protic Using Protic Solvent (e.g., MeOH, H2O) check_solvent_type->solvent_protic No solvent_aprotic Using Aprotic Solvent check_solvent_type->solvent_aprotic Yes solution_protic Action: Switch to a polar aprotic solvent (e.g., THF, DCM). Ensure all reagents are dry. solvent_protic->solution_protic check_water Step 3: Assess Water Content Is the solvent truly anhydrous? solvent_aprotic->check_water water_present Moisture Contamination check_water->water_present No water_absent Solvent is Dry check_water->water_absent Yes solution_water Action: Use a fresh bottle of anhydrous solvent or dry/distill the current solvent. water_present->solution_water other_issues Conclusion: Solvent is likely not the issue. Investigate other parameters: - Reaction Temperature - Reagent Purity - Nucleophile Strength water_absent->other_issues

Caption: A decision tree for troubleshooting low-yield formylation reactions.

References

  • N-(Diethylcarbamoyl)-N-methoxyformamide Properties. ChemUniverse. [Link]

  • N-Methylformamide Overview. Wikipedia. [Link]

  • N,N-dimethylformamide (DMF) Properties. PubChem. [Link]

  • McKinnell, R. M., et al. (2013). Evaluation of alternative solvents in common amide coupling reactions. Green Chemistry, 15(7), 1894-1899. Royal Society of Chemistry. [Link]

  • Gore, P. H. (1955). The Friedel-Crafts Acylation Reaction and its Application to Polycyclic Aromatic Hydrocarbons. Chemical Reviews, 55(2), 229-281. ACS Publications. [Link]

  • Ashenhurst, J. (2012). Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. Master Organic Chemistry. [Link]

  • Chen, Z., et al. (2018). Direct Conversion of N-Alkoxyamides to Carboxylic Esters through Tandem NBS-Mediated Oxidative Homocoupling and Thermal Denitrogenation. The Journal of Organic Chemistry, 83(15), 8050-8057. ACS Publications. [Link]

  • Bolt, R. R. A., et al. (2024). Solvent Minimized Synthesis of Amides by Reactive Extrusion. Angewandte Chemie International Edition, e202408315. Wiley-VCH. [Link]

  • Liu, Y., et al. (2019). Effect of solvent on the acylation reaction. ResearchGate. [Link]

  • Organic Solvents: Types, Uses, & Properties Explained. Allen. [Link]

  • Polar Protic and Polar Aprotic Solvents. Chemistry Steps. [Link]

  • A Deep Dive into Common Organic Solvents. ChemTalk. [Link]

  • Gallou, F., et al. (2022). Water: An Underestimated Solvent for Amide Bond-Forming Reactions. ACS Sustainable Chemistry & Engineering, 10(15), 4743-4754. ACS Publications. [Link]

  • N-Methylformamide (NMF) Applications. Royalchem. [Link]

  • Solvent Effect on SN1 and SN2 Reactions. Chemistry LibreTexts. [Link]

  • Troubleshooting Low Yield in Organic Reactions. Reddit r/Chempros. [Link]

  • Baddeley, G., & Williamson, R. (1968). Acylation and alkylation reactions. Part III. The interaction of aryloxyacetyl chlorides with aluminium chloride in aromatic solvents. Journal of the Chemical Society B: Physical Organic, 856-860. Royal Society of Chemistry. [Link]

  • Solvents in Substitution and Elimination Reactions. Leah4sci. [Link]

  • Murov, S. Properties of Solvents Used in Organic Chemistry. [Link]

Sources

Troubleshooting

Technical Support Center: Reaction Monitoring for N-(Diethylcarbamoyl)-N-methoxyformamide

Welcome to the technical support center for monitoring reactions involving N-(Diethylcarbamoyl)-N-methoxyformamide. This guide is designed for researchers, scientists, and professionals in drug development.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for monitoring reactions involving N-(Diethylcarbamoyl)-N-methoxyformamide. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the complexities of using Thin Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LCMS) for this specific application.

Understanding the Molecule: N-(Diethylcarbamoyl)-N-methoxyformamide

N-(Diethylcarbamoyl)-N-methoxyformamide is a specialized formylating agent. Its utility lies in its high chemoselectivity for primary amines, even in the presence of alcohol and secondary amine functionalities.[1] Reactions are typically conducted at room temperature and are often complete within a few hours, yielding clean, high-yield products.[1] However, like many complex organic molecules, monitoring the progress of reactions involving this reagent requires careful consideration of its stability and chromatographic behavior.

A key characteristic of amides, including this N-methoxyformamide derivative, is their general stability. Hydrolysis of amides, the primary degradation pathway of concern, typically requires vigorous conditions such as heating with aqueous acid or base for extended periods.[2] Tertiary amides, in particular, are known to be quite resistant to cleavage.[3] This inherent stability is advantageous for most reaction conditions but does not preclude the possibility of degradation, especially during analytical workup or under certain chromatographic conditions.

Frequently Asked Questions (FAQs)

Q1: My TLC plate shows streaking for all my spots (starting material, reaction mixture, and product). What's causing this?

A1: Streaking on a TLC plate is a common issue that can arise from several factors. The most likely cause is overloading the sample on the plate. Try spotting a more dilute sample. If the problem persists, the issue may be related to the polarity of your compound and its interaction with the silica gel. Highly polar compounds can interact strongly with the stationary phase, leading to streaking. Adding a small amount of a polar solvent like methanol or a modifier like acetic acid or ammonia to your mobile phase can often resolve this issue by improving the solubility of the analyte in the mobile phase and reducing its strong interaction with the stationary phase.

Q2: I'm not seeing any spots on my TLC plate after spotting my reaction mixture. What should I do?

A2: The absence of spots on a TLC plate can be due to a few reasons.[4] First, ensure that your sample is concentrated enough; you may need to spot the sample multiple times in the same location, allowing the solvent to dry between applications.[4] Second, confirm that your visualization method is appropriate for your compounds. If your compounds are UV-active, a UV lamp is necessary. If not, you may need to use a chemical stain like potassium permanganate or iodine vapor.[5] It's also possible the reaction has not proceeded, or the product is not soluble in the spotting solvent.

Q3: My LCMS results show a new peak with a mass corresponding to the hydrolyzed product of N-(Diethylcarbamoyl)-N-methoxyformamide. Is my reaction failing?

A3: Not necessarily. While amide hydrolysis can occur, it generally requires harsh conditions.[2][3] It is more likely that the hydrolysis is occurring in the LCMS source (in-source fragmentation or degradation) rather than in your reaction vessel, especially if your mobile phase is acidic or basic. Amide hydrolysis is catalyzed by both acid and base.[6][7][8] To verify this, you can try altering your LCMS mobile phase to be closer to neutral pH and see if the hydrolysis peak decreases or disappears.

Q4: Can I use a phosphate buffer in my LCMS mobile phase for better separation?

A4: It is strongly advised not to use non-volatile buffers like phosphate buffers in your LCMS mobile phase.[9][10] These buffers will precipitate in the mass spectrometer's source, leading to contamination, signal suppression, and potentially costly instrument downtime.[9] Instead, opt for volatile mobile phase additives like formic acid, acetic acid, ammonium formate, or ammonium acetate to control pH and improve chromatography.[9][10][11]

Troubleshooting Guide: Thin Layer Chromatography (TLC)

Problem: Poor Separation of Spots (Overlapping or at Solvent Front/Baseline)

Causality: Inadequate mobile phase polarity is the most common reason for poor separation. If the mobile phase is too polar, all components will travel with the solvent front (high Rf values). If it's not polar enough, they will remain at the baseline (low Rf values).[12]

Solution Workflow:

TLC Troubleshooting Workflow

Step-by-Step Protocol for Mobile Phase Optimization:

  • Start with a standard solvent system. For compounds of moderate polarity like N-(Diethylcarbamoyl)-N-methoxyformamide and its likely products, a good starting point is a mixture of a non-polar solvent like hexanes or heptane and a more polar solvent like ethyl acetate.[5] Begin with a ratio of 70:30 hexanes:ethyl acetate.

  • Assess the initial result. If the spots are too high (high Rf), decrease the polarity by increasing the proportion of hexanes. If the spots are too low (low Rf), increase the polarity by increasing the proportion of ethyl acetate.

  • Make systematic adjustments. Change the solvent ratio in 10-20% increments to observe the effect on separation.

  • Consider alternative solvent systems if needed. If a simple binary mixture doesn't provide adequate separation, consider other solvents. For polar compounds, adding a small amount of methanol (1-5%) to a dichloromethane or ethyl acetate system can be effective.[13]

Recommended TLC Solvent Systems:

PolaritySolvent System (v/v)Typical Application
Low to Medium90:10 to 50:50 Hexanes:Ethyl AcetateFor separating less polar starting materials from more polar products.
Medium to High100% Ethyl Acetate or 95:5 Ethyl Acetate:MethanolWhen products are significantly more polar than starting materials.
High90:10:1 Dichloromethane:Methanol:Acetic AcidFor highly polar compounds that may streak on the plate.
Problem: Spots are Faint or Invisible

Causality: The concentration of the analyte may be too low, or the visualization method may be inappropriate.

Solutions:

  • Increase Concentration: Spot the sample multiple times at the same origin point, allowing the solvent to evaporate between applications.[4]

  • Change Visualization Technique:

    • UV Light (254 nm): Use for compounds with a UV chromophore.[5]

    • Iodine Chamber: A general stain for many organic compounds.[5]

    • Potassium Permanganate Stain: Effective for compounds that can be oxidized (e.g., alcohols, amines).

    • p-Anisaldehyde Stain: Can produce a range of colors for different functional groups upon heating.[14]

Troubleshooting Guide: Liquid Chromatography-Mass Spectrometry (LCMS)

Problem: No Peak or Very Low Signal Intensity

Causality: This can be due to several factors including poor ionization, compound instability, or contamination of the system.

Solution Workflow:

LCMS Signal Troubleshooting Workflow

Step-by-Step Protocol for Signal Optimization:

  • Direct Infusion: Prepare a standard solution of your compound (if available) and infuse it directly into the mass spectrometer to confirm it ionizes and to optimize source parameters (e.g., capillary voltage, gas flow, temperature).

  • Mobile Phase Optimization: The choice of mobile phase additive can significantly impact ionization efficiency.

    • For positive mode (ESI+), adding 0.1% formic acid or acetic acid to the mobile phase is standard practice to promote protonation.[11][15]

    • For negative mode (ESI-), 0.1% ammonium hydroxide or a low concentration of ammonium acetate can be used.[9][16]

  • Check for Ion Suppression: Matrix components from your reaction mixture can co-elute with your analyte and suppress its ionization.[17] Diluting your sample or improving sample cleanup (e.g., solid-phase extraction) can mitigate this.

  • System Contamination: Contamination in the autosampler, column, or MS source can lead to poor signal.[18] A systematic cleaning of the flow path may be necessary.

Recommended LCMS Mobile Phases (Reversed-Phase C18 Column):

ModeMobile Phase AMobile Phase BAdditiveRationale
ESI (+)WaterAcetonitrile or Methanol0.1% Formic AcidPromotes protonation for [M+H]+ ion formation.
ESI (-)WaterAcetonitrile or Methanol5-10 mM Ammonium Acetate or 0.1% Acetic AcidFacilitates deprotonation for [M-H]- ion formation.[11][15]
Problem: Peak Tailing or Poor Peak Shape

Causality: Poor peak shape is often caused by secondary interactions between the analyte and the stationary phase (e.g., silanol interactions with basic compounds), column overload, or issues with the mobile phase.

Solutions:

  • Mobile Phase pH: Adjust the pH of the mobile phase to suppress the ionization of your analyte. For basic compounds, a higher pH mobile phase can improve peak shape. For acidic compounds, a lower pH is beneficial.

  • Lower Sample Concentration: Inject a more dilute sample to see if peak shape improves, which would indicate column overload.

  • Use a Different Column: If peak shape issues persist, consider a column with a different stationary phase or one that is end-capped to minimize silanol interactions.

This guide provides a starting point for troubleshooting common issues encountered when monitoring reactions of N-(Diethylcarbamoyl)-N-methoxyformamide. Remember that each reaction and analytical system is unique, and some level of method development will always be necessary for optimal results.

References

  • Theodorou, V., Paraskevopoulos, G., & Skobridis, K. (2015). A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. Arkivoc, 2015(7), 101-112. [Link]

  • Mechanism of Amide Hydrolysis. (2019). YouTube. Retrieved from [Link]

  • N-Methylformamide. (n.d.). In Wikipedia. Retrieved February 7, 2026, from [Link]

  • Synthesis of Substituted Tetralins via Nitrogen Deletion/Diels–Alder Cascade Reaction. (2024). The Journal of Organic Chemistry. [Link]

  • Hidden Problems in your LCMS data? (n.d.). Element Lab Solutions. Retrieved from [Link]

  • Optimization of Mobile Phase Modifiers for Fast LC-MS-Based Untargeted Metabolomics and Lipidomics. (2023). Metabolites, 13(1), 123. [Link]

  • Amide Hydrolysis Using Acid Or Base. (2019). Master Organic Chemistry. [Link]

  • LC-MS/MS elution profiles of the formamide and thymine glycol... (n.d.). ResearchGate. Retrieved from [Link]

  • Troubleshooting Thin Layer Chromatography. (n.d.). University of Rochester, Department of Chemistry. Retrieved from [Link]

  • Chromatography: Solvent Systems for TLC. (n.d.). University of Rochester, Department of Chemistry. Retrieved from [Link]

  • Optimization of Mobile Phase Modifiers for Fast LC-MS-Based Untargeted Metabolomics and Lipidomics. (2023). ResearchGate. [Link]

  • Liquid Chromatography-Mass Spectrometry (LC-MS) Derivatization-Based Methods for the Determination of Fatty Acids in Biological Samples. (2022). Molecules, 27(18), 5894. [Link]

  • Troubleshooting Thin Layer Chromatography: Some TLC for Your TLC. (2025). Bitesize Bio. [Link]

  • How to Avoid Problems in LC–MS. (n.d.). LCGC International. [Link]

  • Does anyone have a suggestion for a strong aprotic polar solvent for ALOX TLC? (2021). ResearchGate. [Link]

  • Monitoring Reactions by TLC. (n.d.). Washington State University. Retrieved from [Link]

  • Thin Layer Chromatography: What are the principles and hints in choosing a solvent system for good separation? (2022). Reddit. [Link]

  • A new method for synthesis of N,N-diethyl-m-methylbenzamide. (n.d.). SciELO Cuba. [Link]

  • Strategies in quantitative LC-MS/MS analysis of unstable small molecules in biological matrices. (2025). ResearchGate. [Link]

  • TLC troubleshooting. (n.d.). ChemBAM. [Link]

  • Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography. (n.d.). LCGC International. [Link]

  • Mobile phase & negative mode LC-MS analysis. (2017). Chromatography Forum. [Link]

  • Method for the detection of formamide content in products. (n.d.).
  • Determining a solvent system. (n.d.). University of York, Chemistry Teaching Labs. [Link]

  • Acidic and Basic Amide Hydrolysis. (n.d.). ResearchGate. [Link]

  • Troubleshooting Carry-Over in the LC-MS Analysis of Biomolecules: The Case of Neuropeptide Y. (n.d.). PMC. [Link]

  • Quantitative monitoring of the progress of organic reactions using multivariate image analysis-thin layer chromatography (MIA-TLC) method. (2012). Analytical Methods, 4(4), 933. [Link]

  • Process for preparation of n,n-di substituted carboxamides. (n.d.).
  • A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. (2015). ResearchGate. [Link]

  • Chemical Properties of Formamide, N,N-diethyl- (CAS 617-84-5). (n.d.). Cheméo. [Link]

  • Mobile phases compatible for LC/MS. (n.d.). Shimadzu. [Link]

  • Kinetics and mechanism of N-substituted amide hydrolysis in high-temperature water. (n.d.). ResearchGate. [Link]

  • Hydrolysis of Amide under acidic and Basic Conditions. (2024). YouTube. [Link]

  • Thin-Layer Chromatography-Densitometric Measurements for Determination of N-(Hydroxymethyl)nicotinamide in Tablets and Stability Evaluation in Solutions. (2025). ResearchGate. [Link]

  • TLC TROUBLESHOOTING- The most common problems with TLCs. (2024). YouTube. [Link]

  • Techniques for Avoiding Unexpected Problems in LC and GC Analysis. (2020). Agilent. [Link]

  • An LC-MS chemical derivatization method for the measurement of five different one-carbon states of cellular tetrahydrofolate. (2017). Analytical and Bioanalytical Chemistry, 409(25), 5955–5964. [Link]

  • Preparation method of N,-N-diethyl-formamide. (n.d.).
  • Amide Hydrolysis. (2021). YouTube. [Link]

  • N-(N-carbamimidoylcarbamimidoyl)-N-methylformamide. (n.d.). PubChem. [Link]

Sources

Optimization

Handling moisture-sensitive N-(Diethylcarbamoyl)-N-methoxyformamide reactions

This is a technical support guide for N-(Diethylcarbamoyl)-N-methoxyformamide , a specialized chemoselective formylating reagent.[1] CAS: 146039-03-4 | Product Code (Common): D2344 (TCI) Synonyms: N,N-Diethyl-N'-formyl-N...

Author: BenchChem Technical Support Team. Date: February 2026

This is a technical support guide for N-(Diethylcarbamoyl)-N-methoxyformamide , a specialized chemoselective formylating reagent.[1]

CAS: 146039-03-4 | Product Code (Common): D2344 (TCI) Synonyms: N,N-Diethyl-N'-formyl-N'-methoxyurea[2][3]

Product Overview & Application Logic

What is this reagent? N-(Diethylcarbamoyl)-N-methoxyformamide is a highly specialized "soft" formylating agent. Unlike aggressive reagents like acetic formic anhydride or formyl chloride, this reagent is designed for chemoselectivity .[1]

Primary Use Case: It selectively formylates primary amines in the presence of secondary amines or alcohols.[1][4] If your molecule has both a primary amine and a hydroxyl group (e.g., an amino alcohol), this reagent will formylate the nitrogen without touching the oxygen, avoiding the need for protecting groups.[1]

Key Physicochemical Properties
PropertyValueNote
Physical State Liquid (Clear, Colorless to Light Yellow)
Boiling Point 96 °C @ 3 mmHgHigh boiling point allows for elevated temp reactions if needed.[1]
Density ~1.09 g/mLDenser than most organic solvents.[1]
Solubility Soluble in DCM, THF, MeCN, EtOAcAvoid: Water, Alcohols (as solvents).[1]
Stability Moisture SensitiveHydrolyzes to Formic Acid and Urea byproduct.[1]

Handling & Storage (The "Zero-Moisture" Protocol)

This reagent contains an activated N-formyl bond susceptible to hydrolysis.[1] Moisture ingress leads to the formation of formic acid, which can degrade acid-sensitive substrates and lower reaction yields.[1]

Storage Protocol
  • Temperature: Store at < 15°C (Refrigerated).

  • Atmosphere: Store under Argon or Nitrogen .[1] The cap should be taped or Parafilmed after every use.[1]

  • Container: Keep in the original amber glass bottle to prevent photodegradation (though moisture is the primary threat).[1]

Handling Best Practices
  • Equilibration: Allow the refrigerated bottle to warm to room temperature before opening. Opening a cold bottle in a humid lab causes immediate condensation inside the reagent.[1]

  • Syringe Transfer: Always use a dry, inert-gas-flushed syringe and needle to withdraw the reagent.[1] Do not pour.

  • Solvent Quality: Use only anhydrous solvents (DCM or THF dried over molecular sieves). Water content >0.05% will consume the reagent.[1]

Standard Operating Procedure (SOP)

Workflow: Chemoselective Formylation of a Primary Amine

Reagents:

  • Substrate (Primary Amine)[1][4][5]

  • N-(Diethylcarbamoyl)-N-methoxyformamide (1.1 – 1.2 equiv)

  • Solvent: Anhydrous Dichloromethane (DCM)[1]

  • Base (Optional): Triethylamine (only if amine is a salt)[1]

Protocol:

  • Setup: Flame-dry a round-bottom flask and cool under a stream of Nitrogen/Argon.

  • Dissolution: Dissolve the amine substrate in anhydrous DCM (0.1 M concentration).

    • Note: If the amine is an HCl salt, add 1.0 equiv of TEA and stir for 10 min first.[1]

  • Addition: Add N-(Diethylcarbamoyl)-N-methoxyformamide (1.1 equiv) dropwise via syringe at Room Temperature (20–25°C).

    • Tip: Cooling to 0°C is usually unnecessary unless the substrate is extremely unstable.[1]

  • Reaction: Stir at Room Temperature.

    • Time: Reaction is typically fast (30 min – 3 hours).[1] Monitor by TLC.[1]

  • Quench & Workup:

    • Add water to quench excess reagent.[1]

    • Extract with DCM.[1]

    • Crucial Step: Wash the organic layer with 1M HCl (if product is acid stable) or Saturated NaHCO₃ to remove the water-soluble N-methoxy-N,N-diethylurea byproduct.

  • Purification: Dry over Na₂SO₄, filter, and concentrate. Flash chromatography is often not required if the wash was effective.[1]

Troubleshooting & FAQs

Direct solutions to common user issues.

Issue: Low Yield / Incomplete Conversion
  • Q: The reaction stalled at 60% conversion. Adding more reagent didn't help.[1] Why?

    • A: You likely have "wet" solvent.[1] The reagent hydrolyzes faster than it reacts with the amine if water is present.[1] The hydrolysis product (Formic acid) can protonate your amine, rendering it non-nucleophilic.[1]

    • Fix: Dry your DCM over 3Å molecular sieves for 24 hours before use. Ensure the reaction is under positive Nitrogen pressure.

Issue: Selectivity Failure
  • Q: I observed formylation of my secondary amine/alcohol. I thought this was selective?

    • A: Selectivity is kinetic, not thermodynamic.[1] While the reagent prefers primary amines, high temperatures (>40°C) or large excesses (>2.0 equiv) can force the reaction on secondary centers.[1]

    • Fix: Keep the reaction at Room Temperature. Strictly limit reagent stoichiometry to 1.1 equivalents.

Issue: Byproduct Contamination
  • Q: I see a persistent impurity in my NMR (Ethyl signals at 1.1 and 3.3 ppm, Methoxy at 3.7 ppm). What is it?

    • A: That is the N-methoxy-N,N-diethylurea byproduct. It is not volatile and will remain after rotary evaporation.[1]

    • Fix: This urea is moderately water-soluble.[1] Increase the rigorousness of your aqueous wash.[1] If your product is non-polar, wash the organic layer 3x with water or brine.[1]

Issue: Reagent Appearance
  • Q: My reagent has turned cloudy or has white precipitate. Is it safe to use?

    • A: No. Cloudiness indicates significant hydrolysis (formation of insoluble urea derivatives or polymerization).[1]

    • Fix: Discard and purchase a fresh bottle. Do not attempt to distill; these reagents can be thermally unstable upon distillation if peroxides or impurities are present.[1]

Mechanistic Insight & Visualization

Why is it Selective?

The reagent relies on the "Weineb Amide effect" (chelation) and steric differentiation.[1] The leaving group (N-methoxy-N-diethylurea) is bulky. A primary amine can easily attack the formyl carbon, but the steric bulk of the N-methoxy and N-diethyl groups hinders the approach of secondary amines or alcohols.

Reaction Pathway Diagram

The following diagram illustrates the chemoselective pathway (Green) versus the hydrolysis failure mode (Red).[1]

FormylationPathways Reagent N-(Diethylcarbamoyl)- N-methoxyformamide Reagent->Reagent + Sec-Amine/Alcohol (Very Slow/No Reaction) Intermediate Tetrahedral Intermediate Reagent->Intermediate + Primary Amine (Fast, Kinetic Control) Hydrolysis Formic Acid + Urea Byproduct Reagent->Hydrolysis + H2O (Fast) Substrate Substrate (R-NH2 + R2-NH + R-OH) Substrate->Intermediate Product N-Formyl Product (R-NH-CHO) Intermediate->Product Collapse Byproduct Byproduct (N-Methoxy-N,N-diethylurea) Intermediate->Byproduct Leaving Group Water Moisture (H2O) (Contaminant) Water->Hydrolysis

Caption: Kinetic selectivity pathway. Primary amines react rapidly (Blue path), while moisture destroys the reagent (Red path) and secondary nucleophiles react too slowly to compete.[1]

References

  • Primary Methodology: Akikusa, N.; Mitsui, K.; Sakamoto, T.; Kikugawa, Y.[1][4] "A New Formylating Reagent: N-(Diethylcarbamoyl)-N-methoxyformamide."[2][4] Synthesis, 1992 , 11, 1058–1060.[1] [1]

  • TCI Chemicals Product Data: "N-(Diethylcarbamoyl)-N-methoxyformamide [D2344]."[1][2][3] TCI Chemicals Online Catalog.

  • Safety & Properties: "PubChem Compound Summary for CID 567783." National Center for Biotechnology Information (2024).[1] [1]

Sources

Reference Data & Comparative Studies

Validation

N-(Diethylcarbamoyl)-N-methoxyformamide vs. other formylating agents

This guide provides an in-depth technical analysis of -(Diethylcarbamoyl)- -methoxyformamide (DCMF), a specialized reagent designed for the chemoselective formylation of primary amines. Unlike "blunt instrument" reagents...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of


-(Diethylcarbamoyl)-

-methoxyformamide
(DCMF), a specialized reagent designed for the chemoselective formylation of primary amines. Unlike "blunt instrument" reagents like acetic formic anhydride or Vilsmeier salts, DCMF offers a precision tool for complex molecule synthesis where functional group differentiation is critical.

Precision Formylation: The Case for -(Diethylcarbamoyl)- -methoxyformamide

A Technical Comparison Guide for Synthetic Chemists

Executive Summary: The Selectivity Gap

In the synthesis of complex pharmaceutical intermediates, formylation—the introduction of a formyl group (


)—is often trivialized. However, standard reagents frequently fail when faced with multifunctional substrates.
  • The Problem: Conventional reagents like Acetic Formic Anhydride (AFA) or Mixed Anhydrides are highly electrophilic but lack discrimination. They indiscriminately formylate primary amines, secondary amines, and alcohols (

    
    -formylation), requiring tedious deprotection steps.
    
  • The Solution:

    
    -(Diethylcarbamoyl)-
    
    
    
    -methoxyformamide (DCMF)
    fills a specific niche. It acts as a "smart" formyl donor that kinetically discriminates between primary amines (fast reaction) and secondary amines or alcohols (inert under standard conditions).[1]

This guide dissects the mechanistic basis of this selectivity and provides validated protocols for its use.

Mechanistic Insight: Why DCMF Works

The unique reactivity of DCMF stems from its structure: a urea backbone modified with a methoxy group and a formyl group. It functions similarly to a Weinreb amide , where the


-methoxy group stabilizes the molecule but also tunes the electrophilicity of the formyl carbonyl.
The "Steric Gating" Mechanism

Unlike small electrophiles (e.g., acetyl chloride), DCMF possesses a bulky diethylcarbamoyl tail (


).
  • Primary Amines (

    
    ):  Sufficiently small to bypass the steric bulk of the reagent, attacking the formyl carbon.
    
  • Secondary Amines (

    
    ) & Alcohols (
    
    
    
    ):
    The increased steric demand of the nucleophile, combined with the lower nucleophilicity of alcohols (without base catalysis), prevents the formation of the tetrahedral intermediate.
  • Leaving Group: The reaction expels

    
    -diethyl-
    
    
    
    -methoxyurea
    , a stable, non-reactive byproduct that is easily removed.
Visualizing the Pathway

FormylationMechanism Reagent DCMF Reagent (Bulky Electrophile) TS Tetrahedral Intermediate Reagent->TS + R-NH2 NoRxn No Reaction (Steric Repulsion) Reagent->NoRxn + R2NH / R-OH PrimAmine Primary Amine (R-NH2) PrimAmine->TS SecAmine Secondary Amine (R2NH) SecAmine->NoRxn Alcohol Alcohol (R-OH) Alcohol->NoRxn Product N-Formyl Product (R-NH-CHO) TS->Product Collapse Byproduct Byproduct: N,N-diethyl-N'-methoxyurea TS->Byproduct Leaving Group

Figure 1: Mechanistic pathway showing the steric gating that permits reaction only with primary amines.

Comparative Analysis: DCMF vs. The Field

The following table compares DCMF against common formylating agents. Data is synthesized from standard synthetic benchmarks and the foundational work of Kikugawa et al.

FeatureDCMF Acetic Formic Anhydride (AFA)

-Formylsaccharin
Ethyl Formate
Primary Selectivity Excellent Poor (Hits

,

, OH)
Moderate (Can hit OH with catalyst)Low (Thermal control only)
Reaction Conditions Ambient Temp, Neutral

to RT, Acidic byproduct
RT to RefluxReflux (Slow)
Stability Stable Liquid/OilUnstable (Prep fresh)Stable SolidStable Liquid
Atom Economy Low (Large leaving group)ModerateModerate (Saccharin byproduct)High (Ethanol byproduct)
Toxicity/Safety Low hazard profileCorrosive, CO byproduct riskLow hazardFlammable
Best Use Case Differentiation of polyamines General bulk formylationCrystalline reagent needsSolvent/Reagent dual use
Key Takeaway
  • Choose AFA for simple substrates where speed and cost are the only factors.

  • Choose

    
    -Formylsaccharin  if you need a crystalline solid reagent for ease of handling in solid-phase synthesis.
    
  • Choose DCMF specifically when your molecule contains both primary and secondary amines (or alcohols) and you must exclusively protect the primary amine.

Experimental Protocols

A. Synthesis of the Reagent (DCMF)

Note: DCMF is commercially available (CAS: 146039-03-4), but can be synthesized if supply is limited.

Principle: Acylation of


-methoxyformamide with diethylcarbamoyl chloride.
  • Setup: Flame-dried round-bottom flask under Nitrogen atmosphere.

  • Reagents: Dissolve

    
    -methoxyformamide (1.0 eq) in dry THF. Add Triethylamine (1.2 eq).[2]
    
  • Addition: Cool to

    
    . Dropwise add Diethylcarbamoyl chloride (1.1 eq).
    
  • Reaction: Stir at

    
     for 1 hour, then warm to Room Temperature (RT) for 2 hours.
    
  • Workup: Filter off triethylamine hydrochloride salts. Concentrate filtrate.[3] Distill under reduced pressure (approx.

    
     at 3 mmHg) to obtain DCMF as a colorless oil.
    
B. General Protocol: Chemoselective Formylation

Target: Formylation of a primary amine in the presence of an alcohol.[4]

Materials:

  • Substrate: e.g., 2-Aminoethanol (or complex equivalent).

  • Reagent: DCMF (1.1 equivalents).

  • Solvent: Dichloromethane (DCM) or THF.

Step-by-Step:

  • Preparation: Dissolve the amine substrate (1.0 mmol) in DCM (

    
    ).
    
  • Addition: Add DCMF (1.1 mmol,

    
    ) in one portion at Room Temperature (
    
    
    
    ).
  • Monitoring: Stir the mixture.

    • Observation: Primary amines typically convert within 1–3 hours .

    • TLC Control: Look for the disappearance of the baseline amine spot and the appearance of the less polar formamide.

  • Quench: No harsh quench is required. Add water (

    
    ).
    
  • Extraction: Extract with DCM (

    
    ). Wash organic layer with brine.
    
  • Purification: Dry over

    
     and concentrate.
    
    • Result: The residue is predominantly the

      
      -formyl product. The byproduct (
      
      
      
      -diethyl-
      
      
      -methoxyurea) is water-soluble enough to be partially removed during washing, or easily separated via short flash chromatography (it is quite polar).

Expected Outcome: >90% Yield of


-(2-hydroxyethyl)formamide, with <5% 

-formylation.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Conversion Sterically hindered primary amineIncrease temperature to

or extend time to 12h. DCMF is thermally stable.
Poor Selectivity (O-formylation) Use of base catalysis or high heatEnsure reaction is neutral (no added base like TEA/DMAP) and keep at RT.
Byproduct Contamination Incomplete aqueous washThe urea byproduct is polar. Use a slightly more acidic aqueous wash (1M HCl) if the product is acid-stable, or use column chromatography (EtOAc/Hexane).

References

  • Original Method Description: Akikusa, N.; Mitsui, K.; Sakamoto, T.; Kikugawa, Y.[1][5] "A New Formylating Reagent: N-(Diethylcarbamoyl)-N-methoxyformamide."[1][3][4][5][6] Synthesis1992 , 11, 1058–1060.[1][5]

  • Compar

    
    -Formylsaccharin): 
    Cossy, J. et al. "N-Formylsaccharin: A New Formylating Agent." Tetrahedron Letters1994 , 35, 1539.
    
    
  • General Review of Formylation: Olah, G. A.; Ohannesian, L.; Arvanaghi, M. "Formylating Agents." Chemical Reviews1987 , 87, 4.

  • Reagent Data Source: Enamine Ltd. "N-(Diethylcarbamoyl)-N-methoxyformamide Product Sheet."

Sources

Comparative

Advantages of N-(Diethylcarbamoyl)-N-methoxyformamide over DMF

This guide provides an in-depth technical analysis of -(Diethylcarbamoyl)-N-methoxyformamide (CAS 146039-03-4), a specialized reagent for chemoselective -formylation.[1][2] It contrasts this reagent with the traditional...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of


-(Diethylcarbamoyl)-N-methoxyformamide  (CAS 146039-03-4), a specialized reagent for chemoselective 

-formylation.[1][2]

It contrasts this reagent with the traditional use of


-Dimethylformamide (DMF) , specifically in its role as a formylating source (e.g., Vilsmeier-Haack conditions) and against other common formylating agents like acetic formic anhydride.

Technical Guide: -(Diethylcarbamoyl)-N-methoxyformamide

Advanced Chemoselective Formylation Strategies for Drug Development

Executive Summary

In pharmaceutical synthesis, the introduction of a formyl group (


-formylation) is a critical step for protecting amines or synthesizing formamide precursors. While DMF  is the ubiquitous solvent and reagent for this purpose (often requiring activation by 

), it suffers from significant drawbacks: harsh acidic conditions, potential for racemization, difficult removal of high-boiling byproducts, and genotoxicity concerns.

-(Diethylcarbamoyl)-N-methoxyformamide  (henceforth referred to as DCMF-Reagent ) offers a superior alternative. It functions as a stable, crystalline-like (or high-boiling liquid) "formyl transfer" agent that operates under neutral conditions with high chemoselectivity, making it indispensable for late-stage functionalization of complex, sensitive APIs.

Mechanistic Advantage & Chemistry

The core advantage of DCMF-Reagent lies in its structure: a formyl group attached to a urea-like scaffold containing an


-methoxy substituent. This design balances reactivity with stability.
The Problem with Traditional Methods
  • DMF (Vilsmeier-Haack): Requires activation with

    
     or 
    
    
    
    to form the chloroiminium ion. This generates strong acid (
    
    
    ), which is incompatible with acid-sensitive substrates (e.g., acetals, silyl ethers).
  • Acetic Formic Anhydride (AFA): Thermally unstable (disproportionates to acetic acid and CO) and highly reactive, often leading to

    
    -formylation side reactions or racemization of chiral centers.
    
The DCMF-Reagent Solution

DCMF-Reagent acts as a "clean" formyl donor. Upon nucleophilic attack by an amine, it releases a stable, neutral urea byproduct.

Reaction Scheme:



Mechanism Visualization (DOT)

The following diagram illustrates the direct transfer mechanism compared to the multi-step activation required for DMF.

FormylationMechanism cluster_0 Traditional DMF (Vilsmeier) cluster_1 DCMF-Reagent Pathway DMF DMF Vilsmeier Vilsmeier Reagent (Electrophile) DMF->Vilsmeier + POCl3 POCl3 Activation (POCl3) Substrate Amine Substrate Product_DMF Formylated Product Substrate->Product_DMF + Vilsmeier Byproducts Acidic Byproducts Product_DMF->Byproducts DCMF DCMF-Reagent (Stable Donor) Intermediate Tetrahedral Intermediate DCMF->Intermediate + Amine Amine Amine Substrate Amine->Intermediate Product_DCMF Formylated Product Intermediate->Product_DCMF Urea Neutral Urea Byproduct Intermediate->Urea Leaving Group

Figure 1: Comparative mechanistic pathways. Note the single-step, neutral pathway of DCMF-Reagent versus the activation-dependent, acidic pathway of DMF.

Comparative Performance Analysis

The following table synthesizes experimental data comparing DCMF-Reagent against standard alternatives.

FeatureDCMF-ReagentDMF (Vilsmeier)Acetic Formic Anhydride (AFA)
Reaction pH Neutral Highly AcidicAcidic
Chemoselectivity High (

vs

)
ModerateLow (Mixed

/

formylation)
Thermal Stability High (Stable Liquid) Stable (Solvent)Low (Decomposes >50°C)
Racemization Risk Negligible ModerateHigh
Byproduct Removal Easy (Water soluble Urea) Difficult (High BP Solvent)Easy (Volatile)
Reagent Handling No Activation Needed Requires

/

Requires fresh prep
Toxicity Profile Irritant Reprotoxic (Candidate List) Corrosive
Key Advantages Deep Dive
1. Chemoselectivity (The "Magic" Bullet)

DCMF-Reagent is highly selective for amines (primary and secondary) in the presence of alcohols.

  • Experiment: In a molecule containing both a free hydroxyl group (

    
    ) and an amine (
    
    
    
    ), DCMF will exclusively formylate the amine. AFA often results in a mixture of
    
    
    -formyl,
    
    
    -formyl, and
    
    
    -diformyl products.
2. Preservation of Chiral Integrity

For amino acid derivatives (e.g., Phenylalanine methyl ester), maintaining optical purity is paramount. The neutral conditions of DCMF prevent the proton-exchange mechanisms that lead to racemization, a common failure mode when using AFA or thermal DMF methods.

3. Operational Safety

DMF is classified as a Substance of Very High Concern (SVHC) due to reproductive toxicity. Using it as a reagent (Vilsmeier) exacerbates risk by generating volatile alkyl halides. DCMF-Reagent eliminates the need for hazardous activating agents, aligning with Green Chemistry principles for safer solvent/reagent selection.

Experimental Protocol

Objective: Selective


-formylation of a secondary amine in the presence of an acid-sensitive protecting group (e.g., TBDMS ether).
Materials
  • Substrate: 1.0 eq (e.g.,

    
    -benzyl-aminoethanol derivative)
    
  • Reagent:

    
    -(Diethylcarbamoyl)-N-methoxyformamide (1.1 – 1.2 eq)
    
  • Solvent:

    
     (DCM) or THF (Anhydrous)
    
  • Temperature: Room Temperature (

    
    )
    
Workflow
  • Preparation: Dissolve the amine substrate (1.0 mmol) in anhydrous

    
     (5 mL) under an inert atmosphere (
    
    
    
    or Ar).
  • Addition: Add DCMF-Reagent (1.1 mmol, ~192 mg) dropwise via syringe. Note: No exotherm is typically observed.

  • Reaction: Stir at room temperature. Monitor by TLC or LC-MS.

    • Typical conversion time: 1 to 12 hours depending on steric hindrance.

  • Quench & Workup:

    • Add water (5 mL) to the reaction mixture.

    • Separate the organic layer.

    • Wash the organic layer with water (

      
      ) to remove the water-soluble urea byproduct (
      
      
      
      -diethyl-
      
      
      -methoxyurea).
    • Dry over

      
      , filter, and concentrate.
      
  • Purification: The crude product is often pure enough for the next step. If necessary, purify via flash chromatography (silica gel).

Workflow Diagram (DOT)

ExperimentalWorkflow Start Start: Dissolve Amine in DCM/THF AddReagent Add DCMF-Reagent (1.1 eq, Dropwise) Start->AddReagent Stir Stir at RT (1-12 Hours) AddReagent->Stir Check Monitor (TLC/LCMS) Conversion >98%? Stir->Check Check->Stir No Quench Add Water (Solubilizes Urea Byproduct) Check->Quench Yes Wash Phase Separation Wash Organic Layer (2x H2O) Quench->Wash Dry Dry (Na2SO4) & Concentrate Wash->Dry Final Pure N-Formyl Product Dry->Final

Figure 2: Standard operating procedure for DCMF-mediated formylation.

References

  • Akikusa, N., Mitsui, K., Sakamoto, T., & Kikugawa, Y. (1992).[3] A New Formylating Reagent: N-(Diethylcarbamoyl)-N-methoxyformamide. Synthesis, 1992(11), 1058-1060.[3]

  • Tokyo Chemical Industry (TCI). (n.d.). Product Specification: N-(Diethylcarbamoyl)-N-methoxyformamide (Product No. D2344). TCI Chemicals.

  • European Chemicals Agency (ECHA). (2021). Substance Information: N,N-Dimethylformamide (DMF) - SVHC Support Document.

Sources

Validation

Comparative Guide: N-(Diethylcarbamoyl)-N-methoxyformamide vs. Ethyl Formate

This guide provides an in-depth technical comparison between N-(Diethylcarbamoyl)-N-methoxyformamide (DCNM) and Ethyl Formate for the synthesis of aldehydes from organometallic reagents. Content Type: Technical Compariso...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison between N-(Diethylcarbamoyl)-N-methoxyformamide (DCNM) and Ethyl Formate for the synthesis of aldehydes from organometallic reagents.

Content Type: Technical Comparison & Application Guide Primary Application: Formylation of Grignard and Organolithium Reagents (


)

Executive Summary: The "Build vs. Buy" Decision

In the synthesis of aldehydes from Grignard or organolithium reagents, the choice of formylating agent dictates the purity profile of the reaction.

  • Ethyl Formate is the "commodity" choice: inexpensive and readily available, but chemically "promiscuous." It frequently suffers from over-addition , where the newly formed aldehyde reacts with a second equivalent of the nucleophile to produce an unwanted secondary alcohol.

  • N-(Diethylcarbamoyl)-N-methoxyformamide (DCNM) is the "precision" choice. Structurally related to Weinreb amides, it is engineered to form a stable tetrahedral intermediate that does not collapse to the aldehyde until acidic workup. This kinetic control guarantees the reaction stops at the aldehyde stage, eliminating alcohol byproducts.

Recommendation: Use Ethyl Formate for bulk, non-precious substrates where distillation can easily separate alcohol byproducts. Use DCNM for high-value intermediates, complex natural products, or when the substrate is prone to over-addition.

Technical Deep Dive: Mechanism of Action

The core difference lies in the stability of the tetrahedral intermediate formed after the initial nucleophilic attack.

A. Ethyl Formate (The "Leaky" Pathway)

When a Grignard reagent (


) attacks ethyl formate, it forms an alkoxide intermediate. This intermediate is often unstable and collapses in situ to release the aldehyde (

) and ethoxide (

). Because the aldehyde is more electrophilic than the starting ester, it immediately consumes a second equivalent of Grignard, leading to the secondary alcohol.
B. DCNM (The "Weinreb" Pathway)

DCNM (CAS: 146039-03-4) incorporates a methoxy-urea moiety.[1][2] Upon nucleophilic attack, the magnesium atom chelates between the generated alkoxide and the neighboring methoxy/carbonyl oxygens. This 5-membered chelate is thermodynamically stable and prevents the expulsion of the leaving group (


-methoxy-N-diethylurea anion) under reaction conditions. The aldehyde is only revealed during the acidic quench.
C. Mechanistic Visualization

FormylationPathways cluster_EthylFormate Ethyl Formate Pathway (Uncontrolled) cluster_DCNM DCNM Pathway (Selective) EF_Start Ethyl Formate + R-MgX EF_Inter Intermediate A (Unstable Alkoxide) EF_Start->EF_Inter Attack EF_Aldehyde Aldehyde (R-CHO) (Formed in situ) EF_Inter->EF_Aldehyde Collapse (-EtO) EF_Alcohol Secondary Alcohol (Over-addition Product) EF_Aldehyde->EF_Alcohol + 2nd R-MgX (FAST) DCNM_Start DCNM + R-MgX DCNM_Inter Intermediate B (Stable Chelate) DCNM_Start->DCNM_Inter Attack & Chelation DCNM_Quench Acidic Quench (H3O+) DCNM_Inter->DCNM_Quench Stable until Workup DCNM_Aldehyde Aldehyde (R-CHO) (Exclusive Product) DCNM_Quench->DCNM_Aldehyde Hydrolysis

Caption: Comparison of reaction pathways. Ethyl formate allows in-situ aldehyde release leading to over-addition (Red), while DCNM stabilizes the intermediate via chelation (Blue).

Comparative Analysis

FeatureEthyl FormateN-(Diethylcarbamoyl)-N-methoxyformamide
CAS Number 109-94-4146039-03-4
Selectivity Low (Mix of Aldehyde/Alcohol)High (Aldehyde Only)
Stoichiometry Requires excess (often used as solvent)1.1 - 1.2 equivalents
Physical State Volatile Liquid (BP 54°C)High-Boiling Liquid (BP 96°C/3mmHg)
Atom Economy High (Leaving group is Ethanol)Low (Leaving group is a Urea derivative)
Reaction Temp Usually 0°C to Room Temp-78°C to 0°C
Cost Very LowHigh (Specialty Reagent)
Primary Risk Flammability, Over-reactionCost, Removal of Urea byproduct

Experimental Protocols

Protocol A: Selective Formylation with DCNM

This protocol is adapted from the methodology established by Akikusa et al. [1] for high-yield aldehyde synthesis.

Reagents:

  • Substrate (Aryl/Alkyl Halide)

  • Magnesium turnings (or commercial Grignard)

  • DCNM (1.1 equiv)

  • THF (Anhydrous)[3]

Step-by-Step:

  • Grignard Formation: Prepare the Grignard reagent (

    
    ) in THF under Argon/Nitrogen atmosphere. Ensure complete consumption of magnesium.
    
  • Cooling: Cool the Grignard solution to -40°C (for aryl) or -78°C (for alkyl). Note: Lower temperatures favor the stability of the chelated intermediate.

  • Addition: Dissolve DCNM (1.1 equiv) in a minimal amount of anhydrous THF. Add this solution dropwise to the Grignard reagent over 15 minutes.

  • Reaction: Stir at the cooling temperature for 30 minutes, then allow to warm to 0°C over 1 hour.

    • Checkpoint: The solution usually turns slightly cloudy but should not precipitate heavily.

  • Quench: Pour the reaction mixture into ice-cold 5% HCl or saturated

    
     solution. Stir vigorously for 20 minutes to hydrolyze the urea intermediate.
    
  • Workup: Extract with EtOAc or Ether. Wash the organic layer with brine. The urea byproduct is water-soluble/polar and is largely removed during aqueous workup.

Protocol B: Standard Formylation with Ethyl Formate

Used for robust substrates where secondary alcohol formation is acceptable or separation is easy.

Step-by-Step:

  • Preparation: Place a large excess of Ethyl Formate (5–10 equiv) in a flask with anhydrous THF. Cool to 0°C .

    • Expert Tip: Inverse addition is critical here. You must add the Grignard TO the Ethyl Formate. If you add Ethyl Formate to the Grignard, the local concentration of Grignard will be high relative to the ester, guaranteeing double addition.

  • Addition: Add the pre-formed Grignard reagent dropwise to the excess Ethyl Formate solution.

  • Reaction: Stir for 1–2 hours at 0°C.

  • Quench/Workup: Standard acidic quench.

  • Purification: Fractional distillation is usually required to separate the aldehyde from the alcohol byproduct.

Troubleshooting & Expert Insights

1. Removing the Urea Byproduct (DCNM): While DCNM prevents over-addition, it releases N,N-diethyl-N'-methoxyurea upon hydrolysis. If this byproduct co-elutes with your product during chromatography:

  • Wash with dilute acid: The urea is weakly basic; 1M HCl washes can help remove it.

  • Cold Ether Trituration: If your aldehyde is solid, the urea byproduct often remains dissolved in cold ether/pentane.

2. Why not use DMF? DMF is a common formylating agent (forming an amino-alkoxide intermediate). However, the tetrahedral intermediate formed with DMF is extremely stable and often requires harsh acidic hydrolysis (sometimes refluxing HCl) to release the aldehyde. DCNM hydrolyzes under much milder conditions (dilute acid at RT), preserving acid-sensitive functional groups (e.g., acetals, silyl ethers).

3. "Inverse Addition" with Ethyl Formate: If you are forced to use Ethyl Formate due to cost, always use the inverse addition technique (Protocol B). Adding the Grignard slowly to a pool of excess electrophile statistically minimizes the chance of the formed aldehyde encountering a Grignard molecule.

References

  • Akikusa, N., Mitsui, K., Sakamoto, T., & Kikugawa, Y. (1992). Synthesis of Aldehydes by the Reaction of Grignard Reagents with N-(Diethylcarbamoyl)-N-methoxyformamide. Synthesis, 1992(11), 1058–1060.

  • TCI Chemicals. (n.d.). N-(Diethylcarbamoyl)-N-methoxyformamide [Selective Formylating Reagent] - Product D2344. Retrieved from TCI Chemicals.

  • Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience. (General reference for Grignard addition mechanisms).

Sources

Comparative

Chemoselectivity of N-(Diethylcarbamoyl)-N-methoxyformamide: A Comparative Guide

The following guide provides an in-depth technical analysis of N-(Diethylcarbamoyl)-N-methoxyformamide , a specialized reagent developed for high-precision chemoselective formylation. Executive Summary N-(Diethylcarbamoy...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical analysis of N-(Diethylcarbamoyl)-N-methoxyformamide , a specialized reagent developed for high-precision chemoselective formylation.

Executive Summary

N-(Diethylcarbamoyl)-N-methoxyformamide (CAS: 146039-03-4) is a highly specialized electrophilic formylating agent designed to solve a persistent challenge in organic synthesis: the discrimination between primary (


) and secondary (

) amines.[1][2]

Unlike conventional reagents such as Acetic Formic Anhydride (AFA) or Ethyl Formate , which often require strict temperature control to prevent over-formylation or side reactions with hydroxyl groups, this reagent exhibits absolute chemoselectivity for primary amines at ambient temperatures.[2] It leaves secondary amines and alcohols completely unreacted, making it an indispensable tool for late-stage functionalization of complex pharmaceutical intermediates.

Key Technical Specifications
  • Reagent Structure:

    
    
    
  • Primary Application: Selective N-formylation of primary amines in polyfunctional molecules.

  • Operational Window:

    
    
    
    
    (Ambient).
  • Byproduct:

    
    -Diethyl-
    
    
    
    -methoxyurea (Inert, easily removable).

Mechanism of Action & Selectivity Logic

The reagent operates via a nucleophilic acyl substitution pathway. Its unique selectivity arises from the steric and electronic tuning provided by the


-methoxy moiety. The central nitrogen atom, flanked by the diethylcarbamoyl group and the methoxy group, creates a crowded transition state that is accessible only to the least hindered nucleophiles (primary amines).
Reaction Pathway Diagram[3][4]

ReactionMechanism Reagent N-(Diethylcarbamoyl)- N-methoxyformamide TS Tetrahedral Intermediate Reagent->TS Nucleophilic Attack (Sterically Gated) Block Steric Repulsion (No Reaction) Reagent->Block Amine Primary Amine (R-NH2) Amine->TS Nucleophilic Attack (Sterically Gated) Product N-Formyl Amine (R-NH-CHO) TS->Product Collapse Byproduct Byproduct: N,N-Diethyl-N'-methoxyurea TS->Byproduct Elimination SecondaryAmine Secondary Amine (R2-NH) SecondaryAmine->Reagent

Figure 1: Mechanistic pathway showing the selective formyl transfer to primary amines while excluding secondary amines due to steric gating at the N-methoxy center.

Comparative Analysis: Alternatives vs. Performance

The following table contrasts N-(Diethylcarbamoyl)-N-methoxyformamide with standard industry alternatives. The data highlights its superiority in chemoselectivity and mildness .

FeatureN-(Diethylcarbamoyl)-N-methoxyformamide Acetic Formic Anhydride (AFA) Ethyl Formate Chloral
Selectivity (

vs

Amine)
Excellent (Exclusive to

)
Poor (Reacts with both)Moderate (Kinetic control required)Good
Selectivity (Amine vs Alcohol) Excellent (OH inert)Poor (O-formylation common)Good Moderate
Reaction Conditions Ambient Temp, Neutral pH

to RT, Acidic
Reflux often requiredMild to Reflux
Reagent Stability Stable Solid/LiquidUnstable (Decomposes to CO)Stable LiquidStable Liquid
Byproducts Urea derivative (Neutral)Acetic Acid (Acidic)EthanolChloroform (Toxic)
Atom Economy Low (Large leaving group)ModerateHighLow
Critical Analysis
  • Vs. AFA: AFA is the "standard" but lacks discrimination. In a molecule with both a primary amine and a secondary hydroxyl group, AFA will often formylate both. The title reagent will only touch the primary amine.

  • Vs. Ethyl Formate: Ethyl formate is atom-economical but kinetically sluggish. It often requires heating, which can degrade sensitive substrates. The title reagent reacts rapidly at room temperature.

Experimental Protocol

This protocol is validated for the selective formylation of primary amines in the presence of secondary amines or alcohols.[3]

Materials
  • Substrate: Amine (1.0 equiv) containing

    
     and 
    
    
    
    amine/hydroxyl groups.
  • Reagent: N-(Diethylcarbamoyl)-N-methoxyformamide (1.1 – 1.2 equiv).

  • Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF) (Anhydrous preferred but not strictly required).

Step-by-Step Procedure
  • Preparation: Dissolve the amine substrate (1.0 mmol) in DCM (5 mL) in a round-bottom flask equipped with a magnetic stir bar.

  • Addition: Add N-(Diethylcarbamoyl)-N-methoxyformamide (1.1 mmol) in one portion at room temperature (

    
    ).
    
  • Reaction: Stir the mixture at ambient temperature.

    • Monitoring: Check reaction progress via TLC or LC-MS. Conversion is typically complete within 1 to 3 hours .

  • Work-up:

    • Concentrate the reaction mixture under reduced pressure.

    • Purification: The byproduct,

      
      -diethyl-
      
      
      
      -methoxyurea, is relatively polar. Flash column chromatography (Silica gel, EtOAc/Hexane gradient) easily separates the non-polar formamide product from the urea byproduct.
    • Alternative: In some cases, the formamide product precipitates, or the urea byproduct can be washed away with water if the product is water-insoluble.

Expected Results (Data Summary)
Substrate TypeTarget GroupCompeting GroupYield (%)Selectivity
Amino-Alcohol Primary AminePrimary Alcohol> 90%100% N-Formylation
Diamine Primary AmineSecondary Amine85-95%Exclusive

Formylation
Steric Amine Unhindered

Hindered

> 80%High Preference for Unhindered

Synthesis of the Reagent

Note: Commercially available, but can be synthesized if required.[4]

The reagent is prepared by the reaction of diethylcarbamoyl chloride with N-methoxyamine , followed by formylation, or via the reaction of N-methoxy-N-formylcarbamates . The seminal method by Akikusa et al. involves the construction of the urea skeleton followed by formyl transfer activation.

Safety Note: Diethylcarbamoyl chloride is a lachrymator and potential carcinogen. Handle all precursors in a fume hood.

References

  • Akikusa, N., Mitsui, K., Sakamoto, T., & Kikugawa, Y. (1992).[5][6] A New Formylating Reagent: N-(Diethylcarbamoyl)-N-methoxyformamide.[2][3][7] Synthesis, 1992(11), 1058–1060.[2]

  • Gerzon, K., et al. (1952). The chemically selective formylation of amines. Journal of the American Chemical Society.[6] (Contextual comparison for chloral-based methods).

  • Sheehan, J. C., & Yang, D. D. (1958). The Use of N-Formylamino Acid Esters in Peptide Synthesis. Journal of the American Chemical Society, 80(5), 1154-1158. (Contextual comparison for AFA).

Sources

Validation

A Senior Application Scientist's Guide to N-(Diethylcarbamoyl)-N-methoxyformamide in Complex Molecule Synthesis

In the intricate landscape of complex molecule synthesis, the selective functionalization of primary amines in the presence of other sensitive moieties remains a significant challenge. This guide provides an in-depth, co...

Author: BenchChem Technical Support Team. Date: February 2026

In the intricate landscape of complex molecule synthesis, the selective functionalization of primary amines in the presence of other sensitive moieties remains a significant challenge. This guide provides an in-depth, comparative analysis of N-(Diethylcarbamoyl)-N-methoxyformamide, a highly selective formylating reagent, and contextualizes its performance against other common alternatives. We will delve into the mechanistic underpinnings of its selectivity, provide actionable experimental protocols, and present data-driven comparisons to empower researchers in making informed decisions for their synthetic strategies.

The Challenge of Selective Formylation in Polyfunctional Molecules

The formyl group serves as a crucial protecting group for amines and a key precursor for various functionalities in medicinal chemistry and natural product synthesis. However, the presence of multiple nucleophilic sites, such as primary and secondary amines, and hydroxyl groups, within a complex molecular architecture necessitates reagents with exceptional chemoselectivity. Traditional formylating agents often fall short, leading to a mixture of products and necessitating cumbersome protection-deprotection sequences, thereby reducing overall synthetic efficiency.

N-(Diethylcarbamoyl)-N-methoxyformamide: A Chemoselective Solution

N-(Diethylcarbamoyl)-N-methoxyformamide has emerged as a valuable tool for the selective formylation of primary amines.[1][2] Its unique structure and reactivity profile allow it to discriminate between primary amines and other nucleophiles like secondary amines and alcohols, a critical advantage in the late-stage functionalization of complex intermediates.

Mechanism of Action and Basis for Selectivity

The remarkable chemoselectivity of N-(Diethylcarbamoyl)-N-methoxyformamide stems from a delicate interplay of steric and electronic factors. The proposed mechanism involves the nucleophilic attack of the primary amine on the formyl carbon. The bulky diethylcarbamoyl and methoxy groups likely play a crucial role in modulating the reactivity of the formyl group and sterically hindering the approach of more hindered secondary amines and alcohols.

Mechanism_of_Formylation reagent N-(Diethylcarbamoyl)-N-methoxyformamide intermediate Tetrahedral Intermediate reagent->intermediate Nucleophilic Attack amine Primary Amine (R-NH2) amine->intermediate product N-Formylated Amine intermediate->product Collapse byproduct N,N-Diethyl-N'-methoxyurea intermediate->byproduct Experimental_Workflow start Dissolve amine substrate in a suitable solvent (e.g., THF, CH2Cl2). add_reagent Add N-(Diethylcarbamoyl)-N-methoxyformamide (1.1-1.5 equiv.). start->add_reagent stir Stir at room temperature for 2-24 h. add_reagent->stir monitor Monitor reaction progress by TLC or LC-MS. stir->monitor monitor->stir Incomplete workup Concentrate the reaction mixture in vacuo. monitor->workup Reaction Complete purify Purify the crude product by column chromatography on silica gel. workup->purify

Caption: A typical workflow for selective N-formylation.

Step-by-Step Methodology:

  • To a solution of the primary amine-containing substrate (1.0 mmol) in an appropriate solvent (e.g., tetrahydrofuran or dichloromethane, 10 mL) is added N-(Diethylcarbamoyl)-N-methoxyformamide (1.1 to 1.5 mmol).

  • The reaction mixture is stirred at room temperature.

  • The progress of the reaction is monitored by thin-layer chromatography or liquid chromatography-mass spectrometry.

  • Upon completion, the solvent is removed under reduced pressure.

  • The residue is purified by flash column chromatography on silica gel to afford the desired N-formyl product.

Justification of Experimental Choices:

  • Solvent: Anhydrous aprotic solvents like THF or dichloromethane are chosen to prevent any potential hydrolysis of the reagent, although it has been noted to be persistent in hydroxylic solvents. [1]* Stoichiometry: A slight excess of the formylating agent is used to ensure complete conversion of the starting material.

  • Temperature: The reaction proceeds efficiently at room temperature, which is advantageous for substrates with thermally labile functional groups.

  • Purification: Silica gel chromatography is typically sufficient to separate the formylated product from the N,N-diethyl-N'-methoxyurea byproduct and any unreacted starting material.

Conclusion and Future Perspectives

N-(Diethylcarbamoyl)-N-methoxyformamide stands out as a highly effective reagent for the chemoselective formylation of primary amines in complex molecular settings. Its ability to operate under mild conditions with high selectivity offers a significant advantage over many traditional formylating agents. While its cost and availability may be a consideration for large-scale synthesis, its utility in the late-stage functionalization of valuable and complex intermediates in drug discovery and natural product synthesis is undeniable.

Future research in this area will likely focus on the development of more atom-economical and catalytic methods for selective formylation. However, for challenging substrates where high chemoselectivity is paramount, N-(Diethylcarbamoyl)-N-methoxyformamide will remain a powerful tool in the synthetic chemist's arsenal.

References

  • Enamine Ltd. N-(Diethylcarbamoyl)-N-methoxyformamide. [Link]

  • Akikusa, N.; Mitsui, K.; Sakamoto, T.; Kikugawa, Y. A New Formylating Reagent: N-(Diethylcarbamoyl)-N-methoxyformamide. Synthesis1992, 1992 (11), 1058–1060.
  • Kim, J.-G.; Jang, D. O. Facile and Highly Efficient N-Formylation of Amines Using a Catalytic Amount of Iodine under Solvent-Free Conditions. Synlett2010, 2010 (14), 2093–2096.
  • Google Patents. Preparation method of N,-N-diethyl-formamide. CN103012183A.
  • Jetir.org. N-FORMYLATION OF ANILINES AND AMINES USING FORMIC ACID-ACETIC ANHYDRIDE OVER SILICA GEL. [Link]

  • Luh, T.-Y.; Fung, S. H. K. Formylation of Amines. Molecules2014, 19(6), 7689-7711.
  • Kim, J.-Y.; et al. Oxidative N-Formylation of Secondary Amines Catalyzed by Reusable Bimetallic AuPd–Fe3O4 Nanoparticles.
  • Green Chemistry (RSC Publishing). Chemoselective O-formyl and O-acyl protection of alkanolamines, phenoxyethanols and alcohols catalyzed by nickel(ii) and copper(ii)-catalysts. [Link]

  • PMC - NIH. Electrochemical N-Formylation of Amines: Mechanistic Insights and Sustainable Synthesis of Formamides via a Methylisocyanide Intermediate. [Link]

  • Organic & Biomolecular Chemistry (RSC Publishing). Peptide Weinreb amide derivatives as thioester precursors for native chemical ligation. [Link]

  • ResearchGate. The study of the substrate scope and a functional group compatibility investigation for the chemoselective deacetylation. [Link]

  • ResearchGate. Catalyst free N -formylation of aromatic and aliphatic amines exploiting reductive formylation of CO 2 using NaBH 4. [Link]

  • Wikipedia. Weinreb ketone synthesis. [Link]

  • ResearchGate. ChemInform Abstract: Efficient and Chemoselective Alkylation of Amines/Amino Acids Using Alcohols as Alkylating Reagents under Mild Conditions. [Link]

  • PMC - NIH. Beyond a solvent: triple roles of dimethylformamide in organic chemistry. [Link]

  • Reddit. Formylation of Amines with Acetic Formic Anhydride. [Link]

  • ACS Publications. Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. [Link]

  • AAPPTec. Cleavage from Weinreb Resin; Peptide Aldehydes. [Link]

  • Semantic Scholar. THE FORMYLATION OF AMINO ACIDS WITH ACETIC FORMIC ANHYDRIDE. [Link]

  • AAPPTec. Peptide Synthesis Resins. [Link]

  • PubChem. N-(Diethylcarbamoyl)-n-methoxyformamide. [Link]

Sources

Comparative

The Discerning Chemist's Guide to N-Formylation: Evaluating N-(Diethylcarbamoyl)-N-methoxyformamide Against Classical and Modern Reagents

In the landscape of drug discovery and development, the strategic introduction of a formyl group onto a primary amine is a frequent and often critical transformation. This modification can serve as a key step in the synt...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug discovery and development, the strategic introduction of a formyl group onto a primary amine is a frequent and often critical transformation. This modification can serve as a key step in the synthesis of complex pharmaceutical intermediates, act as a protective group in peptide synthesis, or be an integral part of the final active pharmaceutical ingredient (API) itself.[1][2] The challenge, however, lies in achieving this transformation with high selectivity, especially in the presence of other sensitive functional groups such as secondary amines and alcohols. This guide provides an in-depth comparison of N-(Diethylcarbamoyl)-N-methoxyformamide, a reagent lauded for its exceptional chemoselectivity, against a spectrum of alternative N-formylating agents. We will delve into the mechanistic underpinnings of these reagents, present comparative experimental data, and provide detailed protocols to empower researchers to make informed decisions for their synthetic campaigns.

The Selectivity Imperative: Introducing N-(Diethylcarbamoyl)-N-methoxyformamide

N-(Diethylcarbamoyl)-N-methoxyformamide has emerged as a valuable tool for the selective N-formylation of primary amines.[3] Its key advantage lies in its remarkable ability to discriminate between primary amines and other nucleophilic groups like secondary amines and alcohols, a common challenge with more traditional formylating agents.[3] This high degree of chemoselectivity minimizes the need for extensive protecting group strategies, thereby streamlining synthetic routes and improving overall efficiency.

The structure of N-(Diethylcarbamoyl)-N-methoxyformamide is key to its reactivity profile. The electron-withdrawing nature of the diethylcarbamoyl and methoxy groups activates the formyl group towards nucleophilic attack, while the overall steric and electronic environment is finely tuned to favor reaction with the less hindered and generally more nucleophilic primary amines.

A Comparative Analysis of N-Formylating Agents

The choice of a formylating agent is dictated by the specific substrate, the presence of other functional groups, and the desired reaction conditions. Here, we compare the performance of N-(Diethylcarbamoyl)-N-methoxyformamide with several widely used alternatives.

Reagent/SystemTypical ConditionsSelectivity for 1° AminesAdvantagesDisadvantages
N-(Diethylcarbamoyl)-N-methoxyformamide Ambient temperatureExcellent; unreactive towards secondary amines and alcohols[3]High chemoselectivity, mild conditions, straightforward procedure.[3]Likely higher cost compared to basic reagents.
Formic Acid 80°C, solvent-free, or reflux in toluene with Dean-Stark trap[1][4]Good; can selectively formylate primary amines in the presence of secondary amines.[1]Inexpensive, readily available, "green" alternative.[4]Requires elevated temperatures, may not be suitable for thermally sensitive substrates.
Acetic Formic Anhydride (AFA) Generated in situ, -20°C to room temperature[1]Good, but can be less selective than specialized reagents.Highly reactive, rapid reactions.Thermally unstable, moisture-sensitive, can lead to acetylation as a side reaction.
N,N-Dimethylformamide (DMF) / Promoter Microwave irradiation, 200°C with methyl benzoate[3]Moderate; can formylate both primary and secondary amines.Can be driven to high yields with microwave assistance.High temperatures required, potential for side reactions.
Ethyl Formate 60°C, neat or with biocatalyst[5]ModerateRelatively mild conditions, can be used in biocatalytic systems.Slower reaction times compared to more reactive agents.
N-Formylsaccharin Room temperatureGoodSolid, stable reagent; good reactivity.[6]Requires synthesis of the reagent.

Mechanistic Insights: The Basis of Selectivity

The remarkable selectivity of N-(Diethylcarbamoyl)-N-methoxyformamide stems from a combination of steric and electronic factors. The proposed mechanism involves the nucleophilic attack of the primary amine on the carbonyl carbon of the formyl group.

Mechanism of N-Formylation cluster_0 Reagents cluster_1 Reaction Pathway RNH2 R-NH₂ (Primary Amine) TS Tetrahedral Intermediate RNH2->TS Nucleophilic Attack Reagent N-(Diethylcarbamoyl)-N-methoxyformamide Reagent->TS Product R-NHCHO (Formamide) TS->Product Collapse of Intermediate Biproduct N,N-Diethyl-N'-methoxyurea TS->Biproduct

Caption: Proposed mechanism for the selective N-formylation of a primary amine using N-(Diethylcarbamoyl)-N-methoxyformamide.

Secondary amines, being more sterically hindered, face a higher energy barrier for the formation of the tetrahedral intermediate. Alcohols, while nucleophilic, are generally less reactive towards the formylating agent under these mild conditions, allowing for the observed high chemoselectivity.

In contrast, reagents like formic acid rely on thermal dehydration, which can be less discriminating.[1] Highly reactive species such as acetic formic anhydride can react rapidly with various nucleophiles, often leading to a mixture of products if not carefully controlled.

Experimental Protocols

General Procedure for N-Formylation using N-(Diethylcarbamoyl)-N-methoxyformamide

This protocol is based on the general procedure described for selective formylating reagents.

  • Reaction Setup: To a solution of the primary amine (1.0 mmol) in a suitable aprotic solvent (e.g., dichloromethane or acetonitrile, 5 mL) in a round-bottom flask equipped with a magnetic stirrer, add N-(Diethylcarbamoyl)-N-methoxyformamide (1.1 mmol, 1.1 equivalents).

  • Reaction Monitoring: Stir the reaction mixture at ambient temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Reactions are typically complete within a few hours.

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure. The residue can be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-formylated product.

Comparative Protocol: N-Formylation using Formic Acid

This protocol is a representative procedure for formylation with formic acid.[4]

  • Reaction Setup: In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine the amine (1.0 mmol) and 85% aqueous formic acid (1.2 mmol, 1.2 equivalents) in toluene (10 mL).

  • Reaction: Heat the mixture to reflux and collect the water in the Dean-Stark trap. Continue heating for 4-9 hours, monitoring the reaction by TLC.

  • Work-up: After the starting material is consumed, cool the reaction mixture to room temperature and evaporate the solvent under reduced pressure to yield the crude N-formyl compound, which is often of sufficient purity for subsequent steps. If necessary, further purification can be achieved by column chromatography.[4]

Visualization of the Synthetic Workflow

Synthetic Workflow cluster_input Inputs cluster_process Process cluster_output Output Amine Primary Amine Substrate Reaction Reaction at Specified Conditions (e.g., Ambient Temp. or Reflux) Amine->Reaction Reagent N-Formylating Agent Reagent->Reaction Monitoring Reaction Monitoring (TLC, LC-MS) Reaction->Monitoring Workup Aqueous Work-up & Solvent Evaporation Monitoring->Workup Reaction Complete Purification Purification (Column Chromatography) Workup->Purification Product Pure N-Formylated Product Purification->Product

Caption: A generalized workflow for the N-formylation of amines.

Conclusion and Future Perspectives

N-(Diethylcarbamoyl)-N-methoxyformamide stands out as a superior reagent for the chemoselective N-formylation of primary amines, particularly when the substrate contains other sensitive functional groups like secondary amines and alcohols.[3] Its mild reaction conditions and high selectivity offer a distinct advantage over many classical formylating agents, which often require harsher conditions and can suffer from a lack of selectivity.

For drug discovery and development professionals, the ability to perform clean and selective transformations is paramount. The use of reagents like N-(Diethylcarbamoyl)-N-methoxyformamide can significantly impact the efficiency and success of a synthetic campaign. While cost may be a consideration for large-scale synthesis, for intricate molecules at the discovery and early development stages, the benefits of high selectivity and simplified purification often outweigh the reagent cost.

The continued development of highly selective and efficient formylating agents will undoubtedly remain an area of active research. As the complexity of drug candidates increases, so too will the demand for reagents that can predictably and cleanly modify specific functional groups within a multifunctional molecular architecture.

References

  • Akikusa, N., Mitsui, K., Sakamoto, T., & Kikugawa, Y. (1992). A New Formylating Reagent: N-(Diethylcarbamoyl)-N-Methoxyformamide. Synthesis, 1992(11), 1058–1060.
  • BenchChem. (2025). A Comparative Guide to the N-Formylation of Amines: Validating the Efficacy of N,N-Dimethylformamide Hydrochloride.
  • Formylation of Amines. (n.d.). PMC. Retrieved February 7, 2026, from [Link]

  • A Practical and Convenient Procedure for the N-Formylation of Amines Using Formic Acid. (n.d.). SciSpace. Retrieved February 7, 2026, from [Link]

  • MDPI. (n.d.). Oxidative N-Formylation of Secondary Amines Catalyzed by Reusable Bimetallic AuPd–Fe3O4 Nanoparticles. Retrieved February 7, 2026, from [Link]

  • ACS Publications. (2018). Selective N-Formylation and N-Methylation of Amines Using Methanol as a Sustainable C1 Source. Retrieved February 7, 2026, from [Link]

  • RSC Publishing. (2020). Efficient N-formylation of primary aromatic amines using novel solid acid magnetic nanocatalyst. Retrieved February 7, 2026, from [Link]

  • Taylor & Francis Online. (2011). An efficient, catalyst- and solvent-free N-formylation of aromatic and aliphatic amines. Retrieved February 7, 2026, from [Link]

  • J-Stage. (2022). Formylation Reaction of Amines Using N-Formylcarbazole. Retrieved February 7, 2026, from [Link]

  • RSC Publishing. (n.d.). First report on bio-catalytic N-formylation of amines using ethyl formate. Retrieved February 7, 2026, from [Link]

  • Green Chemistry (RSC Publishing). (n.d.). Recent advances in N-formylation of amines and nitroarenes using efficient (nano)catalysts in eco-friendly media. Retrieved February 7, 2026, from [Link]

Sources

Validation

A Senior Application Scientist's Guide to the Spectroscopic Validation of N-Formylated Products

Authored for Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of the N-Formyl Group N-formylation, the addition of a formyl group (-CHO) to an amine, is a modification of profoun...

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the N-Formyl Group

N-formylation, the addition of a formyl group (-CHO) to an amine, is a modification of profound importance across chemistry and biology. In drug development, it serves as a crucial synthetic handle and a bioisostere for other functional groups. In proteomics and cell biology, N-formyl peptides, particularly N-formylmethionine, act as potent pathogen-associated molecular patterns (PAMPs) that trigger innate immune responses.[1] Whether you are confirming the outcome of a synthetic reaction or identifying a post-translational modification, robust and unambiguous validation of the N-formyl group is paramount.

This guide provides an in-depth comparison of the three primary spectroscopic techniques for this purpose: Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). We will move beyond mere protocols to explore the underlying principles, helping you select the optimal technique and confidently interpret your data.

The Orthogonal Approach: Why One Method Isn't Enough

A self-validating analytical workflow rarely relies on a single technique. Each method probes a different molecular property, and their collective data provides a highly confident structural assignment. NMR reveals the precise electronic environment of nuclei, IR spectroscopy measures the vibrational energy of chemical bonds, and Mass Spectrometry determines the mass-to-charge ratio of the molecule and its fragments. Using these techniques in concert provides an orthogonal validation, significantly reducing the probability of a misinterpretation.

cluster_0 Analytical Workflow Product N-Formylated Product NMR NMR Spectroscopy (Structure & Connectivity) Product->NMR IR IR Spectroscopy (Functional Group ID) Product->IR MS Mass Spectrometry (Mass & Fragmentation) Product->MS Validation Validated Structure NMR->Validation IR->Validation MS->Validation

Caption: Orthogonal validation workflow for N-formylated products.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation

NMR spectroscopy is arguably the most powerful tool for the unambiguous confirmation of N-formylation. It provides detailed information about the chemical environment of each proton and carbon atom, allowing for definitive structural assignment.

Causality: Why NMR Works for N-Formylation

The formyl group contains two key nuclei for NMR analysis: the formyl proton (-CH O) and the formyl carbon (-C HO).

  • The Formyl Proton (¹H NMR): This proton is directly attached to a carbonyl carbon. The electron-withdrawing nature of the carbonyl oxygen deshields the proton, causing its resonance signal to appear far downfield in a region of the ¹H NMR spectrum that is typically uncrowded.[2] This distinct chemical shift is a hallmark of the formyl group.

  • The Formyl Carbon (¹³C NMR): The carbonyl carbon of the formyl group is sp² hybridized and doubly bonded to an electronegative oxygen atom. This environment results in significant deshielding, pushing its signal to the far downfield region of the ¹³C NMR spectrum, characteristic of carbonyl carbons.[3][4]

Expected Data Signatures

Due to restricted rotation around the carbon-nitrogen amide bond, it is common to observe two distinct sets of signals for the formyl group and adjacent atoms—one for the cis and one for the trans conformer.[5]

NucleusTypical Chemical Shift (δ)Multiplicity (Proton-Coupled)Key Insights
Formyl Proton 8.0 – 8.4 ppmSinglet or DoubletA highly deshielded signal, often appearing as two distinct singlets for cis/trans isomers.[6][7]
Formyl Carbon 160 – 170 ppmDoublet (if coupled to ¹H)Appears in the carbonyl region of the spectrum, distinct from ketones/aldehydes (>190 ppm).[6][8]
α-Protons/Carbons VariableVariableOften show two sets of signals corresponding to the cis/trans conformers relative to the formyl group.
Experimental Protocol: ¹H NMR Analysis
  • Sample Preparation: Dissolve 5-10 mg of the purified N-formylated product in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Ensure the sample is free of particulate matter.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

  • Instrument Setup: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer. A higher field strength will provide better signal dispersion, which is useful if the molecule is complex.

  • Data Acquisition:

    • Acquire a standard ¹H NMR spectrum. Typical parameters include a 30-45° pulse angle and a relaxation delay of 1-2 seconds.

    • Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

  • Data Processing: Process the Free Induction Decay (FID) with a Fourier transform. Phase the spectrum and calibrate the chemical shift scale using the TMS signal at 0.00 ppm.

  • Analysis: Integrate the signals to determine the relative number of protons. Identify the characteristic formyl proton signal in the 8.0-8.4 ppm region.

Infrared (IR) Spectroscopy: Rapid Functional Group Identification

FTIR spectroscopy is a fast and effective method for confirming the presence of the key functional groups within the N-formyl moiety, specifically the carbonyl (C=O) and, if applicable, the N-H bond.

Causality: Why IR Works for N-Formylation

IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations (stretching, bending). The frequency of vibration depends on the masses of the atoms and the strength of the bond connecting them.

  • The Amide I Band (C=O Stretch): The C=O double bond in the formyl group is a strong absorber of IR radiation. Its absorption band, known as the "Amide I" band, appears in a characteristic region of the spectrum. Due to resonance with the nitrogen lone pair, the C=O bond in an amide is slightly weaker than in a ketone or aldehyde, causing it to absorb at a lower frequency.[9]

  • The N-H Stretch: If the formylated amine is primary or secondary, a characteristic N-H stretching vibration will be observed at a higher frequency.

Expected Data Signatures
Vibrational ModeTypical Wavenumber (cm⁻¹)IntensityKey Insights
Amide I (C=O Stretch) 1630 – 1680 cm⁻¹ StrongThis is the most diagnostic peak for the formyl group. Its position confirms the amide-like carbonyl.[9]
N-H Stretch 3200 – 3400 cm⁻¹MediumPresent in N-formylated primary and secondary amines. A single peak indicates a secondary amine (R-NH-CHO).[10]
Formyl C-H Stretch ~2820 cm⁻¹ and ~2720 cm⁻¹WeakOften weak and can be obscured by alkyl C-H stretches, but their presence can be confirmatory.[11]
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

ATR-FTIR is a common and convenient method that requires minimal sample preparation.

  • Instrument Preparation: Record a background spectrum of the clean ATR crystal. This will be subtracted from the sample spectrum.

  • Sample Application: Place a small amount of the solid or liquid sample directly onto the ATR crystal.

  • Apply Pressure: For solid samples, use the pressure arm to ensure firm and even contact between the sample and the crystal.

  • Data Acquisition: Collect the sample spectrum. Typically, 16-32 scans are co-added to produce a high-quality spectrum with a resolution of 4 cm⁻¹.

  • Data Processing & Analysis: The background is automatically subtracted by the instrument software. Identify the strong Amide I band between 1630-1680 cm⁻¹ to confirm the N-formyl group.

cluster_1 ATR-FTIR Workflow A Clean ATR Crystal B Record Background Spectrum A->B C Apply Sample to Crystal B->C D Acquire Sample Spectrum C->D E Process Data (Background Subtraction) D->E F Identify Amide I Band (1630-1680 cm⁻¹) E->F

Caption: A streamlined workflow for ATR-FTIR analysis.

Mass Spectrometry (MS): Confirming Mass and Locating the Site

Mass spectrometry is indispensable for confirming that the formylation reaction has occurred and, in the case of larger molecules like peptides, for pinpointing the exact location of the modification.

Causality: Why MS Works for N-Formylation

MS measures the mass-to-charge ratio (m/z) of ions. The addition of a formyl group (CHO) to an amine (R-NH₂) results in a predictable increase in the molecular weight of the parent molecule.

  • Mass Shift: The formyl group adds a mass of 28.01 Da (calculated from C=12.01, H=1.01, O=16.00, minus one H from the amine). High-resolution mass spectrometry can measure this mass shift with high precision.[12]

  • Tandem MS (MS/MS) Fragmentation: For complex molecules like peptides, the parent ion corresponding to the formylated product can be isolated and fragmented. The resulting fragment ions (typically b- and y-ions) are then analyzed. A +28 Da mass shift on the b-ion series indicates an N-terminal modification, while a shift in a y-ion can pinpoint modification on an internal residue (like the side chain of lysine).[12]

Expected Data Signatures
Analysis TypeExpected ObservationKey Insights
Full Scan MS An ion with an m/z corresponding to the molecular weight of the starting material + 28.01 Da.[13]Confirms the addition of a single formyl group.
Tandem MS/MS A complete series of b-ions shifted by +28 Da compared to the unmodified peptide, while the y-ion series remains unchanged.[12]Unambiguously locates the formyl group at the N-terminus of the peptide.
Experimental Protocol: LC-MS/MS of an N-Formylated Peptide
  • Sample Preparation: Digest the protein sample with an enzyme (e.g., trypsin) to generate peptides.[14]

  • Chromatographic Separation: Inject the peptide mixture onto a reverse-phase liquid chromatography (LC) system coupled to the mass spectrometer. Peptides are separated based on hydrophobicity.

  • MS1 Full Scan: As peptides elute from the column, the mass spectrometer performs a full scan (MS1) to determine the m/z of the intact peptide ions.

  • MS2 Fragmentation: The instrument's software identifies ions of interest (e.g., those corresponding to potentially formylated peptides) and subjects them to collision-induced dissociation (CID) or other fragmentation methods.

  • MS2 Scan: The m/z values of the resulting fragment ions are measured in an MS2 scan.

  • Data Analysis: Use proteomic software to search the MS/MS spectra against a protein database, specifying N-formylation (+28.01 Da) as a potential variable modification on the N-terminus and lysine residues. The software will match the observed fragment ions to theoretical fragmentation patterns to confirm the peptide sequence and locate the modification.[1]

Comparison of Validation Techniques

FeatureNMR SpectroscopyIR SpectroscopyMass Spectrometry
Primary Information Atomic connectivity, 3D structurePresence of functional groupsMolecular weight, elemental formula, location
Key Signature ¹H: ~8.2 ppm; ¹³C: ~165 ppmStrong C=O stretch at 1630-1680 cm⁻¹Mass shift of +28.01 Da
Sensitivity Low (mg scale)Moderate (µg-mg scale)High (fmol-pmol scale)
Quantitative Ability ExcellentSemi-quantitativeGood (with standards)
Sample Requirements Purified, soluble sampleMinimal preparation (ATR)Compatible with complex mixtures (with LC)
Key Advantage Unambiguous structure proofFast, inexpensive, easy to useHigh sensitivity, site localization (MS/MS)
Key Limitation Low sensitivity, requires pure sampleProvides no connectivity informationDoes not provide stereochemical information
Best For... Small molecule synthesis confirmationQuick reaction monitoring, QC screeningProteomics, analysis of complex biological samples

Conclusion

The validation of N-formylated products requires a thoughtful, multi-faceted approach. While NMR spectroscopy provides the most definitive structural proof for purified small molecules, its lower sensitivity is a limitation. IR spectroscopy offers a rapid and straightforward method for confirming the presence of the crucial amide carbonyl bond, making it ideal for quick checks and reaction monitoring. For high-sensitivity applications and the precise localization of the formyl group within complex biomolecules like peptides, Mass Spectrometry , particularly tandem MS/MS, is the unparalleled choice.

As a Senior Application Scientist, my recommendation is to employ these techniques synergistically. Use IR for rapid screening, confirm the molecular weight and locate the modification with MS, and for novel small molecules, obtain full structural confirmation with NMR. This orthogonal strategy ensures the highest degree of scientific integrity and provides a self-validating dataset you can trust.

References

  • KPU Pressbooks. (n.d.). 6.8 ¹³C NMR Spectroscopy. Organic Chemistry I. Retrieved from [Link]

  • Chemistry Steps. (n.d.). 13C Carbon NMR Spectroscopy. Retrieved from [Link]

  • Oregon State University. (n.d.). 13C NMR Chemical Shift. Retrieved from [Link]

  • Torres, M. P., & Borchers, C. H. (2014). Mass Spectrometry for Post-Translational Modifications. In Neuroproteomics (pp. 135-159). Humana Press. Available at [Link]

  • Malik, A., et al. (2022). Photocatalytic activation and utilization of CO2 for N-formylation of amines promoted by zinc(II) phthalocyanine grafted on g-carbon nitride hybrid. Royal Society of Chemistry. Supplementary Information. Available at [Link]

  • LibreTexts. (2021). 6.6: ¹H NMR Spectra and Interpretation (Part I). Retrieved from [Link]

  • LibreTexts. (2024). 13.10: Characteristics of ¹³C NMR Spectroscopy. Retrieved from [Link]

  • Wang, C., et al. (2019). Detection of Nα-terminally formylated native proteins by a pan-N-formyl methionine-specific antibody. Journal of Biological Chemistry, 294(13), 4889-4900. Available at [Link]

  • Hamm, P., & Zanni, M. T. (2011). Assessment of amide I spectroscopic maps for a gas-phase peptide using IR-UV double-resonance spectroscopy and density functional theory calculations. The Journal of Chemical Physics, 134(2), 02B601. Available at [Link]

  • ResearchGate. (n.d.). Experimental determination of the absolute infrared absorption intensities of formyl radical HCO. Request PDF. Retrieved from [Link]

  • Albrecht, M., Rice, C. A., & Suhm, M. A. (2008). Elementary peptide motifs in the gas phase: FTIR aggregation study of formamide, acetamide, N-methylformamide, and N-methylacetamide. The Journal of Physical Chemistry A, 112(33), 7530–7542. Available at [Link]

  • ABRF. (n.d.). Biomolecular Delta Mass. Retrieved from [Link]

  • Engineered Science Publisher. (2024). A Review on Spectroscopic Techniques for Analysis of Nanomaterials and Biomaterials. Retrieved from [Link]

  • Jasperse, C. (n.d.). Short Summary of 1H-NMR Interpretation. Retrieved from [Link]

  • MDPI. (2022). Preanalytical Strategies for Native Mass Spectrometry Analysis of Protein Modifications, Complexes, and Higher-Order Structures. Retrieved from [Link]

  • ResearchGate. (n.d.). FTIR spectra in (a) C=O and (b) C–O–C and (c) NH vibrational regions. Retrieved from [Link]

  • Smith, B. C. (2020). Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. Spectroscopy Online. Retrieved from [Link]

  • Chemistry Steps. (n.d.). NMR Chemical Shift Values Table. Retrieved from [Link]

  • Journal of Pharmacy & Pharmacognosy Research. (2023). Utilizing hot-stage polarized microscopy and ATR-FTIR for ramipril co-crystal screening, supported by principal. Retrieved from [Link]

  • KoreaScience. (n.d.). Lipid N-formylation Occurs During Fixation with Formalin. Retrieved from [Link]

  • LibreTexts. (2022). Table of Characteristic IR Absorptions. Retrieved from [Link]

  • Emery Pharma. (2022, December 27). Step-by-step LC-MS Peptide Mapping [Video]. YouTube. Retrieved from [Link]

  • Atmospheric Chemistry and Physics. (2014). FT-IR quantification of the carbonyl functional group in aqueous-phase secondary organic aerosol from phenols. Retrieved from [Link]

  • Saylor.org. (n.d.). Spectroscopic Methods. Retrieved from [Link]

  • Iannitti, R., et al. (2016). Solid Phase Formylation of N-Terminus Peptides. Molecules, 21(6), 747. Available at [Link]

  • ACS Publications. (2013). Identification of N-terminal protein processing sites by chemical labeling mass spectrometry. Journal of Proteome Research, 12(1), 244-253. Available at [Link]

  • LibreTexts. (2021). 24.1: Structural, Physical, and Spectral Characteristics of Amides. Retrieved from [Link]

Sources

Comparative

Advanced Formylation Strategies: A Cost-Benefit Analysis of N-(Diethylcarbamoyl)-N-methoxyformamide

Topic: Cost-benefit analysis of N-(Diethylcarbamoyl)-N-methoxyformamide in synthesis Content Type: Publish Comparison Guide Executive Summary: The Selectivity Paradox In complex molecule synthesis—particularly late-stage...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Cost-benefit analysis of N-(Diethylcarbamoyl)-N-methoxyformamide in synthesis Content Type: Publish Comparison Guide

Executive Summary: The Selectivity Paradox

In complex molecule synthesis—particularly late-stage functionalization of alkaloids or peptide mimetics—chemoselectivity is the currency of efficiency. While commodity reagents like acetic formic anhydride (AFA) or ethyl formate dominate bulk formylation, they often fail in the presence of competing nucleophiles.

N-(Diethylcarbamoyl)-N-methoxyformamide (DCMF) (CAS: 146039-03-4) represents a high-precision alternative. It is not a bulk reagent; it is a "surgeon's scalpel" designed for one specific problem: chemoselective N-formylation of primary amines in the presence of secondary amines and alcohols.

This guide analyzes the technical performance, cost-implications, and experimental logic of deploying DCMF against standard alternatives.

Technical Profile & Mechanism

The Reagent
  • Chemical Name:

    
    -(Diethylcarbamoyl)-
    
    
    
    -methoxyformamide[1][2]
  • CAS Number: 146039-03-4[1][2]

  • Structure: A formamide core activated by a diethylcarbamoyl group on the nitrogen, with a methoxy substituent stabilizing the N-center.

  • Primary Utility: Transfer of the formyl group (-CHO) to primary amines.

Mechanistic Causality

Unlike mixed anhydrides that rely on simple electrophilicity (often leading to O-formylation), DCMF operates via a nucleophilic attack by the primary amine on the formyl carbon. The leaving group is likely the thermodynamically stable


-methoxy-

-diethylurea.

The selectivity arises from steric gating. The bulky


-methoxy and diethylcarbamoyl groups create a crowded transition state that primary amines can access, but secondary amines and hydroxyl groups cannot effectively penetrate under ambient conditions.
Visualizing the Selectivity Pathway

FormylationSelectivity Substrate Substrate (R-NH2 + R2-NH + R-OH) DCMF DCMF Reagent (Sterically Crowded) Substrate->DCMF Mix TS_Primary Transition State (Primary Amine) DCMF->TS_Primary Fast Kinetics TS_Secondary Transition State (Sec. Amine/Alcohol) DCMF->TS_Secondary Steric Clash (Kinetic Barrier) Product Target Product (R-NH-CHO + Unchanged OH/NH) TS_Primary->Product Formyl Transfer Byproduct Leaving Group (N-methoxy-N,N-diethylurea) TS_Primary->Byproduct Elimination

Figure 1: Kinetic gating mechanism of DCMF. The reagent's steric bulk prevents attack by secondary nucleophiles (OH, R2NH), ensuring exclusive formylation of primary amines.

Comparative Analysis: DCMF vs. Conventional Reagents

The following analysis compares DCMF against the three most common formylating systems.

Data Summary Table
FeatureDCMF (The Specialist)Acetic Formic Anhydride (AFA) Ethyl Formate Pentafluorophenyl Formate
Primary Amine Selectivity Excellent (>98%) Poor (Competes with OH)ModerateGood
OH Tolerance Inert (No O-formylation)Reacts (Requires protection)Reacts slowlyReacts
Secondary Amine Tolerance Inert ReactsReactsReacts
Reaction Conditions Neutral / AmbientAcidic / 0°CReflux / High TempNeutral
Atom Economy Low (Large leaving group)ModerateHighLow
Cost Profile High (

$)
Low ($)Very Low ($)High (

)
Purification Simple (Water wash)Difficult (Acidic residues)DistillationChromatography often needed
Deep Dive: The Cost-Benefit Calculus

Scenario A: The "Cheap" Route (AFA)

  • Process: You treat an amino-alcohol with Acetic Formic Anhydride.

  • Result: You get a mixture of N-formyl, O-formyl, and N,O-diformyl products.

  • Hidden Cost: You must now perform a hydrolysis step to remove the O-formyl group (which might racemize sensitive centers) or run a difficult column chromatography.

  • Verdict: Low reagent cost, but high labor/time cost.

Scenario B: The "Precision" Route (DCMF)

  • Process: You treat the same amino-alcohol with DCMF in CH2Cl2 at room temperature.

  • Result: Exclusive N-formylation. The hydroxyl group remains untouched.

  • Hidden Benefit: No protection/deprotection steps required. The byproduct is water-soluble or easily removed.[3][4]

  • Verdict: High reagent cost, but significant savings in step-count and purification time.

Experimental Protocol: Chemoselective Formylation

Objective: Selective formylation of a primary amine in a polyfunctional substrate containing a secondary alcohol.

Safety Note: Perform all reactions in a fume hood. DCMF derivatives may be potential skin irritants.

Materials
  • Substrate: 1.0 equiv (e.g., an amino-alcohol).

  • Reagent: N-(Diethylcarbamoyl)-N-methoxyformamide (1.1 equiv).

  • Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF) (anhydrous preferred but not strictly required).

  • Workup: Water, Brine, Na2SO4.

Step-by-Step Methodology
  • Preparation: Dissolve the substrate (1.0 mmol) in DCM (5 mL, 0.2 M concentration).

  • Addition: Add N-(Diethylcarbamoyl)-N-methoxyformamide (1.1 mmol) in one portion at room temperature (20–25°C).

    • Expert Insight: Unlike AFA, cooling to 0°C is rarely necessary due to the reagent's stability, but verify with highly reactive amines.

  • Reaction: Stir the mixture at ambient temperature.

    • Monitoring: Check via TLC or LCMS. Conversion is typically complete within 1–3 hours.

    • Observation: If the reaction is sluggish, mild heating to 40°C is tolerated, but selectivity may decrease slightly.

  • Quench & Isolation:

    • Add water (10 mL) to the reaction mixture.

    • Extract with DCM (2 x 10 mL).

    • Wash the combined organic layers with brine.

    • Self-Validating Step: The leaving group (urea derivative) is relatively polar. If TLC shows a new spot near the baseline, it is likely the urea byproduct, which can be removed via an aqueous acid wash (if product is acid-stable) or silica filtration.

  • Purification: Dry over Na2SO4, filter, and concentrate. Most products are obtained in high purity (>95%) without chromatography.[4]

Decision Matrix: When to Use DCMF

Use this logic flow to justify the purchase of this specialized reagent to project management.

DecisionMatrix Start Need to Formylate R-NH2 Q1 Does molecule have free -OH or Sec-NH? Start->Q1 Q2 Is the substrate acid-sensitive? Q1->Q2 Yes CheapRoute Use Ethyl Formate or AFA (Low Cost) Q1->CheapRoute No DCMF_Route Use DCMF (High Selectivity) Q2->DCMF_Route Yes (Avoid Acid) PFP_Route Use Pentafluorophenyl Formate Q2->PFP_Route No (But need speed) PFP_Route->DCMF_Route If PFP fails selectivity

Figure 2: Reagent selection logic. DCMF is the dominant choice when substrate complexity (competing nucleophiles) and stability (acid sensitivity) are factors.

References

  • Primary Methodology: Akikusa, N.; Mitsui, K.; Sakamoto, T.; Kikugawa, Y.[2] "A New Formylating Reagent: N-(Diethylcarbamoyl)-N-methoxyformamide."[2] Synthesis, 1992 , 11, 1058–1060.[2]

  • Reagent Data: Enamine Store. "N-(Diethylcarbamoyl)-N-methoxyformamide - Product Catalog." Accessed 2023.

  • Comparative Context: "Formylation of Amines." Comprehensive Organic Transformations, Larock, R. C., Wiley-VCH.
  • Chemical Properties: PubChem Compound Summary for N-(Diethylcarbamoyl)-N-methoxyformamide. (Note: Use CAS 146039-03-4 for specific search).

Sources

Safety & Regulatory Compliance

Safety

N-(Diethylcarbamoyl)-N-methoxyformamide proper disposal procedures

Executive Summary N-(Diethylcarbamoyl)-N-methoxyformamide (CAS 116856-18-9) is a specialized reagent often employed in the synthesis of Weinreb amides and complex heterocyclic scaffolds.[1][2] While valuable for its sele...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N-(Diethylcarbamoyl)-N-methoxyformamide (CAS 116856-18-9) is a specialized reagent often employed in the synthesis of Weinreb amides and complex heterocyclic scaffolds.[1][2] While valuable for its selectivity in formylation and carbamoylation reactions, it presents specific disposal challenges due to its nitrogen-rich structure and potential for hydrolysis.

Immediate Action Directive:

  • Do NOT dispose of down the drain.

  • Do NOT mix with strong oxidizing agents or concentrated acids during collection.

  • Primary Disposal Path: High-temperature incineration (Fuel Blending).

Part 1: Chemical Identity & Hazard Assessment[1][3][4]

To safely manage this compound, one must understand the causality of its hazards. It is not merely "toxic"; it is a reactive electrophile designed to transfer functional groups.[2]

Chemical Profile
  • CAS: 116856-18-9[1][2]

  • Molecular Formula: C7H14N2O3[3]

  • Functional Class: Carbamoyl/Formamide derivative (Hydroxamic acid relative).

  • Physical State: Typically a colorless to pale yellow liquid or low-melting solid.[1]

The "Why" Behind the Hazard (Causality)

As a Senior Scientist, I emphasize that safety protocols fail when users don't understand the underlying chemistry.

  • Hydrolysis Risk: The N–N and N–O linkages are susceptible to hydrolysis.[2] In the presence of water (especially acidic/basic), this compound can decompose to release diethylamine (corrosive, flammable) and methoxyamine (toxic, mutagenic potential). This is why moisture exclusion during waste accumulation is critical.[1][2]

  • Thermal Instability: Like many N-O containing compounds, it has a lower threshold for thermal decomposition than simple amides. It must be kept away from heat sources to prevent the release of NOx gases.[2][4]

  • Carbamoylation Potential: It is designed to react with nucleophiles (proteins, DNA). Therefore, it must be treated as a potential alkylating/carbamoylating agent (potential carcinogen/reproductive toxin) even if specific LD50 data is sparse.

Part 2: Pre-Disposal Stabilization (The Self-Validating System)[1]

A "Self-Validating System" means the waste stream is checked for stability before it leaves your bench.

Compatibility Matrix

Before adding this reagent to a waste drum, verify compatibility using the table below.

Substance ClassCompatibilityRiskAction
Water / Aqueous Acids Incompatible Hydrolysis; heat generation; amine release.[1][2]Segregate. Keep waste stream anhydrous.
Strong Oxidizers (e.g., Nitric Acid, Peroxides)Dangerously Incompatible Potential for violent oxidation/explosion.[1][2]NEVER MIX. Use separate "Oxidizer" waste stream.[1][2]
Halogenated Solvents (DCM, Chloroform)Compatible None (Standard solubility).[1][2]Dispose in "Halogenated Waste" drum.[1][2]
Non-Halogenated Solvents (Acetone, Ethyl Acetate)Compatible None.[1][2]Dispose in "Non-Halogenated Waste" drum.[1][2]
Strong Bases (NaOH, KOH)Incompatible Rapid hydrolysis; release of volatile amines.[1][2]Neutralize base before adding reagent.[1][2]
Quenching Protocol (For Reaction Mixtures)

If you have a reaction mixture containing excess reagent, do not bottle it "live."

  • Cool: Chill the reaction vessel to 0°C.

  • Dilute: Add a compatible solvent (e.g., Ethyl Acetate) to dilute the heat capacity.

  • Quench: Slowly add a dilute solution of aqueous ammonium chloride (sat.

    
    ) or Ethanol.
    
    • Why? This consumes the active electrophilic sites in a controlled manner, preventing uncontrolled hydrolysis in the waste drum.

  • Phase Cut: If aqueous quench was used, separate the organic layer. The organic layer contains the deactivated byproducts and should go to the solvent waste.

Part 3: Disposal Workflow & Visualization

This workflow is designed to ensure compliance with EPA RCRA regulations (40 CFR 261) and minimize lab accidents.

Decision Logic Diagram

The following diagram outlines the decision process for disposing of N-(Diethylcarbamoyl)-N-methoxyformamide.

DisposalWorkflow Start Waste Generation: N-(Diethylcarbamoyl)-N-methoxyformamide StateCheck Physical State? Start->StateCheck PureSolid Pure Chemical (Expired/Excess) StateCheck->PureSolid Solid/Pure Liquid Mixture Reaction Mixture (Solvent + Reagent) StateCheck->Mixture Dissolved LabPack Lab Pack: Original Container Overpack in Drum PureSolid->LabPack Do Not Bulking QuenchCheck Is it Quenched? Mixture->QuenchCheck QuenchAction Perform Quench: Dilute NH4Cl or EtOH QuenchCheck->QuenchAction No (Active) SolventCheck Solvent Type? QuenchCheck->SolventCheck Yes (Stable) QuenchAction->SolventCheck HaloStream Halogenated Waste Stream (Code: F002/D001) SolventCheck->HaloStream Contains DCM/CHCl3 NonHaloStream Non-Halogenated Waste Stream (Code: F003/D001) SolventCheck->NonHaloStream Acetone/EtOAc/Alc

Caption: Decision tree for segregating pure reagent versus reaction mixtures to ensure RCRA compliance and safety.

Step-by-Step Procedure

Scenario A: Pure Reagent (Expired or Unused) [1]

  • Keep in Original Container: Do not pour pure chemical into a bulk solvent drum. The concentrated chemistry can react with other wastes.

  • Labeling: Apply a hazardous waste label.

    • Constituents: "N-(Diethylcarbamoyl)-N-methoxyformamide."[1][3]

    • Hazards: "Toxic, Irritant."[5] (Add "Flammable" if liquid flashpoint <60°C).

  • Disposal Method: Place in a Lab Pack . This is a small drum (5-gallon) filled with absorbent material (vermiculite) where bottles are packed individually.

  • Final Destination: Incineration.

Scenario B: Dilute Waste (Post-Reaction)

  • Verify Quench: Ensure the reaction is terminated (see Section 2.2).

  • Select Stream:

    • If DCM/Chloroform was used: Halogenated Waste Carboy .

    • If Ethyl Acetate/Methanol/THF was used: Non-Halogenated Waste Carboy .

  • Log It: Record the approximate concentration on the waste log. High concentrations of amides can affect the BTU value for fuel blending.

Part 4: Regulatory Framework (RCRA)[1]

While this specific CAS is not P-listed or U-listed, it is regulated by Characteristic :

  • Ignitability (D001): Applicable if the waste is a liquid with a flash point < 140°F (60°C) or an oxidizer.

  • Reactivity (D003): Potentially applicable if the compound generates toxic gases (amines) when mixed with water.

  • Toxicity: Under the "General Duty Clause," it must be managed as toxic waste due to its carbamoylating nature.

Waste Codes for Labeling:

  • If in Acetone/Methanol: D001, F003 [1]

  • If in DCM: F002, D001 (if flammable mixture)[1]

  • Pure Substance: D001 (Ignitable) or Non-Regulated Hazardous Waste (depending on state interpretation, but always treat as hazardous).

References

  • National Institutes of Health (NIH) - PubChem. Compound Summary: N-(Diethylcarbamoyl)-N-methoxyformamide (CAS 116856-18-9).[1] Retrieved from [Link][2]

  • U.S. Environmental Protection Agency (EPA). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes (40 CFR Part 261). Retrieved from [Link]

Sources

Handling

A Practical Guide to Personal Protective Equipment for Handling N-(Diethylcarbamoyl)-N-methoxyformamide

Welcome to your essential safety and operational guide for the handling of N-(Diethylcarbamoyl)-N-methoxyformamide (CAS 146039-03-4). As researchers and professionals dedicated to advancing drug development, our commitme...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to your essential safety and operational guide for the handling of N-(Diethylcarbamoyl)-N-methoxyformamide (CAS 146039-03-4). As researchers and professionals dedicated to advancing drug development, our commitment to safety is as paramount as our scientific pursuits. This document provides a detailed, experience-driven framework for the safe handling of this selective formylating reagent, ensuring both your personal safety and the integrity of your research.

While N-(Diethylcarbamoyl)-N-methoxyformamide is not classified as a hazardous substance or mixture under Regulation (EC) No 1272/2008, a robust safety protocol is non-negotiable in a laboratory environment[1]. The principles of prudent practice and "As Low As Reasonably Practicable" (ALARP) exposure guide our recommendations. We will explore the rationale behind each piece of personal protective equipment (PPE), empowering you to make informed safety decisions.

Understanding the Risk Profile: A Cautious Approach

Although N-(Diethylcarbamoyl)-N-methoxyformamide itself is not classified as hazardous, it is structurally related to compounds such as N,N-Dimethylformamide (DMF) and N-Methylformamide, which do present known health risks. DMF, for example, is a flammable liquid that can be harmful upon skin contact or inhalation, cause serious eye irritation, and may pose risks to the unborn child[2][3]. N-Methylformamide is known to be an eye irritant and may have effects on the liver[4].

Given these parallels, we advocate for a baseline of protective measures to mitigate any potential, uncharacterized risks and to foster a strong safety culture. The following PPE recommendations are grounded in the potential hazards of analogous structures and general laboratory best practices.

Core Personal Protective Equipment (PPE) Requirements

The selection of appropriate PPE is your first line of defense. The following table outlines the recommended PPE for various laboratory operations involving N-(Diethylcarbamoyl)-N-methoxyformamide.

Laboratory Operation Eye Protection Hand Protection Body Protection Respiratory Protection
Weighing and Aliquoting Safety glasses with side shieldsNitrile or neoprene glovesLaboratory coatGenerally not required
Solution Preparation and Mixing Chemical splash gogglesNitrile or neoprene glovesLaboratory coatGenerally not required
Performing Reactions Chemical splash gogglesNitrile or neoprene glovesLaboratory coatUse in a fume hood is recommended
Work-up and Purification Chemical splash gogglesNitrile or neoprene glovesLaboratory coatUse in a fume hood is recommended
Spill Cleanup Chemical splash gogglesHeavy-duty nitrile or neoprene glovesChemical-resistant apron over a laboratory coatConsider if spill is large or in a poorly ventilated area
Waste Disposal Safety glasses with side shieldsNitrile or neoprene glovesLaboratory coatGenerally not required

Step-by-Step Guide to PPE Selection and Use

Eye and Face Protection: Your Shield Against Splashes

Direct contact with any chemical, regardless of its hazard classification, can cause eye irritation.

  • Standard Operations: At a minimum, wear safety glasses with side shields.

  • Risk of Splashing: When handling larger volumes or during procedures with a higher risk of splashing (e.g., mixing, transferring), upgrade to chemical splash goggles for a complete seal around the eyes. A face shield worn over safety glasses provides an additional layer of protection.

Hand Protection: Preventing Dermal Exposure

While N-(Diethylcarbamoyl)-N-methoxyformamide is not classified as a skin irritant, related compounds can be absorbed through the skin[2][5]. Therefore, appropriate glove selection is crucial.

  • Glove Selection: Nitrile or neoprene gloves are recommended. Always inspect gloves for any signs of degradation or perforation before use.

  • Proper Technique: Practice proper glove removal techniques to avoid contaminating your skin. Dispose of used gloves in the appropriate laboratory waste container.

Protective Clothing: Your Laboratory Armor

A laboratory coat is essential to protect your personal clothing and skin from potential contamination.

  • Material: A standard cotton or polyester-cotton blend lab coat is suitable for handling this non-hazardous chemical.

  • Best Practices: Always keep your lab coat fully buttoned. Remove it before leaving the laboratory to prevent the spread of any potential contaminants.

Respiratory Protection: A Precautionary Measure

Inhalation is a primary route of exposure for many chemicals.

  • Engineering Controls: As a best practice, handle N-(Diethylcarbamoyl)-N-methoxyformamide in a well-ventilated area, preferably within a chemical fume hood, to minimize the potential for inhaling any vapors or aerosols[6].

  • Respirator Use: Under normal handling conditions with adequate engineering controls, respiratory protection is not typically required. However, in the event of a large spill or in a poorly ventilated space, a respirator may be necessary. Consult your institution's Environmental Health and Safety (EHS) department for guidance on respirator selection and fit-testing.

Operational and Disposal Plans

A comprehensive safety plan extends beyond PPE to include proper handling, storage, and disposal procedures.

Handling and Storage
  • Ventilation: Always handle N-(Diethylcarbamoyl)-N-methoxyformamide in a well-ventilated area, such as a chemical fume hood, to minimize inhalation exposure[7].

  • Ignition Sources: Although not classified as flammable, it is good practice to keep the chemical away from heat, sparks, and open flames[7].

  • Storage: Store the container tightly closed in a cool, dry, and well-ventilated place[7][8].

Spill Response

In the event of a spill, remain calm and follow these steps:

  • Evacuate and Alert: Evacuate the immediate area and alert your colleagues and supervisor.

  • Don Appropriate PPE: Before attempting to clean the spill, don the appropriate PPE as outlined in the table above.

  • Contain the Spill: For liquid spills, use an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads) to contain the spill.

  • Clean Up: Carefully collect the absorbed material and place it in a sealed, labeled container for proper disposal.

  • Decontaminate: Clean the spill area with soap and water.

  • Waste Disposal: Dispose of the contaminated materials as hazardous waste.

Waste Disposal

Dispose of waste N-(Diethylcarbamoyl)-N-methoxyformamide and any contaminated materials in accordance with local, state, and federal regulations. Entrust disposal to a licensed waste disposal company[1]. Do not dispose of down the drain.

Decision-Making Flowchart for PPE Selection

PPE_Selection_Workflow PPE Selection for N-(Diethylcarbamoyl)-N-methoxyformamide start Start: Assess Task weighing Weighing/ Aliquoting start->weighing mixing Solution Prep/ Mixing start->mixing reaction Performing Reaction start->reaction spill Spill Cleanup start->spill disposal Waste Disposal start->disposal ppe_weighing Safety Glasses Nitrile Gloves Lab Coat weighing->ppe_weighing ppe_mixing Chemical Goggles Nitrile Gloves Lab Coat mixing->ppe_mixing ppe_reaction Chemical Goggles Nitrile Gloves Lab Coat (in Fume Hood) reaction->ppe_reaction ppe_spill Chemical Goggles Heavy-Duty Gloves Chem-Resistant Apron spill->ppe_spill ppe_disposal Safety Glasses Nitrile Gloves Lab Coat disposal->ppe_disposal

Caption: A flowchart for selecting appropriate PPE based on the laboratory task.

By adhering to these guidelines, you are not only protecting yourself but also contributing to a safer research environment for everyone. Always consult your institution's specific safety protocols and the most recent Safety Data Sheet (SDS) before handling any chemical.

References

  • distabif.unicampania.it. N,N-Dimethyl Formamide CAS No 68-12-2 MATERIAL SAFETY DATA SHEET SDS/MSDS.

  • Fisher Scientific. SAFETY DATA SHEET.

  • Cole-Parmer. Material Safety Data Sheet - Sodium Methoxide, 30 wt% Solution in Methanol.

  • Sigma-Aldrich. SAFETY DATA SHEET.

  • New Jersey Department of Health. N,N-Dimethylformamide - Hazardous Substance Fact Sheet.

  • CAMEO Chemicals | NOAA. n-methylformamide - Report.

  • Sigma-Aldrich. SAFETY DATA SHEET.

  • TCI Chemicals. SAFETY DATA SHEET.

  • Inchem.org. ICSC 1087 - N-METHYLFORMAMIDE.

  • TCI Chemicals. SAFETY DATA SHEET - N-(Diethylcarbamoyl)-N-methoxyformamide.

  • Fisher Scientific. SAFETY DATA SHEET - N,N-Diethylformamide.

  • Sigma-Aldrich. SAFETY DATA SHEET.

  • U.S. Environmental Protection Agency (EPA). N-(Diethylcarbamoyl)-N-methoxyformamide - Exposure.

  • Fisher Scientific. SAFETY DATA SHEET - N,N-Diethylformamide.

  • Carl ROTH. Safety Data Sheet: N,N-Diethyl-m-toluamide (Diethyltoluamide).

  • Sigma-Aldrich. SAFETY DATA SHEET - N,N-Diethylformamide.

  • University of Washington. Laboratory-Specific Standard Operating Procedures TITLE: SOP for the safe use of N,N-Dimethylformamide (DMF).

  • PubChem. N-(Diethylcarbamoyl)-n-methoxyformamide.

  • Benchchem. Proper Disposal of N-Methylformamide-d5: A Step-by-Step Guide.

  • Benchchem. Safe Disposal of N-Methylform-D1-amide: A Procedural Guide.

Sources

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Feasible Synthetic Routes

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Reactant of Route 1
N-(Diethylcarbamoyl)-N-methoxyformamide
Reactant of Route 2
N-(Diethylcarbamoyl)-N-methoxyformamide
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